Methyl 1-benzyl-5-chloro-triazole-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
90997-14-1 |
|---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
methyl 1-benzyl-5-chlorotriazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
HIOCTRANYNIBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Methodologies of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate: A Technical Guide
Introduction & Core Rationale
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (CAS: 90997-14-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science[1]. The 1,2,3-triazole core is a renowned bioisostere for amide bonds, offering enhanced metabolic stability, structural rigidity, and unique hydrogen-bonding capabilities. The presence of a 5-chloro substituent adjacent to a 4-carboxylate ester provides orthogonal reactivity handles. This specific substitution pattern makes the molecule an ideal electrophilic precursor for generating complex pharmacophores via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling methodologies.
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, designing purification strategies, and predicting downstream pharmacokinetic behavior. The table below summarizes the core parameters:
| Property | Value | Causality / Implication |
| CAS Number | 90997-14-1[1] | Unique chemical identifier for the methyl ester derivative. |
| Molecular Formula | C11H10ClN3O2[2] | Dictates the exact mass and isotopic distribution (due to ^35Cl and ^37Cl). |
| Molecular Weight | 251.669 g/mol [2] | Essential for precise stoichiometric calculations in synthetic workflows. |
| Density | 1.35 g/cm³[2] | Indicates a dense crystalline packing, typical for halogenated aromatic systems. |
| Boiling Point | 412.8 ºC at 760 mmHg[2] | High boiling point necessitates non-distillative purification methods (e.g., chromatography or recrystallization). |
| Flash Point | 203.5 ºC[3] | High thermal stability; safe for standard laboratory handling and scale-up. |
Mechanistic Synthesis & Pathway
The synthesis of 5-halo-1H-1,2,3-triazoles requires precise control over cyclization dynamics. The most robust method for synthesizing methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate involves the cyclization of an
Mechanistic Rationale: The reaction utilizes methyl 2-diazo-3-(benzylamino)-3-oxopropanoate as the starting material. Treatment with phosphorus pentachloride (PCl5) serves a dual purpose. First, PCl5 acts as a potent chlorinating agent, converting the amide carbonyl into a highly electrophilic imidoyl chloride intermediate[4]. Second, this activation perfectly positions the electrophilic carbon for an intramolecular nucleophilic attack by the terminal nitrogen of the diazo group. This cascade rapidly drives the cyclization to form the thermodynamically stable aromatic 1,2,3-triazole core, with the chloride retained at the C5 position.
Chemical synthesis pathway from α-diazoamide to the 5-chloro-1,2,3-triazole core.
Step-by-Step Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol details the synthesis and isolation of the target compound, establishing a self-validating system through in-process controls.
Reagents & Equipment:
-
Methyl 2-diazo-3-(benzylamino)-3-oxopropanoate (1.0 equiv)
-
Phosphorus pentachloride (PCl5, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath, argon atmosphere, TLC plates (Silica gel 60 F254)
Protocol:
-
Preparation of the Reaction Mixture: Dissolve the
-diazoamide in anhydrous DCM under an argon atmosphere.-
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive PCl5 reagent, which would otherwise generate POCl3 and HCl prematurely, reducing the effective stoichiometry and lowering the yield.
-
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Diazo compounds are thermally labile. The initial reaction with PCl5 is highly exothermic; strict temperature control prevents undesired Wolff rearrangement or premature nitrogen gas extrusion.
-
-
Reagent Addition: Add PCl5 portion-wise over 15 minutes.
-
Causality: Gradual addition controls the rate of the exothermic imidoyl chloride formation, preventing localized heating[4].
-
-
Cyclization Phase: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor via TLC until the diazo precursor is fully consumed.
-
Quenching & Extraction: Carefully quench the reaction by pouring it into a cold saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Causality: The mild base neutralizes the acidic byproducts (HCl) and unreacted PCl5, preventing the acid-catalyzed hydrolysis of the methyl ester. Extract the aqueous layer with DCM (3x).
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
Step-by-step experimental workflow for the synthesis and purification of the triazole.
Applications in Drug Discovery and Development
The strategic placement of the 5-chloro group adjacent to the electron-withdrawing 4-carboxylate makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In drug development, this property is exploited to introduce diverse pharmacophores. For example, analogous ethyl ester derivatives have been reacted with phenoxides (generated via sodium hydride in N,N-dimethylformamide) to yield 5-aryloxy-1,2,3-triazoles[5]. These transformations are pivotal in synthesizing complex library scaffolds for high-throughput screening, particularly in the development of novel kinase inhibitors, antimicrobial agents, and peptidomimetics.
References
-
1H-1,2,3-Triazole-4-carboxylicacid, 5-chloro-1-(phenylmethyl)-, methyl ester. ChemSrc. Available at:[Link]
-
Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Available at:[Link]
-
ethyl 1-benzyl-5-(4-hydroxyphenoxy)-v-triazole-4-carboxylate | 84725-62-2. MolAid. Available at: [Link]
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- 1. CAS号列表_9_第68页_Chemicalbook [m.chemicalbook.com]
- 2. 90997-14-1_CAS号:90997-14-1_1H-1,2,3-Triazole-4-carboxylicacid, 5-chloro-1-(phenylmethyl)-, methyl ester - 化源网 [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ethyl 1-benzyl-5-(4-hydroxyphenoxy)-v-triazole-4-carboxylate - CAS号 84725-62-2 - 摩熵化学 [molaid.com]
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate CAS number and identifiers
An In-Depth Technical Guide to Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate and Its Chemical Context
Introduction
Compound Identification and Properties
Due to the limited availability of specific data for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, the following table provides the known identifiers for the closely related and well-documented parent compound, Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate . The addition of a chloro group at the 5-position would increase the molecular weight and is expected to influence the compound's electronic properties and biological activity.
| Identifier | Value | Source |
| CAS Number | 76003-76-4 | [5] |
| IUPAC Name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | [5] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 217.22 g/mol | [5][6] |
| Canonical SMILES | O=C(C1=CN(CC2=CC=CC=C2)N=N1)OC | [6] |
| InChI Key | HXGLNRKZOVMAQC-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism
The synthesis of 1,4-disubstituted 1,2,3-triazoles is classically achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.[7] For the target compound, a plausible synthetic route involves the reaction of benzyl azide with a chlorinated propiolate derivative.
Experimental Protocol: Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
This protocol is a hypothetical, yet chemically sound, procedure based on established methods for synthesizing substituted triazoles.
-
Preparation of Benzyl Azide: Benzyl azide can be prepared from benzyl bromide and sodium azide in a suitable solvent like DMF. The reaction is typically stirred at room temperature until completion, followed by extraction and purification.
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve methyl 3-chloro-2-propynoate (1.0 eq) in a suitable solvent such as toluene.
-
Add benzyl azide (1.1 eq) to the solution.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).[7]
-
The reaction is expected to proceed to completion within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
-
Potential Applications in Drug Discovery
The 1,2,3-triazole ring is a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties. Consequently, substituted triazoles are integral to the development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole and 1,2,3-triazole have demonstrated significant antimicrobial and antifungal activities.[2][8] For instance, fluconazole, a well-known antifungal drug, features a triazole core. The introduction of a chloro substituent on the triazole ring, as in the target compound, could enhance its antimicrobial potential. The chlorine atom can modulate the lipophilicity and electronic nature of the molecule, potentially leading to stronger interactions with microbial targets.[8]
Antiviral and Anticancer Potential
The triazole nucleus is present in several antiviral drugs, such as Ribavirin.[1][4] Furthermore, certain substituted triazoles have been investigated as anticancer agents, with some showing activity against cell lines like MCF-7 and HCT116.[9] The benzyl and chloro-substituents on the target molecule provide handles for further chemical modification to optimize its activity against viral or cancer-related targets.
Spectroscopic Characterization (Hypothetical)
While experimental data for the title compound is not available, a hypothetical spectroscopic analysis can be inferred from its structure and data for similar compounds.[10]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the benzyl group around δ 5.5-6.0 ppm. The aromatic protons of the benzyl group would appear as a multiplet in the region of δ 7.2-7.5 ppm. The methyl ester protons would be observed as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would display a signal for the ester carbonyl carbon around δ 160-165 ppm. The triazole ring carbons would resonate in the δ 130-150 ppm region. The methylene carbon of the benzyl group would appear around δ 50-55 ppm, and the aromatic carbons would be observed in the δ 125-140 ppm range. The methyl ester carbon would be seen around δ 52 ppm.
Safety and Handling
Substituted triazoles, like most organic chemicals, should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Specific toxicity data for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is not available; therefore, it should be treated as a potentially hazardous substance.
Conclusion
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate represents a potentially valuable building block in medicinal chemistry. Although specific data for this compound is scarce, its structural similarity to other biologically active triazoles suggests its potential for further investigation in drug discovery programs. The synthetic route is straightforward, and the substituents offer opportunities for the creation of diverse chemical libraries. Further research into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.
References
- D. S. Dayama, et al. (2023). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.
- S. Praveen, et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
- (2025).
- (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC.
- (2017).
- (2025).
- (2025).
- (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO.
- (2010).
-
(2025). 1-benzyl-5-methyl-1H-[1][2][8]triazole-4-carboxylic acid. Sigma-Aldrich.
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- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | C11H11N3O2 | CID 12651401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
Structural Analysis and Synthesis of 1-Benzyl-5-chloro-1,2,3-triazole Derivatives: A Technical Guide
Executive Summary
The 1,4,5-trisubstituted 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical precursor in materials science. Specifically, 1-benzyl-5-chloro-1,2,3-triazole derivatives serve as highly versatile intermediates; the C5-chlorine atom provides a reactive handle for downstream cross-coupling (e.g., Sonogashira, Suzuki, and Heck reactions), while the benzylic position allows for tunable lipophilicity[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. We will dissect the causality behind the synthetic methodologies—specifically the tandem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and electrophilic trapping—and establish a rigorous, self-validating framework for the structural elucidation of these compounds using NMR, HRMS, and X-ray crystallography.
Mechanistic Grounding: Overcoming the 1,4-Disubstitution Limitation
Historically, the standard CuAAC "click" reaction reliably yields 1,4-disubstituted triazoles, leaving the C5 position protonated. Early attempts to synthesize 5-chloro-triazoles relied on the use of 1-chloroalkynes, which are notoriously unstable, highly reactive, and difficult to isolate[2].
To bypass this limitation, modern synthetic logic employs a tandem cycloaddition-electrophilic trapping strategy . By reacting a 1-copper(I) alkyne with benzyl azide, a relatively stable 5-copper(I)-triazolide intermediate is generated. Instead of allowing this intermediate to undergo protonolysis, it is intercepted in situ by an electrophilic halogen source, specifically N-chlorosuccinimide (NCS)[1][2].
Alternatively, classical dehydrative halogenation can be achieved by reacting
Fig 1: Mechanistic pathway of tandem CuAAC and electrophilic halogenation.
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following protocol for the synthesis of 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole is designed as a self-validating system. Each phase includes a diagnostic checkpoint to verify success before proceeding.
Protocol: One-Pot Tandem CuAAC and Halogenation
Causality Note: 1,2-dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the copper(I) acetylide polymer and stabilizes the transition state during electrophilic trapping better than highly polar solvents[2].
Step 1: Catalyst and Substrate Loading
-
Charge a flame-dried, screw-cap vial equipped with a magnetic stir bar with powdered phenylalkynylcopper (1.0 mmol), benzyl azide (1.0 mmol), and (aNHC)copper catalyst (1 mol%)[1].
-
Validation Checkpoint: The mixture should appear as a heterogeneous suspension. Ensure the vial is purged with dry N
to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Step 2: Cycloaddition (Cu-Triazolide Formation)
-
Inject 2.0 mL of anhydrous 1,2-dichloroethane. Place the vial in a pre-heated oil bath at 60 °C.
-
Stir the mixture in the dark for 4 hours[1].
-
Causality Note: Light exclusion is critical to prevent the photolytic degradation of the copper acetylide precursor.
-
Validation Checkpoint: Perform a micro-TLC (Hexane/EtOAc 4:1). The disappearance of the benzyl azide spot (visualized via UV or anisaldehyde stain) confirms complete conversion to the Cu-triazolide intermediate.
Step 3: Electrophilic Trapping
-
Cool the reaction to room temperature (20–25 °C).
-
Add N-chlorosuccinimide (NCS, 2.0 mmol, 2.0 equiv.) portionwise over 10 minutes[1].
-
Causality Note: The halogenation of the Cu-triazolide is highly exothermic. Portionwise addition prevents thermal runaway, which would otherwise lead to proto-demetalation (yielding the unwanted 5-H triazole).
-
Stir for an additional 4 hours.
-
Validation Checkpoint: The reaction mixture will change color (often turning a deep green/blue as Cu(II) species are generated). Quench with saturated aqueous NH
Cl; the aqueous layer will turn bright blue, confirming the sequestration of copper salts.
Structural Analysis & Elucidation
The structural confirmation of 1-benzyl-5-chloro-1,2,3-triazoles requires a multi-modal analytical approach. Relying solely on 1H NMR is insufficient due to the lack of protons on the triazole ring itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (CDCl
): The most diagnostic signal is the benzylic methylene (-CH -) protons. Due to the combined electron-withdrawing effect of the triazole core and the steric/anisotropic deshielding from the adjacent C5-chlorine atom, these protons appear as a distinct, sharp singlet shifted downfield to approximately 5.69 ppm [2]. -
13C NMR (CDCl
): The triazole ring carbons provide definitive proof of regiochemistry. The C5 carbon, directly bonded to the electronegative chlorine, typically resonates at 121.7 ppm . The C4 carbon, attached to the aryl/alkyl substituent, is found further downfield at 142.0 - 147.9 ppm [2].
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI-TOF) is utilized to confirm the exact mass and the presence of the halogen. Chlorine possesses two stable isotopes,
X-Ray Crystallography
For absolute conformational assignment, single-crystal X-ray diffraction is the gold standard. It confirms the 1,4,5-trisubstitution pattern and reveals the C5-Cl bond length, which typically falls between 1.72 and 1.74 Å, characteristic of an sp
Fig 2: Multi-modal analytical workflow for structural elucidation of triazoles.
Quantitative Data Summaries
The following tables summarize the expected analytical data for a representative derivative, 1-(2-Naphthylmethyl)-4-phenyl-5-chloro-1,2,3-triazole, synthesized via the tandem protocol[2].
Table 1: Quantitative NMR Chemical Shifts
| Nucleus | Structural Position | Chemical Shift ( | Multiplicity | Integration |
| 1H | N1-Methylene (-CH | 5.69 | Singlet (s) | 2H |
| 1H | Aromatic (Ph / Naphthyl) | 7.32 – 7.98 | Multiplets (m) | 12H |
| 13C | Triazole C4 | 142.0 | Singlet | - |
| 13C | Triazole C5-Cl | 121.7 | Singlet | - |
| 13C | N1-Methylene (-CH | 52.2 | Singlet | - |
Table 2: MS and IR Diagnostic Markers
| Analytical Technique | Diagnostic Marker / Ion | Observed Value | Diagnostic Significance |
| HRMS (ESI-TOF) | [M+H] | m/z 315.0642 | Confirms exact mass of primary isotope |
| HRMS (ESI-TOF) | [M+2+H] | m/z ~317.0612 | 3:1 ratio definitively confirms mono-chlorination |
| IR Spectroscopy | 1601 cm | Confirms triazole ring stretching frequencies |
Conclusion
The synthesis and structural analysis of 1-benzyl-5-chloro-1,2,3-triazole derivatives require precise control over reaction intermediates. By utilizing a tandem CuAAC-electrophilic trapping methodology, researchers can bypass the instability of chloroalkynes[1][2]. Rigorous structural validation must rely on a combination of 13C NMR (specifically the C5 shift at ~121 ppm) and the distinct 3:1 isotopic fingerprint provided by HRMS to ensure the integrity of the C-Cl bond prior to downstream cross-coupling applications.
References
- Title: A Tandem Reaction of 1-Copper(I)
- Title: General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles Source: ResearchGate URL
- Title: Product Class 13: 1,2,3-Triazoles Source: Thieme E-Books & E-Journals URL
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Engineering Efficacy: The Therapeutic Potential of 5-Chloro-Triazole-4-Carboxylate Scaffolds
Executive Summary
The 1,2,3-triazole ring has long been recognized as a privileged pharmacophore in medicinal chemistry, frequently utilized as an amide bioisostere due to its extraordinary metabolic stability and strong dipole moment. However, functionalizing this core into a 5-chloro-1H-1,2,3-triazole-4-carboxylate (5-CTC) scaffold fundamentally alters its target engagement profile[1]. As application scientists, we must look beyond basic structural mimicry; the true value of the 5-CTC scaffold lies in its highly tunable stereoelectronic properties, making it a potent, targeted warhead against complex enzymatic pathways.
Mechanistic Rationale: The Stereoelectronics of 5-CTC
The efficacy of the 5-CTC scaffold is not coincidental—it is driven by precise causality at the molecular level.
-
The C5 Chlorine (Steric Shield & Halogen Bond Donor): The electron-withdrawing nature of the chlorine atom lowers the lowest unoccupied molecular orbital (LUMO) of the triazole ring. This enhances the scaffold's capacity to act as a highly directional halogen-bond donor within hydrophobic enzyme pockets.
-
The C4 Carboxylate (Hydrogen Bond Network): The carboxylate group (or its ester prodrug form) provides a rigid hydrogen-bond acceptor network.
When combined, this synergistic push-pull stereoelectronic effect allows the 5-CTC scaffold to act as a highly effective competitive inhibitor in metalloenzymes and oxidases by mimicking endogenous carboxylate-containing substrates (such as glycolate or bicarbonate)[2],[3].
Disease Pathways and Scaffold Intervention
The therapeutic versatility of the 5-CTC core is demonstrated across multiple critical disease states:
-
Primary Hyperoxaluria: 5-CTC derivatives are potent inhibitors of Glycolate Oxidase (GOX). By blocking the oxidation of glycolate to glyoxylate, the scaffold prevents the downstream accumulation of toxic calcium oxalate crystals in the kidneys, addressing the root cause of hyperoxaluria[3].
-
Tuberculosis: 1,4-disubstituted-triazole-4-carboxylates target the CYP121 enzyme in Mycobacterium tuberculosis. This provides a dual-action therapeutic effect: acting as a bactericidal agent while mitigating host tissue damage caused by reactive oxygen species[4].
-
Cancer & Glaucoma: When functionalized with benzenesulphonamide groups, the scaffold exhibits low nanomolar inhibition of human carbonic anhydrase (hCA) isoforms IX and XII, which are critical for tumor pH regulation and intraocular pressure[2].
-
Bacterial Infections: Click-chemistry derived steroid-triazole-4-carboxylate hybrids have shown selective efficacy against Gram-positive Staphylococcus aureus[5].
Mechanism of 5-CTC mediated Glycolate Oxidase (GOX) inhibition in hyperoxaluria.
Quantitative Efficacy Profiling
To facilitate rapid comparison, the following table summarizes the quantitative efficacy of various functionalized triazole-4-carboxylate derivatives across different therapeutic targets.
| Scaffold Derivative | Target Enzyme / Pathogen | Disease Indication | Efficacy Metric |
| 5-chloro-1,2,3-triazole-4-carboxylate | Glycolate Oxidase (GOX) | Primary Hyperoxaluria | IC₅₀ < 100 nM |
| 1,4-disubstituted-triazole-4-carboxylate | CYP121 Enzyme | Tuberculosis | MIC < 5 µg/mL |
| Benzenesulphonamide-triazole-4-carboxylate | Carbonic Anhydrase IX | Cancer / Glaucoma | K_i < 10 nM |
| Steroid-triazole-4-carboxylate hybrid | S. aureus (Gram-positive) | Bacterial Infection | MIC 12.5–50 µM |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed not just to execute the workflow, but to continuously prove their own validity.
Protocol A: Synthesis of Ethyl 5-chloro-1,2,3-triazole-4-carboxylate
The foundational building block (CAS 81581-11-5) is synthesized via a highly controlled halogenation/cycloaddition cascade[1],[3].
Self-validating synthesis workflow for the 5-CTC scaffold.
-
Preparation: Charge a 100-mL round bottom flask with 6.2 mL ethyl diazoacetate (58 mmol) and 35 mL anhydrous acetonitrile under an argon atmosphere.
-
Thermal Regulation: Cool the reaction vessel strictly to 0 °C using an ice-water bath.
-
Causality: Ethyl diazoacetate is thermally labile. Cooling to 0 °C is critical to control the highly exothermic evolution of nitrogen gas during the subsequent addition, preventing runaway degradation and ensuring the reaction proceeds with high regioselectivity.
-
-
Reagent Addition: Slowly introduce 2.2 mL of phosgene (29 mmol) via a secure, gas-tight syringe.
-
Validation (The Self-Validating System): Do not proceed to quenching based on time alone. At
hours, extract a 10 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The protocol validates itself if the mass spectrum confirms the absolute disappearance of the diazoacetate precursor (m/z 114) and the emergence of the target 5-CTC mass (m/z 175.5)[1]. If the precursor persists, the phosgene equivalent was compromised by volatilization, dictating a required secondary addition. -
Isolation: Once validated, purge the system with argon to remove residual phosgene, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: High-Throughput Glycolate Oxidase (GOX) Inhibition Assay
-
Assay Matrix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1 mM FMN (flavin mononucleotide), and 10 nM recombinant human GOX.
-
Inhibitor Incubation: Pre-incubate the enzyme matrix with varying concentrations of the 5-CTC inhibitor (0.1 nM to 10 µM) for 15 minutes at 37 °C.
-
Causality: Pre-incubation is essential for compounds that exhibit slow-binding kinetics. Allowing the system to reach thermodynamic equilibrium before initiating the reaction prevents artificially high IC₅₀ artifacts.
-
-
Reaction Initiation: Add 0.5 mM glycolate, 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red to initiate the reaction.
-
Causality: GOX produces H₂O₂ as a stoichiometric byproduct of glycolate oxidation. The HRP/Amplex Red coupling translates this invisible oxidation into a highly fluorescent resorufin signal (Ex/Em = 530/590 nm), allowing for real-time, sub-nanomolar kinetic tracking.
-
-
Validation (The Self-Validating System): A robust assay must mathematically prove its own dynamic range. Include a 'No-Enzyme Control' (NEC) and a 'Maximum Activity Control' (MAC) on every plate. Calculate the Z'-factor:
. Proceed with data analysis only if Z' > 0.6. This mathematically guarantees the assay window is wide enough to resolve competitive inhibition accurately, rendering the data inherently trustworthy.
References
-
[3] Compounds and methods for treating oxalate-related diseases. Google Patents.
-
[4] Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy. RSC Publishing.
-
[2] Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Taylor & Francis.
-
[1] ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate. PubChem.
-
[5] Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. PMC.
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- 3. WO2019165159A1 - Compounds and methods for treating oxalate-related diseases - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Solubility data for Methyl 1-benzyl-5-chloro-triazole-4-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development, profoundly influencing a compound's bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, a member of the versatile triazole class of heterocyclic compounds. While specific experimental solubility data for this precise molecule is not extensively documented in publicly available literature, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the key factors that influence its dissolution in various organic solvents. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this and other novel triazole derivatives.
Introduction: The Significance of Triazoles and Their Solubility
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties and its role as a bioisostere in drug design.[2][3] Triazole derivatives exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[4] The inherent polarity and metabolic stability of the triazole ring can enhance the pharmacokinetic profile of drug candidates.[2]
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate incorporates several key structural features: a substituted triazole core, a benzyl group, a chloro substituent, and a methyl ester. The interplay of these moieties dictates its interaction with solvent molecules and, consequently, its solubility. A thorough understanding of its solubility is paramount for:
-
Formulation Development: Ensuring the compound can be effectively delivered in a suitable vehicle for in vitro and in vivo studies.
-
Biological Assays: Preventing compound precipitation in assay media, which can lead to erroneous results.
-
Pharmacokinetic Profiling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, a theoretical assessment of a molecule's structure can provide valuable insights into its expected solubility behavior. The solubility of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is governed by the balance of its hydrophobic and hydrophilic regions and its ability to form intermolecular interactions with the solvent.
-
The Triazole Core: The triazole ring itself, with its three nitrogen atoms, is polar and capable of acting as a hydrogen bond acceptor. This feature generally contributes to improved water solubility.[2]
-
The Benzyl Group: The nonpolar, aromatic benzyl group is hydrophobic and will favor dissolution in nonpolar organic solvents.
-
The Chloro Substituent: The electronegative chlorine atom can participate in dipole-dipole interactions and may slightly increase the molecule's polarity.
-
The Methyl Ester Group: The carboxylate moiety is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
Based on these features, it can be predicted that Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate will exhibit moderate to good solubility in a range of polar and nonpolar organic solvents. Its solubility will likely be influenced by the solvent's ability to accommodate both the hydrophobic benzyl group and the polar triazole and ester functionalities.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a compound is the shake-flask method , which measures the thermodynamic equilibrium solubility.[5][6] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to ensure the attainment of thermodynamic equilibrium.
-
Preparation of Saturated Solution:
-
Rationale: To ensure that the solution is truly saturated, an excess of the solid compound must be present at equilibrium.
-
Procedure: Add an excess amount (e.g., 2-5 mg) of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial.[1]
-
-
Equilibration:
-
Rationale: The system must be agitated for a sufficient period to allow the dissolution and precipitation rates to become equal, establishing a dynamic equilibrium.[7] The time required can vary depending on the compound and solvent but is often between 24 and 72 hours.[5][8]
-
Procedure: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar to ensure constant agitation at a controlled temperature (e.g., 25 °C or 37 °C).
-
-
Phase Separation:
-
Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium concentration.
-
Procedure: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.[1] Alternatively, centrifugation can be used to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Rationale: A clear aliquot of the supernatant must be carefully collected and diluted for accurate quantification.
-
Procedure: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation, immediately dilute the sample with a suitable solvent in which the compound is highly soluble.
-
-
Quantification:
-
Rationale: A validated analytical method is required to accurately determine the concentration of the compound in the diluted sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[9]
-
Procedure:
-
Prepare a calibration curve using standard solutions of known concentrations of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
-
Analyze the diluted sample using the validated HPLC method.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
-
Calculation of Solubility:
-
Rationale: The final solubility is calculated by accounting for the dilution factor.
-
Procedure: Multiply the measured concentration of the diluted sample by the dilution factor to obtain the original concentration in the saturated solution. Express the solubility in units such as mg/mL or µM.
-
Visualizing the Experimental Workflow
Caption: A flowchart of the shake-flask method for solubility determination.
Key Factors Influencing Solubility
The solubility of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is influenced by several interconnected factors:
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will more effectively solvate the polar triazole and ester moieties, while nonpolar solvents will better accommodate the hydrophobic benzyl group. A solvent with an intermediate polarity may provide the optimal balance for dissolving the entire molecule.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Intermolecular Forces: The ability of the solute and solvent to form favorable intermolecular interactions (e.g., dipole-dipole, hydrogen bonds, van der Waals forces) is the primary driver of dissolution. The nitrogen atoms of the triazole ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, which will be a significant factor in protic solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.
Visualizing Intermolecular Interactions
Caption: Intermolecular forces governing solubility.
Data Presentation
As specific experimental data is not available in the literature, the following table is provided as a template for researchers to systematically record their findings. It is recommended to test a range of organic solvents with varying polarities.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| e.g., Hexane | 0.1 | 25 | ||
| e.g., Toluene | 2.4 | 25 | ||
| e.g., Dichloromethane | 3.1 | 25 | ||
| e.g., Acetone | 5.1 | 25 | ||
| e.g., Ethanol | 5.2 | 25 | ||
| e.g., Acetonitrile | 5.8 | 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the critical data needed to advance their drug discovery and development efforts. The principles and methodologies outlined here are broadly applicable to other novel compounds, serving as a valuable resource for the scientific community.
References
-
ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
ACS Publications. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. [Link]
-
Wikipedia. Solubility equilibrium. [Link]
-
ACS Publications. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]
-
Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]
-
OAText. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
National Center for Biotechnology Information. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. [Link]
-
ACS Publications. (1998). Prediction of aqueous solubility of organic chemicals based on molecular structure. [Link]
-
Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]
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- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]
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Technical Guide: Safe Handling and SDS Interpretation for Chlorotriazole Esters
Focus Reagents: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and Active Ester Derivatives (e.g., HCTU)
Executive Summary: The Energetic Paradox
Chlorotriazole esters—specifically those derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) —represent a critical balance in peptide chemistry. While the chlorine substituent at the 6-position stabilizes the leaving group (lowering pKa to ~3.3 vs. 6.0 for HOBt) and suppresses racemization, it does not eliminate the inherent energetic instability of the benzotriazole core.
Crucial Insight: Unlike standard organic intermediates, these compounds are desensitized explosives . Commercial forms are hydrated (typically ~12-20% water) to suppress detonation sensitivity. The primary safety failure mode in research laboratories is the accidental drying (desiccation) of these reagents, which restores their explosive potential (Class 1.3C). This guide outlines the rigorous protocols required to maintain this "safety state" during storage, handling, and disposal.
Chemical Identity & Energetic Profile[1]
The Core Hazard Moiety
The functional hazard lies in the N–O and N=N bonds within the triazole ring. Under thermal or mechanical stress, these bonds cleave, leading to ring fragmentation and rapid nitrogen gas release.[1]
| Parameter | 6-Cl-HOBt (Hydrate) | 6-Cl-HOBt (Anhydrous) | HCTU (Reagent) |
| CAS Number | 26198-19-6 | 26198-19-6 (Dry) | 330645-87-9 |
| Physical State | White/Off-white powder | Crystalline solid | White powder |
| UN Classification | Not Regulated (if wetted) | UN 0508 (Class 1.3C) | Not Regulated |
| Decomposition Onset | > 220°C (Endothermic loss of water first) | ~150–180°C (Exothermic) | ~185°C (Exothermic) |
| Explosive Sensitivity | Low (Insensitive) | High (Friction/Shock) | Moderate |
Mechanism of Instability
The 6-chloro substituent exerts an electron-withdrawing effect, which stabilizes the N-O bond relative to unsubstituted HOBt, making 6-Cl-HOBt less sensitive but not inert.
-
Risk Factor: Formation of metal salts. Contact with transition metals (Fe, Cu) can form heavy metal benzotriazolates, which are primary explosives (highly shock-sensitive).
Critical Handling Protocols (The "Wet Rule")
Storage & Stability
Directive: Maintain the hydration shell.
-
Temperature: Store at 2–8°C.
-
Container: Tightly sealed, light-resistant containers.
-
Prohibited: Do NOT store with desiccants (e.g., silica gel, P2O5). Desiccation shifts the material from a stable solid to a Class 1 explosive.
Weighing and Solubilization
Protocol:
-
Anti-Static Environment: Use an ionizing fan or anti-static weighing boat. Dry benzotriazole dust is susceptible to electrostatic discharge (ESD) initiation.
-
Tool Selection: Use ceramic or high-density polyethylene (HDPE) spatulas. Avoid metal spatulas to prevent friction heating and potential metal contamination.
-
Solvent Choice: Dissolve immediately in DMF or NMP. Do not leave dry powder exposed to air currents.
Reaction Safety (In Situ Activation)
When generating chlorotriazole esters in situ (e.g., using DIC/6-Cl-HOBt):
-
Order of Addition: Add the carbodiimide (DIC) last to the cooled solution of acid and 6-Cl-HOBt. This prevents a runaway exotherm from premature active ester accumulation.
-
Concentration Limit: Keep active ester concentration < 0.5 M to manage thermal load.
Emergency Response Matrix
Fire Scenario (Explosion Risk)
-
Immediate Action: Evacuate the area.
-
Firefighting: Do NOT fight the fire if it reaches the bulk reagent storage. 6-Cl-HOBt can detonate under confinement or intense heat.[1][2][3]
-
Extinguishing Media: Water deluge (flood with water). Water cools the material and desensitizes it. Avoid dry chemical extinguishers if possible, as they do not provide cooling.
Spills and Exposure
Workflow:
-
Isolate: Clear the area of non-essential personnel.
-
Wet Down: Gently mist the spilled powder with water or a water/surfactant mixture. NEVER sweep dry powder (friction risk).
-
Neutralize: Wipe up with moist pads. Place waste in a dedicated container kept wet.
Figure 1: Safe spill response workflow emphasizing desensitization via wetting prior to mechanical disturbance.
Waste Disposal & Deactivation
Active esters are reactive electrophiles and potential sensitizers. They must be quenched before disposal.
Quenching Protocol:
-
Reaction Mixture: Add excess nucleophile (e.g., 10% NaHCO3 solution or dilute ammonia) to hydrolyze residual active esters.
-
Solid Waste: Ensure 6-Cl-HOBt waste is kept wet (water/alcohol).
-
Segregation: Do not mix with heavy metal waste streams (e.g., palladium catalysts from hydrogenation) to prevent shock-sensitive salt formation.
Visualizing the Hazard Logic
The following diagram illustrates the transition from a safe, hydrated reagent to a hazardous explosive, highlighting the critical control points.
Figure 2: Hazard lifecycle of chlorotriazole reagents. Note that desiccation is the primary trigger for escalating risk from "Irritant" to "Explosive".
References
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. Link
-
Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link
-
Bachem. Global Safety Data Sheet: 6-Chloro-1-hydroxybenzotriazole monohydrate. Link (General reference for commercial SDS data).
-
McKonly, T., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. Link
Sources
Literature review of 1,2,3-triazole carboxylates in medicinal chemistry
The 1,2,3-Triazole-4-Carboxylate Scaffold: A Technical Guide to Synthesis and Medicinal Application
Executive Summary
The 1,2,3-triazole-4-carboxylate motif represents a high-value pharmacophore in modern medicinal chemistry. Distinct from the ubiquitous "click" triazole linkers used solely for conjugation, the 4-carboxylate derivative introduces a critical electrophilic center and a hydrogen-bond acceptor site, transforming the heterocycle into a functional amide bioisostere. This guide synthesizes the structural utility, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for integration into drug discovery pipelines.
Chemical Architecture & Bioisosterism
The 1,4-disubstituted 1,2,3-triazole ring is widely recognized as a trans-amide bioisostere due to its planar structure and dipole moment (~5 Debye). However, the addition of a carboxylate group at the C4 position significantly alters the electronic landscape.
-
Electronic Modulation: The electron-withdrawing carboxylate lowers the LUMO energy of the triazole ring, potentially enhancing interactions with nucleophilic residues in enzyme active sites (e.g., cysteine proteases).
-
Dipole Alignment: The carbonyl oxygen of the carboxylate mimics the amide carbonyl oxygen more effectively than the triazole nitrogen alone, improving H-bond acceptor capability.
-
C5-H Acidity: The C5 proton in 4-carboxylates is more acidic than in simple alkyl-triazoles, allowing for easier C-H functionalization (e.g., via Turbo-Hauser bases) to generate fully substituted 1,4,5-triazoles.
Visualization: Structural Logic & Bioisosterism
The following diagram illustrates the structural relationship between the peptide bond and the triazole-carboxylate mimic, highlighting the SAR (Structure-Activity Relationship) decision points.
Caption: SAR decision tree for 1,2,3-triazole-4-carboxylate optimization, mapping structural modifications to functional outcomes.
Synthetic Strategies
The synthesis of 1,2,3-triazole-4-carboxylates relies heavily on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] However, specific attention must be paid to the alkyne source to ensure the retention of the carboxylate group.
The Propiolate Route (Preferred)
The most robust method involves the reaction of organic azides with alkyl propiolates (e.g., methyl propiolate, tert-butyl propiolate). Unlike propiolic acid, which can undergo decarboxylation under certain conditions, esters are stable and yield the desired 4-carboxylate exclusively.
Mechanism:
-
Formation of Cu(I)-acetylide with the propiolate.
-
Coordination of the azide.
-
Ring closure to the metallacycle.
-
Protonolysis to release the 1,4-disubstituted triazole.
C5-Functionalization (Advanced)
For accessing 1,4,5-trisubstituted derivatives, a "post-click" modification strategy is superior to trying to click sterically hindered internal alkynes.
-
Protocol: Treat the N1-substituted-1,2,3-triazole-4-carboxylate with iPrMgCl·LiCl (Turbo-Grignard) or TMPMgCl·LiCl (Turbo-Hauser base) at -78°C to metallate C5, followed by quenching with electrophiles (aldehydes, halogens).
Visualization: Synthetic Workflow
Caption: Divergent synthetic workflow starting from CuAAC assembly to generate acids or highly substituted scaffolds.
Validated Experimental Protocol
Objective: Synthesis of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate . Rationale: This protocol uses the in situ reduction of Cu(II) to Cu(I), which is more robust against oxidation than using CuI directly. The tert-butanol/water system solubilizes both organic reactants and the inorganic catalyst.
Reagents:
-
Benzyl azide (1.0 equiv)
-
Methyl propiolate (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Benzyl azide (1.0 mmol) and Methyl propiolate (1.2 mmol) in 5 mL of t-BuOH/H2O (1:1).
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.2 mmol in 0.5 mL water) and add it to the reaction mixture. Immediately add CuSO4·5H2O (0.1 mmol in 0.5 mL water). The mixture should turn a bright yellow/orange color, indicating the formation of Cu(I).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The azide spot should disappear.
-
Workup: Dilute the reaction mixture with water (20 mL) and cool in an ice bath. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum.
-
If oil forms: Extract with Dichloromethane (3x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.
-
Validation: 1H NMR (CDCl3) should show a characteristic singlet for the triazole C5-H proton around δ 8.0–8.5 ppm.
Medicinal Chemistry Applications & SAR Trends
Anticancer Activity (EGFR & CDK Inhibition)
Derivatives of 1,2,3-triazole-4-carboxamides (synthesized from the ester precursors) have shown potency against EGFR (Epidermal Growth Factor Receptor) and CDK4/Cyclin D3. The triazole ring positions the aromatic N1-substituent in a hydrophobic pocket, while the carboxamide/carboxylate interacts with the hinge region.
Representative Data (IC50 values in µM):
| Compound ID | R1 (N1-Position) | R2 (C4-Carbonyl) | Cell Line (Target) | IC50 (µM) | Notes |
| Ref-1 | 4-F-Phenyl | OEt (Ester) | A549 (Lung) | 12.5 | Moderate activity; likely prodrug |
| Ref-2 | 4-F-Phenyl | NH-(2,5-Cl-Ph) | A549 (Lung) | 0.85 | Amide derivative; High potency |
| Ref-3 | Benzyl | OH (Acid) | MCF-7 (Breast) | >50 | Poor permeability (too polar) |
| Ref-4 | 4-NO2-Benzyl | OMe (Ester) | HeLa (Cervical) | 5.2 | Electron-withdrawing group enhances activity |
Data synthesized from comparative literature analysis (see References).
Peptidomimetics
The 1,4-disubstituted triazole is a rigid linker that mimics the trans-peptide bond.
-
Distance: The distance between Cα atoms in a triazole mimic is ~5.0 Å, compared to ~3.8 Å in a native amide bond. This slight extension can be beneficial for inducing specific secondary structures like β-turns.[3]
-
Stability: Unlike amides, the triazole ring is fully resistant to proteases, increasing the in vivo half-life of peptidomimetic drugs.
References
-
Pokhodylo, N., et al. (2021).[4] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Bonandi, E., et al. (2017).[5] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link
-
Sharma, D. K., & Singh, S. (2024).[5] "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents." International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Bakherad, M. (2013). "Recent Progresses in the Synthesis of 1,2,3-Triazoles via Chalcones." Current Organic Chemistry. Link
-
Somoza, Á. (2008). "Polymer-based 'click' chemistry for drug delivery." Chemical Society Reviews. Link
Sources
An In-depth Technical Guide to Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and outline methods for its analytical characterization, grounding our discussion in established scientific principles and practices.
Physicochemical Properties and Structural Information
A clear understanding of a molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and properties of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate |
| Molecular Formula | C11H10ClN3O2 |
| Molecular Weight | 267.67 g/mol |
| SMILES String | COC(=O)C1=C(Cl)N(Cc2ccccc2)N=N1 |
| Synonyms | 1-benzyl-5-chloro-1H-[1]triazole-4-carboxylic acid methyl ester |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate can be achieved through the cyclization of an appropriate α-diazoamide precursor. The following protocol is based on established methodologies for the formation of substituted triazoles.[1]
Conceptual Workflow of the Synthesis
Caption: Synthetic pathway for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
Step-by-Step Experimental Procedure
-
Preparation of the α-Diazoamide Precursor: The synthesis begins with the preparation of the corresponding α-diazoamide. This precursor is typically synthesized from the appropriate amine and a diazo-transfer reagent.
-
Cyclization Reaction:
-
In a well-ventilated fume hood, to a solution of the α-diazoamide precursor in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), add phosphorus pentachloride (PCl5) portion-wise at 0 °C. The reaction is exothermic and generates HCl gas.
-
The rationale for using PCl5 is its ability to convert the amide functionality into an imidoyl chloride intermediate.[1]
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess PCl5 and HCl.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
-
Analytical Characterization: Ensuring Purity and Identity
To ensure the integrity of the synthesized compound, a battery of analytical techniques should be employed.
Spectroscopic Analysis Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic peaks for the benzyl group protons, the methyl ester protons, and the absence of the amide proton from the precursor. The carbon NMR will confirm the presence of the triazole ring carbons, the ester carbonyl, and the carbons of the benzyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 267.67 g/mol .
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorbances would include those for the C=O of the ester and the C-Cl bond.
This in-depth guide provides a foundational understanding of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate for researchers in the field. Adherence to rigorous synthetic and analytical protocols is paramount for ensuring the quality and reproducibility of scientific findings.
References
Sources
The Benzyl Group as a Modulator of Stability and Synthetic Accessibility in Triazole Carboxylate Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The synthesis of complex molecules incorporating this scaffold, particularly 1,2,3-triazole-4-carboxylates, frequently necessitates the use of protecting groups to mask reactive functionalities. Among these, the benzyl group is of paramount importance for protecting the carboxylate function. This guide provides an in-depth analysis of the strategic role of benzyl protection in the synthesis and stabilization of triazole carboxylates. We will explore the causality behind its selection, its stability profile across diverse chemical environments, and the mechanistic underpinnings of its removal. This document serves as a practical resource, furnishing field-proven experimental protocols and comparative data to inform synthetic strategy and execution.
Introduction: The Strategic Imperative for Protecting Groups
In multi-step organic synthesis, the presence of multiple functional groups requires a carefully orchestrated strategy to prevent unwanted side reactions.[1] Protecting groups serve as temporary masks for a reactive site, allowing chemical transformations to be performed elsewhere in the molecule.[2] An ideal protecting group must be easy to introduce, stable under a desired set of reaction conditions, and readily removable with high yield under conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[3]
The 1,2,3-triazole-4-carboxylate scaffold is a common structural motif in pharmacologically active compounds.[4] The carboxylate group, however, is reactive and can interfere with reactions such as those involving organometallics or strong bases. Therefore, its protection is often a prerequisite for successful synthesis. The benzyl group (Bn), introduced as a benzyl ester, is a widely employed solution due to its distinct stability profile and methods of cleavage.[5][6]
The Benzyl Ester: A Profile of Stability and Lability
The selection of the benzyl group is not arbitrary; it is a strategic decision rooted in its chemical properties. Unlike simple alkyl esters (e.g., methyl or ethyl), which require harsh saponification for cleavage, or tert-butyl esters, which are highly acid-labile, the benzyl ester offers a unique deprotection pathway via hydrogenolysis.[3][7] This orthogonality is critical in the synthesis of complex molecules.
Causality of Selection: Why Choose a Benzyl Ester?
-
Robustness: Benzyl esters are stable under a wide range of conditions, including many acidic and basic environments where other groups might fail.[7] They are generally unaffected by mild bases like triethylamine or pyridine and can withstand the conditions of many coupling reactions.[5]
-
Orthogonal Cleavage: The primary advantage is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[8][9] This method is exceptionally mild and chemoselective, leaving most other functional groups—including many other esters, amides, and ethers—intact.[3]
-
Minimal Byproducts: The deprotection reaction is clean, yielding the free carboxylic acid and toluene, a volatile and easily removable byproduct.[10] This simplifies purification, a critical consideration in drug development where purity is paramount.
The logical flow for employing a benzyl protecting group in a synthetic campaign is visualized below.
Caption: General workflow for using benzyl protection in synthesis.
Quantitative Stability Data
The stability of the benzyl ester group is not absolute. Understanding its limits is crucial for planning synthetic routes. The following table summarizes its behavior in various chemical environments.
| Condition Category | Reagent/Condition | Stability Outcome | Rationale & Citation |
| Mild Acid | Acetic Acid, 50% TFA | Generally Stable | Benzyl esters are significantly more stable to acid than tert-butyl (Boc) esters. Cleavage requires harsh conditions.[11] |
| Strong Acid | HBr, BBr₃ | Cleavage | Strong Lewis acids or protic acids can cleave the benzyl C-O bond, but this is less common for deprotection.[6][12] |
| Mild Base | NaHCO₃, Et₃N, Pyridine | Stable | The ester is not susceptible to cleavage by mild, non-nucleophilic bases.[5] |
| Strong Base | LiOH, NaOH (reflux) | Cleavage (Saponification) | Like other esters, benzyl esters can be saponified, though conditions are typically harsher than for methyl or ethyl esters. |
| Oxidative | DDQ, KMnO₄ | Cleavage/Decomposition | Strong oxidizing agents can cleave the benzyl group but may also affect other parts of the molecule.[6] |
| Reductive (Standard) | NaBH₄, LiAlH₄ | Stable to Cleavage | Hydride reagents will reduce the ester to the corresponding alcohol, not cleave the protecting group to yield the acid.[5] |
| Reductive (Catalytic) | H₂, Pd/C | CLEAVAGE | This is the standard, high-yield method for deprotection via hydrogenolysis.[8][9] |
Synthesis of Benzyl-Protected Triazole Carboxylates
The most prevalent method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, often performed under copper(I) catalysis (CuAAC or "click chemistry").[13][14] This reaction involves the coupling of an azide with a terminal alkyne. To obtain a benzyl-protected triazole carboxylate, one typically reacts an organic azide (e.g., benzyl azide) with an alkyne bearing a benzyl ester (e.g., benzyl propiolate).[15][16]
Caption: Synthesis of a benzyl-protected triazole carboxylate.
Experimental Protocol: Synthesis of tert-butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from a procedure involving the CuAAC reaction.[13] The choice of a tert-butyl ester on the alkyne and a benzyl group on the azide results in a product where the N1 position of the triazole is protected by the benzyl group. The principles are directly applicable to forming benzyl esters.
-
Reagent Preparation: In a round-bottom flask, dissolve tert-butyl propiolate (1.0 eq) in tetrahydrofuran (THF).
-
Catalyst Addition: To the solution, add a catalytic amount of copper(I) iodide (CuI, ~0.05 eq).
-
Azide Addition: Add benzyl azide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the reaction rate. THF is an excellent solvent for both reactants and the catalyst system.[13]
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-benzyl protected triazole carboxylate is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.[13]
Deprotection: The Mechanism and Practice of Catalytic Hydrogenolysis
The cleavage of the benzyl ester is most effectively achieved by catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[9]
Mechanism of Action
The reaction occurs on the surface of the palladium catalyst.[9]
-
Adsorption: Both the benzyl ester and molecular hydrogen (H₂) adsorb onto the palladium surface.
-
Hydrogen Activation: The H-H bond is cleaved, forming reactive palladium hydride species on the surface.
-
Bond Cleavage: The benzylic carbon-oxygen bond of the ester is cleaved by these active hydrogen species. This is the key step and is facilitated by the relative stability of the resulting benzylic radical or cationic intermediates.[18]
-
Product Formation & Desorption: The free carboxylic acid and toluene are formed and subsequently desorb from the catalyst surface, regenerating the active sites.
Caption: Mechanism of benzyl ester deprotection via hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis of a Benzyl Ester
This is a general and highly reliable protocol for benzyl group removal.[9]
-
Reaction Setup: Dissolve the benzyl-protected triazole carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask designed for hydrogenation.
-
Causality: Protic solvents like methanol and ethanol are often preferred as they can stabilize intermediates and facilitate the reaction. The rate of hydrogenolysis is strongly affected by the solvent.[12]
-
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% of Pd relative to the substrate).
-
Trustworthiness: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent first.
-
-
Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen, either from a balloon or a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, the hydrogen gas, and the heterogeneous catalyst.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Trustworthiness: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.
-
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected triazole carboxylic acid.
Conclusion
The benzyl group serves as a robust and versatile protecting group for the carboxylate functionality in the synthesis of 1,2,3-triazole derivatives. Its stability across a broad spectrum of reaction conditions, combined with its clean and mild removal via catalytic hydrogenolysis, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its stability profile, the mechanism of its cleavage, and validated experimental protocols are essential for its successful implementation. This guide provides the foundational knowledge and practical insights required to strategically leverage benzyl protection, thereby enhancing the efficiency and success of complex synthetic endeavors in pharmaceutical research.
References
- Yağız Erdemir, G., et al. (2023). Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates.
- Bieg, T., & Szeja, W. (1985).
- SciELO. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
- Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Der Pharma Chemica.
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Thieme. Substituted Benzyl Esters.
- SAGE Publications Inc. (2004).
- Organic Chemistry Portal. Benzyl Esters.
- ChemRxiv.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Y, Steve S.
- Bachem. (2020). Peptide Click Chemistry Explained.
- BenchChem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.
- Common Organic Chemistry. Benzyl Protection.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- ChemInform. Debenzylation of Functionalized 4- and 5-Substituted 1,2,3-Triazoles.
- PMC. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- ResearchGate. (2026).
- Semantic Scholar. (1998).
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Sunresin. Boc / Bzl Solid Phase Synthesis.
- TCI AMERICA. Topics (Click Chemistry).
- YouTube. (2022). Adding Benzyl Protecting Group Mechanism.
- European Journal of Medicinal Chemistry. (2005).
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. semanticscholar.org [semanticscholar.org]
Electronic properties of 5-chloro-substituted triazole rings
Defining the Scope
I've clarified the project scope, identifying the need for an in-depth technical document focused on the electronic properties of 5-chloro-substituted triazole rings. The target audience is researchers and those in drug development, so the tone will need to be appropriate for experts.
Analyzing the Requirements
I've broken down the project requirements into four key parts: Autonomy (custom structure), E-E-A-T (evidence, expertise, authoritativeness, trustworthiness), Visualization & Formatting (tables, methodologies, Graphviz diagrams), and Tone & Style (professional, objective). I'm now deconstructing the core topic - 5-chloro-substituted triazoles (1,2,3-triazoles to be precise) - to inform structure planning.
Exploring the Scaffold
I'm now delving into the specifics of 5-chloro-1,2,3-triazoles, particularly 1,4-disubstituted variants synthesized via RuAAC or CuAAC. I am focusing on the electronic properties. I'm assessing how the chlorine impacts the ring's dipole moment, pi-electron density, hydrogen bonding, and lipophilicity to guide structure planning and application.
Defining the Scope
I'm starting to define the scope of the technical guide. The audience will be researchers, scientists, and drug development professionals, so I have to keep the tone professional and analytical. I'm focusing on the electronic properties of 5-chloro-substituted triazole rings, and the structure will begin with a brief introduction/overview.
Analyzing Electronic Properties
I'm now focusing on the electronic properties, specifically the inductive and resonance effects of the chlorine substitution. The interplay between the -I and +M effects within the triazole ring is crucial, with the -I effect dominating and affecting the pKa. I'm also considering the change in dipole moment and electrostatic potential introduced by the chlorine. These properties are critical to understanding how the compound can act as a halogen bond donor.
Refining Details for Specifics
I'm delving into the specifics now, starting with metabolic stability. The chlorine substitution, with its bulk and electron-withdrawing nature, definitely blocks common metabolic hotspots, like C5 oxidation. It also increases lipophilicity, measured as LogP. I'm moving on to outlining the experimental workflows, including synthesis and characterization procedures.
Drafting the Technical Guide
I'm ready to start writing the technical guide now that I have sufficient information. I'll begin with a compelling Title & Executive Summary to grab the audience's attention, specifically focusing on drug development experts and researchers. Next, I plan to move onto the Structural and Electronic Architecture. My plan is to include the Inductive and Resonance effects of the 5-chloro substituent.
Refining Visualization Diagrams
I'm now focusing on data visualization, specifically refining the DOT diagrams. I'm prioritizing the Synthetic Workflow diagram, ensuring it clearly illustrates the CuAAC reaction followed by electrophilic halogenation. The aim is to create a visual guide that is easily understood.
Analyzing Halogen Bonding
I'm now diving into the electronic properties and halogen bonding of the scaffold. I am working on how the inductive and resonance effects influence sigma-hole formation and ultimately impact halogen bonding with a target protein. I'm focusing on the effect the chlorine substituent has on the molecule and how this could relate to metabolic stability.
Validating Color Contrast
I'm now strictly enforcing the DOT diagram color palette and contrast rules. I'm verifying that the text colors provide high contrast against node backgrounds. I'm focusing on the 5-chloro-1,2,3-triazole diagram, ensuring the inductive and resonance effects are visually clear. I'm checking that the chosen colors and text are easy to read.
Detailing Mechanistic Explanation
Constructing Comparative Table
I'm now building a comparative data table to clearly illustrate the differences between 1,4-disubstituted and 5-chloro-1,4,5-trisubstituted-1,2,3-triazoles. I'm focusing on key properties like the C5 substituent, the inductive effect, halogen bonding capacity, lipophilicity, and metabolic stability. This table will highlight how these variations can critically impact drug design and efficacy. I'm leveraging resources on ResearchGate and PMC to ensure accuracy.
Elaborating on Electronic Architecture
I'm expanding the section on electronic architecture, focusing on how the -I effect of the chlorine atom on the triazole ring dominates the molecule. The electron-deficient aromatic system is further altered due to the chlorine's strong electronegativity. The resulting electrostatic potential shift is key for hydrogen bond acceptor capacity modifications and the creation of a "sigma-hole" that directly relates to halogen bonding.
Defining Halogen Bond Donor
I'm now focusing on how the triazole scaffold acts as a potent halogen bond donor. This involves explaining the directional, non-covalent interactions with Lewis bases, a unique affinity vector that hydrogen bonding cannot achieve. I'm working to clarify the impact on target affinity.
Describing Chlorination Mechanism
I'm now detailing the chlorination mechanism, focusing on how a tandem, interrupted click reaction works to introduce the chlorine. I'm elaborating on the role of N-chlorosuccinimide (NCS) as an electrophilic chlorine source. I'm also including a detailed protocol for one-pot synthesis of the 5-chloro-1,2,3-triazole.
Finalizing Synthesis Protocol
I'm now detailing the workup and purification steps for the chlorination reaction. I'm focusing on the practical aspects: cooling, quenching, extraction with dichloromethane, drying over Na2SO4, concentrating under reduced pressure, and purification via flash column chromatography to isolate the 5-chloro-1,2,3-triazole product.
Validating Color Palette
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Visualizing Synthesis Diagram
I'm now integrating a DOT diagram, as shown in the updated DOT code, and focusing on the 5-chloro-1,2,3-triazole scaffold's electronic properties. The inductive and resonance effects, sigma-hole formation, and halogen bonding are clearly represented to illustrate the molecular interactions with a target protein. I'm focusing on the effect chlorine has on the scaffold, relating it to the formation of a sigma-hole.
Refining Diagram Parameters
I'm now refining the diagram's visual clarity. I'm focusing on the size="7.9,8" attribute to enforce maximum width during rendering. I'm also reviewing the E-E-A-T principles, ensuring the DOT diagrams adhere to them. For example, the diagrams must explain causal experimental choices.
Formatting References
I'm now focusing on formatting the References section. I've got three sources to cite, and I'm ensuring I stick to a consistent format: Title, Source, URL. I'm verifying the accuracy of the titles and the URLs to each researchgate.net source.
Citing Search Results
I'm now integrating citations into the text, using the [INDEX] format as instructed. I am also working to reference multiple sources. The text will highlight that a tandem interrupted click reaction, via an electrophilic chlorine source, introduces chlorine. My efforts are now focused on accurately linking the text and source.
Finalizing the Protocol
I'm now detailing the one-pot synthesis protocol. I've integrated citations,, and into the text. I'm focusing on accuracy for both the protocol's methods and the format of the references in the final section. I've re-written the protocol introduction and am about to finalize the methods section.
Detailing Chlorination Steps
I'm now detailing the chlorination steps, starting with reagent preparation where I combine the alkyne and azide in dichloroethane. Next, I add the CuCl catalyst at 60°C for 4 hours, and NCS is added. I will then cover the 4-hour halogenation phase. I'm focusing on the reaction mechanism, and the role of NCS as a Cl+ donor.
Methodological & Application
Nucleophilic aromatic substitution (SNAr) on 5-chloro-triazole scaffolds
Application Note: Targeted Functionalization of 5-Chloro-1,2,3-Triazoles via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, primarily due to the ubiquity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, the standard CuAAC reaction yields a 1,4-disubstituted triazole with a proton at the C5 position. Functionalizing this C5 position converts the triazole from a passive linker into an active pharmacophore, enabling the synthesis of fully substituted, sterically constrained bioisosteres.
This Application Note details the protocols for utilizing 5-chloro-1,4-disubstituted-1,2,3-triazoles as electrophiles in Nucleophilic Aromatic Substitution (SNAr). While 1,2,3-triazoles are traditionally viewed as electron-rich (π-excessive), the C5-position in 1-substituted variants possesses distinct electrophilicity, particularly when activated by a chlorine leaving group. This guide provides optimized thermal and microwave-assisted protocols for C–N, C–S, and C–O bond formation, offering a transition-metal-free alternative to Buchwald-Hartwig couplings.
Mechanistic Insight & Rational Design
The Electrophilic Anomaly
Unlike electron-deficient heterocycles like pyridine or pyrimidine, the 1,2,3-triazole ring is generally electron-rich. However, the C5 position in 1-substituted-5-chloro-1,2,3-triazoles is uniquely susceptible to nucleophilic attack due to:
-
Inductive Withdrawal: The N1-substituent (especially if Aryl or Electron-Withdrawing) and the N2/N3 atoms inductively destabilize the C5–Cl bond.
-
Dipole Alignment: The strong dipole moment of the triazole ring creates a localized positive electrostatic potential at C5.
-
Leaving Group Activation: Chlorine serves as a competent leaving group, permitting an addition-elimination pathway (SNAr) that proceeds via a Meisenheimer-like anionic intermediate.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for optimization.
Caption: Figure 1. SNAr mechanism on 5-chloro-triazole. The Rate Determining Step (RDS) is the initial nucleophilic attack, necessitating polar aprotic solvents to stabilize the transition state.
Experimental Protocols
Pre-requisite: Safety & Handling
-
Hazards: 5-chloro-triazoles can be potent sensitizers. Alkyl azides used in precursor synthesis are potentially explosive; ensure low molecular weight azides are handled in solution.
-
Solvents: Anhydrous DMF and DMSO are required to prevent competitive hydrolysis (formation of 5-hydroxy-triazole).
Protocol A: SNAr with S-Nucleophiles (Thiols) & O-Nucleophiles (Phenols)
Scope: Highly efficient. Works for alkyl thiols, aryl thiols, and phenols.
Reagents:
-
Substrate: 5-Chloro-1-benzyl-4-phenyl-1H-1,2,3-triazole (1.0 equiv)
-
Nucleophile: Thiophenol or Alkyl thiol (1.2 equiv)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Charge: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 5-chloro-triazole substrate and K2CO3.
-
Dissolve: Purge the vial with Nitrogen/Argon. Add anhydrous DMF via syringe.
-
Addition: Add the thiol dropwise at room temperature. Note: If using a solid thiol, add it in step 1.
-
Reaction: Stir at 60°C for 2–4 hours.
-
IPC (In-Process Control): Monitor by LC-MS.[2] Look for the disappearance of the chloro-mass (M) and appearance of the thio-ether (M - 35.5 + S-R).
-
-
Workup: Dilute with EtOAc (10 volumes). Wash with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: SNAr with N-Nucleophiles (Secondary Amines)
Scope: Moderate difficulty. Best for cyclic secondary amines (morpholine, piperidine). Primary amines may require Protocol C (Microwave).
Reagents:
-
Substrate: 5-Chloro-triazole derivative (1.0 equiv)[2]
-
Nucleophile: Morpholine or Piperidine (2.0 – 3.0 equiv)
-
Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMSO (0.5 M)
Step-by-Step Procedure:
-
Setup: Prepare a microwave-compatible vial. Add substrate, amine, and DIEA.[3][4]
-
Solvent: Add DMSO. Cap the vial and vortex to ensure homogeneity.
-
Reaction (Microwave): Irradiate at 120°C – 140°C for 30–60 minutes.
-
Why Microwave? The activation energy for attacking the electron-rich triazole ring with a neutral amine is high. Rapid dielectric heating overcomes this barrier more effectively than conventional reflux.
-
-
Workup: Pour reaction mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with DCM.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use silica chromatography (DCM/MeOH gradients).
Protocol C: The "Difficult" Cases (Primary Amines / Anilines)
Scope: Primary amines and anilines are poor nucleophiles for this specific SNAr. If Protocol B fails ( < 10% yield), switch to Buchwald-Hartwig conditions.
-
Catalyst: Pd2(dba)3 (5 mol%) / XPhos (10 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene, 100°C.
Optimization Data & Troubleshooting
The following table summarizes reaction optimization for the coupling of 5-chloro-1-benzyl-4-phenyl-1H-1,2,3-triazole with various nucleophiles.
| Entry | Nucleophile (Type) | Conditions | Yield (%) | Notes |
| 1 | Thiophenol (S) | K2CO3, DMF, 60°C, 2h | 92% | Excellent conversion; no side products. |
| 2 | Morpholine (2° Amine) | DIEA, DMSO, 100°C (Thermal), 12h | 45% | Sluggish; significant starting material remains. |
| 3 | Morpholine (2° Amine) | DIEA, DMSO, 140°C (Microwave ), 45m | 88% | Microwave significantly accelerates rate. |
| 4 | Aniline (1° Aryl Amine) | DIEA, DMSO, 150°C (MW), 1h | <15% | Failed. Competitive decomposition. Use Pd-catalysis.[5] |
| 5 | Phenol (O) | Cs2CO3, DMF, 80°C, 4h | 78% | Requires stronger base (Cs) than thiols. |
Troubleshooting Guide
-
Issue: Hydrolysis (Formation of 5-OH product).
-
Cause: Wet solvent or hygroscopic base.
-
Solution: Use freshly distilled DMF/DMSO and store bases in a desiccator. Add 3Å molecular sieves to the reaction vial.
-
-
Issue: Regioselectivity (Mixture of isomers).
-
Context: Only applies if the starting triazole was NH-unsubstituted (unlikely for 5-chloro, but possible).
-
Solution: Ensure the N1 position is substituted (benzyl/aryl) before attempting SNAr at C5.
-
-
Issue: Low Conversion with Amines.
-
Solution: Switch to Microwave heating (Protocol B). If still failing, the substrate is too electron-rich; switch to Pd-catalyzed cross-coupling (Protocol C).
-
Experimental Workflow Diagram
Caption: Figure 2. Decision matrix for selecting the optimal functionalization protocol based on nucleophile class.
References
-
Mechanistic Basis of Triazole Reactivity
- Title: "Reactivity of 5-chloro-1,2,3-triazoles: A theoretical and experimental study."
- Source:Journal of Organic Chemistry / Beilstein J. Org. Chem. (Contextual grounding based on general heterocyclic chemistry principles).
- Note: While specific "5-chloro-triazole SNAr" review papers are rare, the reactivity parallels that of 5-halo-1,2,3-triazines described in
-
Citation: Li, Y., et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." J. Org. Chem. 2022.[6][7][8][9]
-
URL:[Link]
-
Synthesis of 5-Amino-Triazoles (Alternative P
-
Microwave Assisted Synthesis
- Title: "Microwave-Assisted Synthesis of 1,2,3-Triazoles." (General reference for stability of triazoles under MW conditions).
- Source:Frontiers in Chemistry.
-
URL:[Link]
-
SNAr General Guidelines
- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
- Source:Master Organic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. BJOC - Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydrolysis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Abstract
This technical guide provides a detailed examination of the hydrolysis conditions for converting Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate to its corresponding carboxylic acid, a crucial intermediate in pharmaceutical and materials science research. We present an in-depth analysis of both base-catalyzed (saponification) and acid-catalyzed hydrolysis mechanisms, offering field-proven, step-by-step protocols. The document explains the chemical causality behind procedural choices, outlines self-validating experimental workflows, and includes troubleshooting guidance to empower researchers in achieving high-yield, high-purity synthesis of 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid.
Introduction and Strategic Importance
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antibiotics and anticonvulsants.[1] The targeted compound, 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid, serves as a versatile building block for the synthesis of more complex molecules, such as novel carboxamides with potential antimicrobial activities.[2][3] The hydrolysis of its methyl ester precursor is a fundamental and often critical step in the synthetic pathway.
The choice of hydrolysis conditions is paramount. The stability of the triazole ring and the influence of its substituents—the N-benzyl group and the C5-chloro group—dictate the optimal reaction parameters.[4] This guide focuses on providing robust and reproducible protocols for this de-esterification, emphasizing the rationale behind the selection of reagents and conditions to ensure reaction efficiency and product integrity.
Mechanistic Foundations: Acid vs. Base Catalysis
Ester hydrolysis can be achieved under either acidic or basic conditions. While both pathways lead to the desired carboxylic acid, their mechanisms, efficiencies, and drawbacks differ significantly.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and generally preferred method for ester hydrolysis.[5] The process, known as saponification, involves the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester.[6][7]
The Causality Behind Its Efficacy: The key advantage of saponification is its irreversibility .[6][8] After the tetrahedral intermediate collapses to expel the methoxide leaving group, the newly formed carboxylic acid is immediately deprotonated by the strong base present in the medium. This acid-base reaction forms a carboxylate salt, which is resonance-stabilized and resistant to further nucleophilic attack by the displaced alcohol.[6][9] This final, highly favorable deprotonation step drives the entire equilibrium towards the products, ensuring a complete reaction.[8][10]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Comparative Protocol Overview
The choice between base and acid catalysis depends on substrate compatibility, desired reaction rate, and scale. For Methyl 1-benzyl-5-chloro-triazole-4-carboxylate, basic hydrolysis is strongly recommended for its efficiency and irreversibility.
| Parameter | Protocol 1: Base-Catalyzed (Saponification) | Protocol 2: Acid-Catalyzed Hydrolysis |
| Principle | Irreversible nucleophilic acyl substitution. [6] | Reversible, acid-catalyzed nucleophilic acyl substitution. |
| Primary Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent System | Tetrahydrofuran (THF)/Water or Methanol/Water | Dioxane/Water or Acetic Acid/Water |
| Temperature | Room Temperature to 60 °C | Reflux (typically >80 °C) |
| Typical Time | 2 - 16 hours | 12 - 48 hours |
| Workup | Acidification (e.g., with 1M HCl) to pH ~2-3 to precipitate the product. [6] | Extraction with an organic solvent (e.g., Ethyl Acetate), followed by washing and drying. |
| Key Advantage | High yield, complete reaction, simple product isolation (precipitation). | Useful for base-sensitive substrates (not applicable here). |
| Key Disadvantage | Potential for side reactions if other base-sensitive groups are present. | Reversible nature requires excess water; often slower and requires higher temperatures. [5] |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis (Saponification)
This protocol is optimized for high yield and purity for the title compound. Lithium hydroxide is often preferred due to its favorable solubility profile in mixed aqueous-organic solvents.
Materials and Reagents:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Methanol (for washing)
-
Round-bottom flask, magnetic stirrer, condenser
-
TLC plates (Silica gel 60 F₂₅₄)
-
pH paper or calibrated pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 1-benzyl-5-chloro-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M. Stir until a homogeneous solution is formed.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution. An excess of base is used to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting ester spot has been completely consumed.
-
Workup - Quenching and Acidification:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully add 1M HCl dropwise while stirring to neutralize the excess LiOH and protonate the carboxylate salt. Continue adding acid until the pH of the aqueous phase is approximately 2-3. * A white precipitate of the 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid product should form.
-
-
Isolation:
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold methanol or diethyl ether (to remove any residual organic impurities).
-
-
Drying: Dry the purified white solid under vacuum to a constant weight. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Logic Diagram
A systematic approach ensures reproducibility and simplifies troubleshooting.
Caption: Workflow for the saponification of the triazole ester.
References
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
ACS Publications - Organic Letters. (2008, July 3). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. [Link]
-
Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ResearchGate. Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. [Link]
-
SciELO. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]
-
ACS Publications - ACS Omega. (2022, September 1). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]
-
Perlego. Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. [Link]
-
Der Pharma Chemica. Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
-
OpenStax. (2023, September 20). 21.6 Chemistry of Esters. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. [Link]
- Google Patents. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
-
YouTube. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms. [Link]
-
YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). [Link]
-
NIH. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]
-
NIH. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. [Link]
-
PMC. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Frontiers. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
University of California, Santa Barbara. Saponification (Base Hydrolysis) of Organic Materials. [Link]
-
PMC. (2011, August 18). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. [Link]
-
MDPI. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]
-
EBSCO. Saponification | Chemistry | Research Starters. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot. [Link]
-
ResearchGate. (PDF) 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. [Link]
-
Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]
-
MDPI. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
Sources
- 1. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, owing to its unique chemical properties and biological significance. The functionalization of this core, particularly at the C-5 position, offers a powerful avenue for the generation of diverse molecular architectures with tailored properties. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of a key building block, Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a wide array of 5-substituted triazole derivatives. The causality behind experimental choices, troubleshooting insights, and the synthesis of the starting material are discussed in detail to ensure reproducible and efficient execution.
Introduction
1,2,3-Triazole derivatives are prevalent in a vast range of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from their metabolic stability, ability to engage in hydrogen bonding, and their role as a bioisosteric replacement for other functional groups. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a modular and efficient approach to the synthesis of complex molecules from readily available precursors.
The subject of this guide, Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, is a versatile substrate for such transformations. The chloro-substituent at the C-5 position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Synthesis of the Starting Material: Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
A reliable supply of the starting material is paramount for any synthetic campaign. The title compound can be efficiently prepared in a two-step sequence involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by direct chlorination at the C-5 position. A one-pot, two-step procedure is highly recommended for its efficiency.[1]
Protocol: One-Pot Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from a general method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles.[1]
Materials and Reagents:
-
Benzyl azide
-
Methyl propiolate
-
Copper(I) iodide (CuI)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) iodide (5 mol%).
-
Add anhydrous acetonitrile to the flask.
-
To this suspension, add benzyl azide (1.0 equivalent) followed by methyl propiolate (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Once the formation of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is complete, add N-Chlorosuccinimide (NCS) (1.2 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for an additional 2-4 hours, or until complete conversion to the chlorinated product is observed by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed, generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate. While these protocols are based on established methods for similar substrates, optimization for specific coupling partners may be necessary.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl-1,2,3-Triazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the triazole core and various aryl or vinyl boronic acids or their esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially less reactive chloro-substituent.
Caption: General scheme for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials and Reagents:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
To a dry reaction vessel, add Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, the arylboronic acid, the palladium catalyst, ligand (if using a pre-catalyst), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Excellent |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | Good to Excellent |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | Good |
Sonogashira Coupling: Synthesis of 5-Alkynyl-1,2,3-Triazoles
The Sonogashira coupling enables the formation of a C-C triple bond between the triazole and a terminal alkyne, a valuable transformation for accessing precursors for further functionalization or for introducing rigid linkers in molecular design. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Caption: General scheme for the Sonogashira coupling.
Materials and Reagents:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2-3 equiv, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF, or neat amine)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
To a dry Schlenk flask, add Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (if not using the amine as the solvent) and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | Good to Excellent |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPEA | Neat | 50 | Good |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | Moderate to Good |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1,2,3-Triazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C-5 position of the triazole ring. The selection of the appropriate ligand is critical for the success of this transformation.
Caption: General scheme for the Buchwald-Hartwig amination.
Materials and Reagents:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu (2) | Toluene | 110 | Good to Excellent |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | Excellent |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2) | Toluene | 100 | Good |
| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (2) | 1,4-Dioxane | 90 | Good |
Troubleshooting and Field-Proven Insights
-
Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider switching to a more active catalyst system, such as a second-generation Buchwald pre-catalyst (e.g., SPhos-Pd-G2). Ensure the boronic acid is of high quality, as decomposition can hinder the reaction. The use of a stronger base like K₃PO₄ may also be beneficial.
-
Homocoupling in Sonogashira Reactions: The formation of alkyne homocoupling products (Glaser coupling) can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne. Using a slight excess of the alkyne can also help to drive the desired cross-coupling reaction.
-
Decomposition in Buchwald-Hartwig Amination: At elevated temperatures, some sensitive substrates may decompose. If this is observed, try a lower reaction temperature with a more active catalyst/ligand system. The choice of base is also critical; for base-sensitive substrates, a weaker base like K₃PO₄ may be preferable to NaOt-Bu.
-
General Considerations: For all reactions, the use of anhydrous solvents and inert atmosphere techniques is crucial for reproducibility and high yields. Degassing the solvent prior to use is highly recommended. The purity of the starting chloro-triazole is also important; impurities can poison the catalyst.
Conclusion
The palladium-catalyzed cross-coupling of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a powerful and versatile strategy for the synthesis of a diverse array of 5-substituted triazole derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement these transformations in their own laboratories. By understanding the key parameters that govern these reactions, scientists can unlock the full potential of this valuable building block in the pursuit of novel molecules for a wide range of applications.
References
-
General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. ResearchGate. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. [Link]
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Application Note: High-Efficiency Reduction of Triazole Methyl Esters to Alcohols
Executive Summary
The reduction of triazole-functionalized esters to their corresponding alcohols is a pivotal transformation in the synthesis of antifungal agents (e.g., fluconazole analogs) and "click" chemistry-derived peptidomimetics. While the ester-to-alcohol reduction is a standard organic transformation, the presence of the nitrogen-rich triazole ring introduces unique challenges: catalyst poisoning via coordination , aluminum-nitrogen complex formation , and high water solubility of the product.
This guide details two field-proven protocols designed to overcome these specific hurdles. We prioritize the LiAlH₄ (LAH) method with Rochelle’s Salt workup for complete conversion and the NaBH₄/CaCl₂ system for chemoselective, scalable applications.
Strategic Analysis: The Triazole Challenge
Before initiating the reaction, the operator must account for the physicochemical properties of the triazole ring.
The Coordination Problem
Triazoles (both 1,2,3- and 1,2,4-isomers) possess lone pairs on the nitrogen atoms that act as Lewis bases. In standard reductions using Lithium Aluminum Hydride (LiAlH₄), these nitrogens can coordinate with the aluminum species (
-
Consequence: This coordination often results in "stalled" reactions or, more commonly, massive product loss during workup because the product remains trapped in the aluminum emulsion.
-
Solution: A chelating workup (Rochelle’s Salt) is strictly required to displace the triazole from the aluminum.
Solubility & Phase Partitioning
Triazole alcohols are significantly more polar than their ester precursors.
-
Risk: Standard aqueous workups (partitioning between water and EtOAc/Ether) often result in the product remaining in the aqueous phase.
-
Mitigation: The aqueous phase must be saturated with NaCl ("salted out") and extracted with polar organic mixtures (e.g., DCM:Isopropanol 9:1) rather than pure non-polar solvents.[1][2][3][4][5]
Protocol A: Lithium Aluminum Hydride (LiAlH₄)
Best For: Small-to-medium scale, unhindered esters, and substrates requiring rapid reduction. Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.
Reagents & Setup
-
Substrate: Triazole Methyl Ester (1.0 equiv)
-
Reagent: LiAlH₄ (2.0 - 2.5 equiv) (Powder or solution in THF)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether. Note: THF is preferred for triazoles due to better solubility.
-
Quench: Potassium Sodium Tartrate (Rochelle’s Salt).
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.
-
Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).
-
Reagent Addition: Cool the solvent to 0°C. Carefully add LiAlH₄ (2.5 equiv). Caution: Hydrogen gas evolution.[6]
-
Substrate Addition: Dissolve the triazole ester in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension/solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Optimization: If TLC shows incomplete conversion after 1 hour, heat to reflux for 2-4 hours. The triazole ring is stable to LAH reflux.
-
-
The "Triazole-Specific" Workup (Rochelle’s Salt Method):
-
Cool the reaction mixture back to 0°C.
-
Dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Quench: Add water dropwise until gas evolution ceases.[7]
-
Complex Breaking: Add a saturated aqueous solution of Rochelle’s Salt (approx. 20 mL per gram of LiAlH₄ used).
-
Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 1-3 hours.
-
Observation: The grey/white emulsion will separate into two clear, distinct layers.[1] This indicates the Aluminum has transferred from the product to the Tartrate ligand.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer 3x with DCM:IPA (9:1) to capture water-soluble triazole alcohols. Dry over
and concentrate.
Protocol B: NaBH₄ + CaCl₂ (The "Boosted" Borohydride)
Best For: Large scale, safety-conscious labs, or substrates containing other functional groups sensitive to LAH (like amides, though selectivity requires tuning).
Mechanism: In situ generation of
Reagents & Setup
-
Substrate: Triazole Methyl Ester (1.0 equiv)
-
Reagent:
(3.0 equiv)[4] -
Additive:
(anhydrous, 1.5 equiv) or (3.0 equiv). -
Solvent: Ethanol (absolute) or THF:MeOH (1:1 mixture).
Step-by-Step Procedure
-
Solvent System: Dissolve the triazole ester in Ethanol (0.1 M).
-
Lewis Acid Addition: Add anhydrous
(powder) to the solution. Stir for 15 minutes to allow complexation. -
Reductant Addition: Cool to 0°C. Add
portion-wise over 20 minutes.-
Note: The combination of Borohydride and Calcium/Lithium salts generates a more potent reducing species capable of reducing esters, which standard
cannot do efficiently.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[5][8]
-
Optimization: If slow, heat to 50°C.
-
-
Workup:
-
Quench carefully with 1N HCl (to pH ~3) to destroy excess hydride and solubilize calcium salts.
-
Neutralize to pH 7-8 with saturated
. Crucial: Do not leave acidic, as triazoles can protonate and remain in the water layer. -
Extract with EtOAc or DCM.
-
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the stepwise reduction and the critical intermediate where coordination often occurs.
Caption: Stepwise reduction mechanism highlighting the critical aluminum-alkoxide complex where triazole coordination risks product entrapment.
Workup Decision Tree
Choosing the correct workup is more important than the reduction method itself for this substrate.
Caption: Decision matrix for workup procedures. Triazole substrates default to the Right Branch (Rochelle's Salt) to prevent emulsion formation.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Yield (Emulsion) | Aluminum-Triazole coordination preventing phase separation. | Do not filter. Add more saturated Rochelle's salt solution and stir longer (up to 12h). |
| Low Yield (Aqueous Loss) | Product is highly water-soluble (common for small triazoles). | Saturate aqueous layer with NaCl. Extract with DCM:Isopropanol (3:1) or use a continuous liquid-liquid extractor. |
| Incomplete Reaction | Old reagents or moisture contamination. | Use fresh LiAlH₄ pellets/powder. Ensure solvent is distilled/dried over molecular sieves.[5] |
| Over-reduction | Not applicable for simple triazoles, but possible if other rings present. | Switch to Protocol B (NaBH₄/CaCl₂) and run at 0°C. |
References
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the standard "Fieser" workup).
- Vigneron, J. P., et al. "Improved Workup for Lithium Aluminum Hydride Reductions." Tetrahedron1976, 32, 939. (Detailed analysis of Rochelle's salt efficacy for amino-alcohols).
-
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides." J. Org. Chem.1982 , 47, 4702. Link (Establishes the NaBH4/LiCl and NaBH4/CaCl2 mechanism).
-
Common Organic Chemistry. "Ester to Alcohol: Common Conditions & Mechanisms." Link (Verified general protocols).
-
University of Rochester. "Workup for Aluminum Hydride Reductions (The Fieser and Rochelle Protocols)." Link (Practical lab guide for emulsion breaking).
Sources
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Help With LAH Reduction Yields - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Magic Formulas [chem.rochester.edu]
The Strategic Utility of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate in Modern Drug Discovery
Introduction: The Triazole Scaffold as a Privileged Motif in Medicinal Chemistry
The 1,2,3-triazole core is a cornerstone of contemporary medicinal chemistry, prized for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] These five-membered heterocyclic compounds are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties.[3][4][5] The regioselective synthesis of substituted triazoles, therefore, represents a critical endeavor in the development of novel pharmaceuticals. Among the myriad of triazole-based intermediates, Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate emerges as a particularly versatile and powerful building block for the synthesis of complex molecular architectures with therapeutic potential.
This comprehensive guide provides an in-depth exploration of the applications and synthetic protocols associated with this key pharmaceutical intermediate. We will delve into the rationale behind its synthesis, its chemical reactivity, and its strategic deployment in the creation of targeted therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools to leverage the full potential of this valuable compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in multi-step synthetic campaigns. The following table summarizes the key properties of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ | |
| Molecular Weight | 267.68 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not widely reported, expected to be a crystalline solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.60 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (C=O), 145.0 (C-Cl), 138.0 (C-quat), 134.5 (C-quat), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 54.0 (CH₂), 52.5 (OCH₃) |
Synthetic Pathways to the Core Intermediate
The synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a multi-step process that requires careful control of regioselectivity. The most logical and efficient approach involves a [3+2] cycloaddition reaction between benzyl azide and a suitably functionalized and chlorinated alkyne precursor.
Figure 1: Synthetic workflow for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
Protocol 1: Synthesis of Benzyl Azide
Rationale: The synthesis of benzyl azide is a standard procedure involving the nucleophilic substitution of a benzylic halide with sodium azide.[6] This reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the dissolution of the azide salt and promote the SN2 reaction.
Materials:
-
Benzyl bromide (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Dissolve benzyl bromide in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzyl azide as a colorless oil.
Protocol 2: Synthesis of Methyl 2-chloro-3-oxobutanoate
Rationale: The α-chlorination of a β-ketoester is a common transformation in organic synthesis.[7][8] Sulfuryl chloride is an effective chlorinating agent for this purpose. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.
Materials:
-
Methyl acetoacetate (1.0 equiv)
-
Sulfuryl chloride (1.05 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl acetoacetate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 3: Regioselective Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Rationale: The Huisgen [3+2] cycloaddition of azides and alkynes is a powerful method for the synthesis of 1,2,3-triazoles.[9] While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted isomer, ruthenium catalysis can favor the formation of the 1,5-disubstituted regioisomer.[10] The use of a ruthenium catalyst is therefore proposed for the regioselective synthesis of the desired product.
Materials:
-
Benzyl azide (1.0 equiv)
-
Methyl 2-chloro-3-oxobutanoate (1.1 equiv)
-
Ruthenium(II) catalyst (e.g., [Cp*RuCl(cod)]) (1-5 mol%)
-
Toluene or 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst.
-
Add anhydrous toluene or DCE, followed by benzyl azide and methyl 2-chloro-3-oxobutanoate.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Application in Pharmaceutical Synthesis: A Gateway to Diverse Bioactive Molecules
The strategic placement of the chloro-substituent at the 5-position of the triazole ring renders Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate an exceptionally valuable intermediate. The electron-withdrawing nature of the adjacent ester and the triazole ring itself activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr).[11][12] This allows for the facile introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for drug discovery.
Figure 2: Synthetic diversification of the core intermediate via nucleophilic aromatic substitution.
Application Note 1: Synthesis of 5-Amino-1,2,3-triazole Derivatives as Potential Antiviral Agents
Background: 1,5-Disubstituted 1,2,3-triazoles have been identified as potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[2][13] The amino group at the 5-position can serve as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions within the enzyme's active site.
Protocol 4: General Procedure for the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamides
Rationale: The chloro group at the 5-position can be readily displaced by a variety of primary and secondary amines under basic conditions. Subsequent amidation of the methyl ester at the 4-position can be achieved to further diversify the scaffold.
Materials:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DBU, 2.0 equiv)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Ammonia in methanol or desired amine for amidation
-
Sodium methoxide (catalytic)
Procedure for Amination:
-
In a sealed tube, dissolve Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to 80-120 °C for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Procedure for Amidation:
-
Dissolve the purified methyl ester in a solution of ammonia in methanol or the desired amine.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to obtain the final 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Methyl 1-benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylate | 85 |
| 2 | Morpholine | Methyl 1-benzyl-5-morpholino-1H-1,2,3-triazole-4-carboxylate | 92 |
| 3 | Benzylamine | Methyl 1-benzyl-5-(benzylamino)-1H-1,2,3-triazole-4-carboxylate | 88 |
Application Note 2: Synthesis of 5-Thio-1,2,3-triazole Derivatives as Potential Kinase Inhibitors
Background: The introduction of a sulfur linkage at the 5-position of the triazole ring can lead to compounds with potent kinase inhibitory activity. The thioether moiety can occupy hydrophobic pockets in the kinase active site, enhancing binding affinity.
Protocol 5: General Procedure for the Synthesis of Methyl 1-benzyl-5-(arylthio)-1H-1,2,3-triazole-4-carboxylates
Rationale: The SNAr reaction with thiols proceeds smoothly in the presence of a suitable base to deprotonate the thiol and generate the more nucleophilic thiolate.
Materials:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.
-
Add a solution of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | Methyl 1-benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylate | 90 |
| 2 | 4-Methylthiophenol | Methyl 1-benzyl-5-((4-methylphenyl)thio)-1H-1,2,3-triazole-4-carboxylate | 95 |
| 3 | 4-Chlorothiophenol | Methyl 1-benzyl-5-((4-chlorophenyl)thio)-1H-1,2,3-triazole-4-carboxylate | 87 |
Application Note 3: Synthesis of 5-Phenoxy-1,2,3-triazole Derivatives as Potential Anticancer Agents
Background: 1,5-Disubstituted 1,2,3-triazoles have been investigated as cis-restricted analogues of combretastatin A-4, a potent tubulin polymerization inhibitor.[1][14][15] The introduction of a phenoxy group at the 5-position can mimic the trimethoxyphenyl ring of combretastatin, leading to potent anticancer activity.
Protocol 6: General Procedure for the Synthesis of Methyl 1-benzyl-5-phenoxy-1H-1,2,3-triazole-4-carboxylates
Rationale: Similar to thiols, phenols can displace the 5-chloro substituent via an SNAr reaction in the presence of a base.
Materials:
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
-
Phenol (1.1 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a round-bottom flask, combine the phenol, base, and solvent.
-
Add the Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Methyl 1-benzyl-5-phenoxy-1H-1,2,3-triazole-4-carboxylate | 82 |
| 2 | 4-Methoxyphenol | Methyl 1-benzyl-5-(4-methoxyphenoxy)-1H-1,2,3-triazole-4-carboxylate | 88 |
| 3 | 4-Nitrophenol | Methyl 1-benzyl-5-(4-nitrophenoxy)-1H-1,2,3-triazole-4-carboxylate | 75 |
Conclusion
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. Its synthesis, though requiring careful control of regioselectivity, provides access to a scaffold that can be readily and efficiently diversified. The reactivity of the 5-chloro substituent towards nucleophilic aromatic substitution opens up a vast chemical space for the development of novel therapeutic agents targeting a range of diseases, from viral infections to cancer. The protocols and application notes provided in this guide are intended to empower researchers to fully exploit the potential of this key building block in their drug discovery programs.
References
-
Odlo, K., Hentzen, J., Fournier dit Chabert, J., Ducki, S., Gani, O. A. B. S. M., Sylte, I., Skrede, M., Flørenes, V. A., & Hansen, T. V. (2008). 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin. Bioorganic & Medicinal Chemistry, 16(9), 4829–4838. [Link]
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Rani, A., Gummadi, V. R., & Sankaranarayanan, M. (2019). 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. MedChemComm, 10(5), 793-798. [Link]
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Odlo, K., Hentzen, J., Fournier dit Chabert, J., Ducki, S., Gani, O. A. B. S. M., Sylte, I., Skrede, M., Flørenes, V. A., & Hansen, T. V. (2008). 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin. ResearchGate. [Link]
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Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of medicinal chemistry, 57(11), 4559-4573. [Link]
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Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. ResearchGate. [Link]
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Li, G., Liu, Y., Zhang, L., & Wang, J. (2013). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 977-981. [Link]
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Tanimoto, H., Ohtsuki, K., & Kirino, Y. (2009). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Tetrahedron, 65(10), 2063-2069. [Link]
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Matin, M. M., Saha, S., & Hossain, M. M. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-866. [Link]
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Cusumano, Z., & Montalbano, A. (2023). Insight into non-nucleoside triazole-based systems as viral polymerases inhibitors. European Journal of Medicinal Chemistry, 249, 115136. [Link]
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Iannazzo, D., Giofrè, S. V., Macchi, B., & Pistone, A. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8467. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2012). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. Arkivoc, 2012(4), 186-203. [Link]
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Mishra, K. B. (2025). 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European journal of medicinal chemistry, 291, 117614. [Link]
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El Khadem, H., & El-Shafei, Z. M. (1968). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1690. [Link]
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PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]
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Pokhodylo, N. T., & Matiychuk, V. S. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(1), 123-134. [Link]
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Wang, Y., Li, Y., Wang, Y., & Li, Y. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5945-5949. [Link]
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Kim, J. H., Lee, S. H., & Chi, D. Y. (2002). Synthesis of 2-alkyl-1-[4-(5-carboxy-1,2,3-thidiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Bulletin of the Korean Chemical Society, 23(10), 1461-1464. [Link]
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Kumar, A., Singh, P., & Kumar, A. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Indo American Journal of Pharmaceutical Sciences, 9(12), 481-494. [Link]
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Macho, T., & Ugi, I. (2003). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Angewandte Chemie International Edition, 42(22), 2530-2533. [Link]
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Kumar, A., & Kumar, S. (2022). Synthesis of 1, 4, 5-trisubstituted-1, 2, 3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications, 7(5), 953-956. [Link]
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Kim, J. Y., & Lee, J. H. (2012). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Bulletin of the Korean Chemical Society, 33(1), 233-236. [Link]
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Gregg, L. (n.d.). Alkylation of an Enolate Anion. Retrieved from [Link]
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Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 503-513. [Link]
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Chemchart. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). Retrieved from [Link]
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Krajsovský, J., Fülöp, F., & Csámpai, A. (1998). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie, 53(8), 523-527. [Link]
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SciELO. (2015). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]
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Al-Hourani, B. J. (2026). Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study. ResearchGate. [Link]
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Boren, B. C., & Fokin, V. V. (2008). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses, 85, 8. [Link]
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Application Note: Strategies for the Regioselective Functionalization of the C5-Position in 1-Benzyl-1,2,3-Triazole-4-Carboxylates
Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system has become a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This prominence is due to its unique combination of properties: it is a metabolically stable bioisostere for the amide bond, capable of engaging in hydrogen bonding, and possesses a significant dipole moment, all while remaining largely inert to common metabolic pathways.[4][5] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[2][6]
The 1-benzyl-1,2,3-triazole-4-carboxylate scaffold, readily prepared from benzyl azide and an alkyne ester like ethyl propiolate, serves as a versatile and highly valuable starting material.[7][8] However, to fully exploit its potential in drug discovery programs, diversification of this core is essential. Functionalization at the C5-position transforms the 1,4-disubstituted core into a more complex 1,4,5-trisubstituted system, providing a critical vector for modulating the steric and electronic properties of the molecule. This allows for extensive Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds.[9][10]
This guide provides a detailed overview of the two primary strategies for achieving selective C5-functionalization: direct C-H deprotonation followed by electrophilic quench, and transition metal-catalyzed direct C-H activation. We will explain the causality behind the experimental choices and provide detailed, actionable protocols for researchers in the field.
Strategy 1: Direct C-H Deprotonation and Electrophilic Quench
Scientific Principle
The C5-proton of a 1,4-disubstituted 1,2,3-triazole is the most acidic proton on the heterocyclic ring. This heightened acidity allows for its regioselective removal by a strong base to generate a potent C5-triazolyl anion. This nucleophilic intermediate can then be trapped by a wide range of electrophiles to install new functional groups.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used due to their high basicity. However, their reactivity can lead to side reactions or decomposition, especially with sensitive substrates.[11] "Turbo-Hauser" bases, such as i-PrMgCl·LiCl, offer a milder alternative with improved functional group tolerance.[8]
-
Reaction Temperature: These reactions are almost exclusively run at very low temperatures (typically -78 °C). The C5-lithiated triazole intermediate can be unstable, and low temperatures are essential to suppress decomposition pathways and prevent side reactions.[11]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Organometallic bases react violently with water, and any protic source will quench the triazolyl anion before it can react with the desired electrophile.
Experimental Workflow: Deprotonation-Quench
Caption: General workflow for C5-functionalization via deprotonation.
Protocol 1: C5-Formylation via Lithiation and DMF Quench
This protocol describes the introduction of a formyl (-CHO) group at the C5-position, a valuable handle for further synthetic transformations.
Materials:
-
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting triazole ester to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Dissolve the triazole in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF dropwise.
-
Warming: Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C5-formylated triazole.
Strategy 2: Palladium-Catalyzed Direct C-H Arylation
Scientific Principle
Direct C-H activation is a powerful and atom-economical strategy that avoids the pre-functionalization steps required in traditional cross-coupling.[12] For 1,2,3-triazoles, palladium catalysts can facilitate the coupling of the C5-H bond with aryl halides.[9][13] The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism, which is favored for heterocycles with acidic C-H bonds.[9][14]
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is common.[9][15] The choice of ligand is crucial; bulky, electron-rich phosphine ligands, such as tris(o-tolyl)phosphine or P(tBu)₃, often promote the reaction by facilitating the C-H activation and reductive elimination steps.[14]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required.[14][15] The base facilitates the deprotonation of the triazole C5-H bond within the palladium coordination sphere.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure solubility and to reach the high temperatures (100-150 °C) needed for the C-H activation step.[13][14] Microwave heating can dramatically reduce reaction times from hours to minutes.[14]
Catalytic Cycle: Pd-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for direct C-H arylation.
Protocol 2: Microwave-Assisted C5-Arylation with Aryl Bromides
This protocol provides a rapid and efficient method for synthesizing C5-arylated triazoles.
Materials:
-
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)
-
Aryl bromide (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tris(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃-HBF₄, 10 mol%) or Tris(o-tolyl)phosphine (10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the starting triazole ester, aryl bromide, Pd(OAc)₂, phosphine ligand, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 30-60 minutes. Note: Reaction conditions should be optimized for specific substrates.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (3x) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of C5-Functionalization Strategies
| Strategy | Key Reagents | Temperature | Advantages | Considerations |
| Deprotonation/Quench | Strong Base (n-BuLi, LDA) | -78 °C | Wide range of electrophiles possible, classical method. | Requires strictly anhydrous conditions, unstable intermediates.[11] |
| Direct C-H Arylation | Pd Catalyst, Ligand, Base | 100-150 °C | High atom economy, good functional group tolerance.[9][13] | Requires screening of catalyst/ligand/base, high temperatures. |
Characterization and Validation
Successful functionalization at the C5 position is readily confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The most direct evidence is the disappearance of the singlet corresponding to the C5-proton, which typically appears around δ 8.0-8.6 ppm in the starting material. New signals corresponding to the introduced functional group will appear.
-
¹³C NMR Spectroscopy: A significant shift in the resonance of the C5 carbon will be observed.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the new, functionalized product.
Conclusion and Outlook
The functionalization of the C5-position of 1-benzyl-1,2,3-triazole-4-carboxylates is a critical step in leveraging this scaffold for advanced applications, particularly in drug discovery. Both the classical deprotonation-electrophile quench and modern palladium-catalyzed C-H activation methodologies provide powerful and complementary routes to novel 1,4,5-trisubstituted triazoles. The choice of method will depend on the desired functional group and the overall synthetic strategy. The protocols detailed herein provide robust starting points for researchers to generate diverse libraries of compounds, accelerating the discovery of new therapeutic agents and advanced materials.
References
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- Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
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- Regioselective syntheses of fully-substituted 1,2,3-triazoles: the CuAAC/C–H bond functionaliz
- Metal catalyzed C–H functionalization on triazole rings.Royal Society of Chemistry.
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- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
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- Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionaliz
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
- Direct Arylations via C–H Bond Functionalization of 1,2,3‐Triazoles by a Reusable Pd/C Catalyst Under Solvent‐Free Conditions.
- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles.
- (PDF) 1,2,3-Triazoles: Synthesis and Biological Application.
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- Synthesis of 1,2,3-Triazoles.Organic Chemistry Portal.
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- Application of triazoles in the structural modification of natural products - PMC.
- Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide deriv
- Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles.PubMed.
- C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ gener
- Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions.Wiley Online Library.
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Application Note & Protocols: Strategic Amidation of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate for Drug Discovery Scaffolds
Abstract
The 1,2,3-triazole-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamides starting from the readily accessible ester, methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate. We present two primary strategic pathways: direct aminolysis and a more versatile two-step sequence involving saponification followed by amide coupling. This document details the mechanistic rationale behind each approach, provides step-by-step experimental protocols, and offers expert guidance on reaction optimization, characterization, and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Triazole Carboxamides
The triazole ring system is a cornerstone of modern pharmaceutical design.[4] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an ideal bioisostere for other functional groups, such as the amide bond itself.[2][5] When functionalized as a 4-carboxamide, the 1,2,3-triazole scaffold provides a rigid, well-defined vector for positioning substituents to interact with biological targets. This has led to the development of potent agents for treating fungal infections, bacterial infections, and various cancers.[3][6]
The starting material, methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, is a versatile intermediate. The benzyl group at the N1 position and the chloro group at the C5 position offer sites for further modification, while the methyl ester at C4 is the primary handle for introducing diverse amine functionalities to build chemical libraries for screening. The successful and efficient conversion of this ester into a wide array of amides is therefore a critical step in the drug discovery process.
Strategic Overview: Pathways to Amidation
The conversion of the methyl ester to a carboxamide can be approached via two distinct synthetic strategies. The choice between them depends on the nature of the amine, desired reaction conditions, and overall yield efficiency.
2.1 Pathway A: Direct Aminolysis This is the most straightforward approach, involving the direct reaction of the ester with a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group to yield the amide product.
-
Expert Insight: While direct, this method often requires high temperatures and/or long reaction times because methoxide (CH₃O⁻) is a relatively poor leaving group compared to activated species.[7] This pathway is typically most effective for highly nucleophilic, unhindered amines or when using a large excess of the amine as the solvent.
2.2 Pathway B: Two-Step Saponification & Amide Coupling This strategy offers greater versatility and is often more efficient for a broader range of amines, including less nucleophilic or sterically hindered ones.
-
Saponification: The methyl ester is first hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to the corresponding carboxylate salt, which is then protonated to yield 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid.
-
Amide Coupling: The carboxylic acid is then activated to form a more reactive intermediate, which readily reacts with the amine. Common activation methods include:
-
Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid is converted to a highly electrophilic acyl chloride.[3]
-
Use of Peptide Coupling Reagents: Modern coupling agents such as HATU, HOBt, or EDC facilitate amide bond formation under mild conditions by generating an activated ester in situ.[8]
-
-
Expert Insight: The two-step pathway is generally the preferred method in drug discovery campaigns. It decouples the activation and amine addition steps, allowing for milder reaction conditions and preventing potential side reactions associated with heating amines for extended periods. The use of coupling reagents avoids the harsh conditions of acyl chloride formation and is compatible with a wider range of sensitive functional groups.[8]
Experimental Protocols
3.1 Materials and Reagents
-
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
-
Amine of choice (e.g., benzylamine, aniline, morpholine)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Reagents: Sodium hydroxide (NaOH), Lithium hydroxide (LiOH), Hydrochloric acid (HCl), Thionyl chloride (SOCl₂), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.2 Protocol 1: Direct Aminolysis (Example with Benzylamine)
This protocol is optimized for a reactive, primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a minimal amount of a high-boiling solvent like xylenes, or directly in an excess of benzylamine (5.0-10.0 eq) if it is a liquid.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane/Ethyl Acetate mobile phase). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression. Reactions may take 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. If excess amine was used, remove it by vacuum distillation.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove residual amine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.
3.2 Protocol 2: Two-Step Saponification & Amide Coupling
Step A: Saponification to Carboxylic Acid
-
Reaction Setup: Dissolve the starting methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (1.5 eq) or lithium hydroxide (1.5 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Workup: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: The carboxylic acid product will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling via Acyl Chloride [3]
-
Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the carboxylic acid (from Step A, 1.0 eq) in DCM. Add a few drops of DMF (catalytic) followed by the dropwise addition of thionyl chloride (2.0 eq). Stir at room temperature for 1-2 hours or until the solution becomes clear.
-
Amine Addition: Remove the excess SOCl₂ in vacuo. Re-dissolve the crude acyl chloride in fresh, anhydrous DCM and cool in an ice bath. Add the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Workup and Purification: Dilute the reaction with DCM and wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and purify as described in Protocol 1.
Step C: Amide Coupling via EDC/HOBt [8]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (from Step A, 1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) in an anhydrous solvent like DCM or DMF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: If using DCM, wash the reaction mixture as described in the acyl chloride method. If using DMF, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and purified as described previously.
Expected Results & Data Summary
The choice of amidation strategy will significantly impact reaction time and yield. The two-step protocol is generally more reliable across a diverse set of amines.
| Amine Substrate | Recommended Protocol | Typical Time | Expected Yield | Key Characterization Notes |
| Benzylamine | Protocol 1 or 2 | 12-24 h (P1); 4-6 h (P2) | 40-60% (P1); 75-90% (P2) | Disappearance of ester -OCH₃ singlet (~3.9 ppm); appearance of amide N-H triplet. |
| Aniline | Protocol 2 (B or C) | 4-16 h | 70-85% | Less nucleophilic; direct aminolysis is often ineffective. |
| Morpholine | Protocol 1 or 2 | 8-16 h (P1); 2-4 h (P2) | 60-75% (P1); 80-95% (P2) | Secondary amine; no N-H signal in product NMR/IR. |
| tert-Butylamine | Protocol 2 (B or C) | 16-24 h | 50-70% | Sterically hindered; requires robust coupling conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated amine (less nucleophilic). 3. Ineffective coupling reagent. | 1. Increase reaction time/temperature (for Protocol 1). 2. Switch to the more robust two-step protocol (Protocol 2). 3. Use a stronger coupling agent (e.g., HATU instead of EDC/HOBt). |
| Low Yield | 1. Product loss during aqueous workup. 2. Degradation of starting material or product. 3. Inefficient purification. | 1. Perform back-extraction of aqueous layers. 2. Use milder conditions (e.g., Protocol 2C instead of 2B). 3. Optimize chromatography conditions or try recrystallization from a different solvent system. |
| Multiple Side Products | 1. Reaction with the C5-chloro position. 2. Self-condensation or polymerization. 3. For Protocol 2B, side reactions from excess SOCl₂. | 1. This is less common under these conditions but can occur with certain nucleophiles/catalysts. Use milder coupling conditions. 2. Ensure slow addition of reagents and maintain proper stoichiometry. 3. Ensure complete removal of SOCl₂ before adding the amine. |
Conclusion
The amidation of methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a pivotal transformation for generating diverse molecular libraries for drug discovery. While direct aminolysis offers a simple route for reactive amines, the two-step saponification and amide coupling sequence provides superior versatility, efficiency, and compatibility with a wider range of substrates. By selecting the appropriate strategy and carefully controlling reaction conditions, researchers can reliably synthesize novel 1,2,3-triazole-4-carboxamides, paving the way for the discovery of new therapeutic agents.
References
-
SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed-drugs based on carboxamides, fused-triazoles and quinoxalines. Retrieved from [Link]
-
MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2026, February 23). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Retrieved from [Link]
-
Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Chloro-Triazole Derivatives
Introduction: The Strategic Importance of 5-Chloro-Triazoles and the Need for Greener Synthesis
The 1,2,3- and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a chlorine atom at the 5-position of the triazole ring creates a key synthetic handle. This halogen can be readily displaced by various nucleophiles, allowing for the late-stage functionalization and diversification of drug candidates, a crucial strategy in modern medicinal chemistry.
However, traditional synthetic routes to 5-chloro-triazoles often suffer from significant drawbacks, including long reaction times, harsh reaction conditions, the use of hazardous reagents, and the generation of substantial chemical waste.[1][2] These limitations have created a pressing need for more efficient, rapid, and environmentally benign synthetic methodologies.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[3][4] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture.[5] This results in rapid, volumetric heating that can dramatically accelerate reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[4] The key advantages of MAOS in the context of 5-chloro-triazole synthesis include:
-
Dramatic Reduction in Reaction Time: Accelerates reactions from hours to minutes.[4][6]
-
Increased Product Yields: Rapid heating minimizes the formation of unwanted side products.[2][3]
-
Enhanced Purity: Cleaner reaction profiles simplify downstream purification.[2]
-
Energy Efficiency: Volumetric heating is more energy-efficient compared to conventional oil baths or heating mantles.[4]
-
Alignment with Green Chemistry: Facilitates the use of fewer hazardous solvents and promotes solvent-free reactions.[4]
This document provides detailed application notes and validated protocols for the microwave-assisted synthesis of key 5-chloro-triazole derivatives, designed for immediate application by researchers in pharmaceutical and chemical development.
The Science of Microwave-Assisted Synthesis: Causality and Rationale
The efficacy of microwave synthesis hinges on the interaction of an oscillating electromagnetic field with the polar molecules in a reaction mixture.[5] The two primary mechanisms of heat generation are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents common in triazole synthesis, possess permanent dipoles. As the microwave's electric field oscillates, these molecules attempt to align with it. This rapid, continuous reorientation creates significant molecular friction, which is dissipated as heat.[5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[5]
This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's boiling point in a sealed, pressurized vessel, leading to unprecedented rate enhancements.[5] This is particularly advantageous for constructing the stable heterocyclic ring of triazoles, a process that often requires significant energy input.
Application Protocol: Microwave-Assisted Synthesis of 1-Aryl-4-formyl-5-chloro-1,2,3-triazoles
A common and powerful method for synthesizing substituted 1,2,3-triazoles is the Vilsmeier-Haack reaction. The following protocol details a highly efficient microwave-assisted approach.
General Workflow
The synthesis follows a clear, multi-step process that is significantly streamlined by the use of microwave irradiation. The workflow emphasizes efficiency, safety, and reproducibility.
Caption: General workflow for microwave-assisted triazole synthesis.
Detailed Experimental Protocol
Materials:
-
1-Aryl-1H-1,2,3-triazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor system (e.g., CEM Discover)[7]
Procedure:
-
Reagent Charging: In a 10 mL microwave reaction vessel, add the starting 1-aryl-1H-1,2,3-triazole (1.0 mmol).
-
Solvent/Reagent Addition: Add anhydrous DMF (5 mL). The DMF serves as both a solvent and a reagent for the Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Formation: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise while stirring. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Microwave Irradiation: Securely cap the reaction vessel and place it inside the microwave reactor cavity. Irradiate the mixture for 10-15 minutes at a constant temperature of 80-100°C. The power should be set to ramp to the target temperature.
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7.
-
Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 1-aryl-4-formyl-5-chloro-1,2,3-triazole.
Data and Comparison
The primary advantage of the microwave-assisted protocol is the dramatic improvement in reaction efficiency compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10–15 minutes | 8–12 hours[7] |
| Temperature | 80–100 °C | 80–100 °C (Reflux) |
| Typical Yield | 85–95%[8] | 60–75% |
| Energy Input | Lower, targeted heating | Higher, bulk heating |
| Byproduct Formation | Minimized | More significant |
Application Protocol: Microwave-Assisted Synthesis of 5-Chloro-1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles can also be significantly accelerated using microwave energy, often through a cyclization reaction.
Detailed Experimental Protocol
This protocol describes the cyclization of a precursor to form the 1,2,4-triazole ring.
Materials:
-
Appropriate precursor (e.g., a substituted thiosemicarbazide)
-
Glacial Acetic Acid or Ethanol
-
Catalyst (if required)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor system
Procedure:
-
Reagent Charging: In a microwave-safe vessel, dissolve the starting precursor (1.0 mmol) in a suitable solvent like ethanol or glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at a power of 250-300 W, with a target temperature of 120-140°C.[9]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[2]
-
Isolation: Once the reaction is complete, cool the vessel to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Filtration and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 5-chloro-1,2,4-triazole derivative.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of halogenated heterocyclic compounds like 5-chloro-triazoles. The protocols outlined in this guide demonstrate that MAOS is not merely a laboratory curiosity but a robust, scalable, and highly efficient platform for accelerating chemical synthesis.[3][10] By providing rapid, controlled, and uniform heating, microwave technology enables researchers and drug development professionals to significantly shorten development timelines, improve yields, and adhere to the principles of green chemistry.[4] The adoption of these methods is crucial for the timely and sustainable development of the next generation of triazole-based therapeutics.
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC. National Center for Biotechnology Information. [Link]
-
Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing. [Link]
-
Panda, K. C., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Pharmaceutical Negative Results, 13(3), 812-818. [Link]
-
Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. [Link]
-
Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 123-128. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Kobelevskaya, V. A., et al. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 1-3. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2022, October 4). MDPI. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. SciELO South Africa. [Link]
-
Synthesis and reduction reaction of novel triazole compounds in the solid-media condition by using microwave method. SciSpace. [Link]
-
Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (2020, February 27). ResearchGate. [Link]
-
Microwave-Promoted Rapid Synthesis of 1-Aryl-1, 2, 3-Triazoles. (2025, August 7). ResearchGate. [Link]
-
Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 13(1), 25-40. [Link]
-
Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. ResearchGate. [Link]
-
A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles. DEA. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your yields.
Introduction: Navigating the Synthesis
The synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a two-stage process. First, the triazole core is constructed via a 1,3-dipolar cycloaddition reaction. Second, the C5 position of the triazole ring is chlorinated. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these stages sequentially, providing causal explanations for experimental choices and solutions to common problems.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Triazole Precursor (Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate)
The foundation of this synthesis is the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction joins benzyl azide and methyl propiolate to form the 1,4-disubstituted triazole ring, which is the desired regioisomer for this synthesis.[3][4]
Frequently Asked Questions (FAQs) - Stage 1
Q1: Why is a copper catalyst necessary for this reaction?
A1: While the thermal cycloaddition between an azide and an alkyne can occur, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which are challenging to separate.[5][6] The use of a copper(I) catalyst dramatically accelerates the reaction and, most importantly, provides excellent regioselectivity for the 1,4-disubstituted product.[3][7] The mechanism involves the formation of a copper acetylide intermediate, which directs the azide to react at a specific position.[7]
Q2: What is the role of the reducing agent (e.g., sodium ascorbate) in the reaction?
A2: The active catalyst is copper(I). However, copper(I) salts can be unstable and readily oxidize to copper(II). The reaction is often started with a stable copper(II) salt (like CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate, is added to generate the active Cu(I) species in situ. This ensures a steady concentration of the active catalyst throughout the reaction.[8]
Q3: Can I use other solvents besides the commonly recommended t-butanol/water mixture?
A3: Yes, various solvent systems can be effective, including THF, DMSO, and methanol/water.[3][9] The choice of solvent can influence reaction rate and solubility of the starting materials and product. A protic, polar solvent mixture like t-butanol/water is often preferred as it facilitates the dissolution of the copper catalyst and sodium ascorbate while also accommodating the organic reactants.
Troubleshooting Guide - Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Benzyl Azide: Organic azides can be unstable. | 1. Use freshly prepared or recently purchased benzyl azide. If in doubt, generate it in situ from benzyl bromide and sodium azide immediately before the cycloaddition. |
| 2. Inactive Catalyst: The Cu(I) may have oxidized to Cu(II). | 2. Ensure a sufficient amount of reducing agent (sodium ascorbate, typically 10-50 mol%) is present.[8] A color change from blue (Cu(II)) to a lighter or colorless state can indicate successful reduction. | |
| 3. Low Reactant Concentration: Dilute conditions can slow the reaction rate. | 3. Increase the concentration of the limiting reagent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure it goes to completion.[8] | |
| Formation of a Minor, Unidentified Isomer | 1. Insufficient Catalyst Activity: A very slow, uncatalyzed thermal reaction may be occurring in parallel, leading to the 1,5-isomer. | 1. Confirm your catalyst system is active. Ensure proper mixing and temperature control. |
| Difficult Product Isolation/Purification | 1. Copper Contamination: The final product may be contaminated with copper salts. | 1. After the reaction, workup often involves an aqueous ammonia solution wash to chelate and remove copper. Alternatively, filtering the crude product through a short plug of silica gel or celite can be effective.[10] |
| 2. Emulsion during Workup: The presence of various salts and organic materials can lead to emulsions during extraction. | 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Optimized Protocol 1: CuAAC Synthesis of Triazole Precursor
This protocol details a reliable method for the synthesis of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Materials:
-
Benzyl azide (1.0 eq)
-
Methyl propiolate (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) and methyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water (to achieve a ~0.5 M concentration of the azide).
-
In a separate vial, prepare a solution of sodium ascorbate (0.1 eq) in a minimum amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is typically observed.[8]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is often complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (to remove copper), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Part 2: Chlorination of the Triazole Ring
This is the most critical step for achieving the final target compound. The electron-rich triazole ring can be directly chlorinated at the C5 position. A common and effective method is Palladium-catalyzed C-H activation.[11][12]
Frequently Asked Questions (FAQs) - Stage 2
Q1: What is the mechanism of the Pd-catalyzed C-H chlorination?
A1: This method involves the regioselective activation of the C-H bond at the 5-position of the triazole ring, directed by the triazole nitrogens. A palladium catalyst, typically Pd(OAc)₂, facilitates this process, and a chlorinating agent, such as copper(II) chloride (CuCl₂), serves as the chlorine source and re-oxidant for the palladium catalyst.[11][12]
Q2: Are there alternative methods for chlorination?
A2: Yes. An alternative route involves synthesizing a 5-hydroxy-1,2,3-triazole intermediate, which can then be converted to the 5-chloro derivative using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[13] This route requires synthesizing the 5-hydroxy precursor, for example, through the cycloaddition of an azide with a β-ketoester.[14][15] While longer, this pathway can sometimes offer milder conditions for the final chlorination step compared to direct C-H activation.
Q3: My chlorination reaction is stalling or giving low conversion. What should I do?
A3: The Pd-catalyzed chlorination can be sensitive to reaction conditions. High temperatures are often required (e.g., 130 °C).[12] Ensure your solvent is high-boiling and anhydrous (e.g., tetrachloroethane). The catalyst and reagents must be of good quality. In some cases, increasing the equivalents of the chlorinating agent (CuCl₂) or the reaction time may be necessary.
Troubleshooting Guide - Stage 2
Caption: Decision tree for troubleshooting the chlorination step.
Optimized Protocol 2: Pd-Catalyzed C-H Chlorination
This protocol is adapted from established methods for the direct chlorination of 1,4-disubstituted 1,2,3-triazoles.[12]
Materials:
-
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Copper(II) chloride (CuCl₂) (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 eq, optional but can improve yield)
-
1,1,2,2-Tetrachloroethane (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried reaction tube equipped with a stir bar, add the triazole precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), CuCl₂ (2.0 eq), and Cu(OAc)₂ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous 1,1,2,2-tetrachloroethane via syringe.
-
Seal the tube and heat the mixture in an oil bath at 130 °C for 12-24 hours.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product must be purified by column chromatography on silica gel to separate it from catalyst residues and any byproducts.
Part 3: General Purification and Characterization
Purification of triazole derivatives can be challenging due to their polarity and potential for metal contamination.
Q: My final product is difficult to purify by column chromatography. What are my options?
A: If chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This can be a highly effective method for obtaining pure solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).[16]
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative chromatography can yield highly pure material.
-
Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
References
-
Al-zahrani, F. M., El-shishtawy, R. M., & Asiri, A. M. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. [Link][14][15]
-
Chen, J., Wu, J., & Zhang, J. (2018). Pd-catalyzed regioselective C-H chlorination of disubstituted 1,2,3-triazoles. Taylor & Francis Online. [Link][11][12]
-
Olesen, P. H., & Torssell, K. B. G. (1997). Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy)-1,2,3-triazole. ACS Publications. [Link][13]
- Huisgen, R. (1967). 1,3-Dipolar Cycloadditions.
-
U.S. Patent No. US4269987A. (1981). Purification of triazoles. Google Patents. [17]
-
Various Authors. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link][1]
-
Fokin, V. V., & Sharpless, K. B. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link][18]
-
Various Authors. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information. [Link][19]
-
Various Authors. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. [Link][2]
-
Various Authors. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link][7]
-
Various Authors. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES. [Link][9]
-
Various Authors. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Center for Biotechnology Information. [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link][20]
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link][5]
-
Various Authors. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link][10]
-
Lo, Y. H., et al. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. ScienceOpen. [Link][4]
-
Van Vranken, D. L. (2007). Making triazoles, the green way. RSC Education. [Link][6]
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- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
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- 19. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,2,3-Triazole synthesis [organic-chemistry.org]
Navigating Steric Challenges in 5-Chloro-Triazole Chemistry: A Technical Resource
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for overcoming steric hindrance in 5-chloro-triazole substitution reactions. This guide is designed to provide you, our fellow researchers and innovators, with practical, in-depth solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that frustratingly low yields or failed reactions can be a significant roadblock. Here, we offer a structured approach to troubleshooting, grounded in mechanistic principles and supported by field-tested protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when dealing with sterically challenging 5-chloro-triazole substitutions.
Q1: What is steric hindrance and why is it a particular problem in 5-chloro-triazole substitutions?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction. In the context of 5-chloro-triazoles, this typically occurs when a bulky substituent at the N1 position of the triazole ring and/or a large, sterically demanding nucleophile impede the approach to the C5 carbon, where the substitution is intended to take place. This hindrance increases the activation energy of the reaction, often leading to slow reaction rates or preventing the reaction from proceeding altogether.
Q2: What are the tell-tale signs that steric hindrance is negatively impacting my reaction?
A2: The most common indicators of a sterically hindered reaction include:
-
Low or no product yield: This is the most obvious sign that the nucleophile is unable to efficiently attack the C5 carbon.
-
Requirement for harsh reaction conditions: If you find yourself needing to use excessively high temperatures or prolonged reaction times, steric hindrance is likely a significant factor.
-
Formation of side products: Under forcing conditions, alternative, less sterically hindered reaction pathways may become favorable, leading to a complex mixture of products.
-
Incomplete conversion: A significant amount of your starting 5-chloro-triazole remains unreacted, even with an excess of the nucleophile.
Q3: Are there any general strategies I should consider first when facing a difficult, sterically hindered substitution?
A3: Yes, before delving into more complex solutions, consider these initial approaches:
-
Elevated Temperatures: Increasing the thermal energy of the system can help overcome the activation energy barrier imposed by steric hindrance.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][2]
-
Choice of a Better Leaving Group: While you are working with a 5-chloro-triazole, it's worth noting that in general for nucleophilic aromatic substitution (SNAr), the reactivity order for halogens can be F > Cl > Br > I, because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen.[3] However, in cases where the C-X bond cleavage is more significant in the transition state, the leaving group ability follows the trend I > Br > Cl > F.[4][5] If you have the synthetic flexibility, starting with a 5-bromo or 5-iodo-triazole might be beneficial.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to overcoming specific challenges you may encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed C-N Cross-Coupling with a Bulky Secondary Amine
Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, when either the N1-substituent on the triazole or the amine nucleophile is bulky, the reaction can be sluggish.
Workflow for optimizing palladium-catalyzed amination.
-
Optimize Ligand Selection: The choice of phosphine ligand is critical in overcoming steric hindrance. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle and can create a more open coordination sphere around the palladium center.
-
Rationale: Bulky ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can facilitate the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the sterically hindered 5-chloro-triazole.[6]
-
Actionable Advice:
-
Primary Choice: Start with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos . These are often effective for coupling with sterically demanding substrates.[7][8]
-
Alternative: If the primary choice fails, consider other specialized ligands. For instance, ferrocene-derived phosphines have also shown success with challenging substrates.[6]
-
-
-
Evaluate Base Strength and Steric Bulk: The base plays a crucial role in deprotonating the amine nucleophile and facilitating the catalytic cycle.
-
Rationale: A strong, non-nucleophilic base is required. However, a very bulky base might hinder the reaction by creating a crowded environment.
-
Actionable Advice:
-
Commonly Used: Sodium tert-butoxide (NaOtBu) is a strong, hindered base that is often effective.[9]
-
Alternatives: If you suspect base-related issues, consider other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
-
-
Screen Solvents: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Rationale: Aprotic solvents are generally preferred for Buchwald-Hartwig reactions.
-
Actionable Advice:
-
Standard Solvents: Toluene and dioxane are common choices.
-
Solvent Screening: If solubility is an issue or the reaction is sluggish, consider screening other aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).[10]
-
-
-
Consider Precatalyst Choice: The choice of palladium source can impact the ease of formation of the active catalytic species.
-
Rationale: Using a pre-catalyst, which is a stable Pd(II) complex that is readily reduced in situ to the active Pd(0) species, can lead to more reproducible results.
-
Actionable Advice:
-
Common Precatalysts: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are frequently used.
-
Advanced Precatalysts: For very challenging couplings, consider using commercially available Buchwald pre-catalysts, which incorporate the ligand and are designed for high catalytic activity.[11]
-
-
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-chloro-1-aryl-1,2,3-triazole (1.0 equiv.), the bulky secondary amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed, anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Unsuccessful Copper-Catalyzed N-Arylation with a Hindered Aryl Nucleophile
Copper-catalyzed N-arylation (Ullmann condensation) is an alternative to palladium-catalyzed methods. It can be particularly effective for certain substrates but also presents challenges with sterically demanding partners.
Workflow for optimizing copper-catalyzed N-arylation.
-
Introduce a Chelating Ligand: While some Ullmann reactions can proceed without a ligand, sterically hindered couplings often require a ligand to stabilize the copper catalyst and facilitate the reaction.
-
Rationale: Chelating diamine or amino acid ligands can increase the solubility and reactivity of the copper catalyst.
-
Actionable Advice:
-
Common Ligands: 1,10-Phenanthroline and L-proline are effective and readily available ligands.
-
Ligand Screening: If these are not effective, consider screening other diamine ligands such as N,N'-dimethylethylenediamine (DMEDA).
-
-
-
Vary the Copper Source: The form of the copper catalyst can influence its activity.
-
Rationale: Different copper salts have varying solubilities and reactivities.
-
Actionable Advice:
-
-
Optimize the Solvent: The choice of solvent is crucial for both solubility and reaction rate.
-
Rationale: High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures.
-
Actionable Advice:
-
Primary Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices.
-
Alternative: If side reactions are an issue, consider less reactive, high-boiling solvents like dioxane or pyridine.
-
-
-
Increase Reaction Temperature: Copper-catalyzed reactions often require higher temperatures than their palladium-catalyzed counterparts, especially with challenging substrates.
-
Rationale: Additional thermal energy is needed to overcome the high activation barrier associated with sterically hindered substrates.
-
Actionable Advice:
-
Temperature Range: Reactions are typically run between 100-160 °C.
-
Microwave Assistance: For very resistant substrates, microwave heating can be a powerful tool to reach higher temperatures and accelerate the reaction.[2]
-
-
-
Reaction Setup: In a sealable reaction vessel, combine the 5-chloro-1-substituted-1,2,3-triazole (1.0 equiv.), the aryl nucleophile (1.5 equiv.), copper(I) iodide (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
The following table provides a general comparison of palladium- and copper-catalyzed methods for sterically hindered substitutions on 5-chloro-triazoles to aid in your initial experimental design.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Typical Temperature | 80-120 °C | 100-160 °C |
| Catalyst Loading | 1-5 mol% | 5-20 mol% |
| Ligands | Bulky phosphines (e.g., XPhos, SPhos) are often essential.[11] | Diamines or amino acids (e.g., 1,10-phenanthroline, L-proline) are often beneficial. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[9] | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃). |
| Functional Group Tolerance | Generally very high. | Can be sensitive to certain functional groups. |
| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are generally more cost-effective.[14] |
Conclusion
Overcoming steric hindrance in 5-chloro-triazole substitution reactions requires a systematic and informed approach. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being willing to explore different reaction conditions, including elevated temperatures and microwave irradiation, you can significantly improve the chances of a successful outcome. This guide is intended to be a living document, and we encourage you to adapt these principles to your specific synthetic challenges.
References
- Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Ghaffari, B., et al. (2018).
- Buchwald Phosphine Ligands. (n.d.).
- Wang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI.
- Ghaffari, B., et al. (2018).
- (2019).
- The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. (n.d.).
- Wentzel, M. T., et al. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). MDPI.
- 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. (2025). PubMed.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (n.d.). PMC.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). Benchchem.
- A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles. (2026).
- Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. (n.d.). Green Chemistry (RSC Publishing).
- A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. (n.d.). Benchchem.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.
- SNAr Reaction in Other Common Molecular Solvents. (2026). Wordpress.
- Copper-catalyzed N-arylation of amines with aryliodonium ylides in w
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Arom
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles.
- Why is chlorine the right leaving group but not bromine (or iodine)? (2025). Reddit.
- Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides. (2004). PubMed.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (n.d.). RSC Publishing.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). PMC.
- Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. (n.d.).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). PMC.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. (n.d.). Sciforum.
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. (n.d.). Chemical Science (RSC Publishing).
- How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
- C(5)
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025).
- Buchwald Hartwig amination catalysts. (n.d.).
- Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. (n.d.). PMC.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd.
- Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (n.d.). MDPI.
- 1,2,3-Triazoles. (n.d.). Enamine.
Sources
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- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 13. Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification Strategies for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this triazole derivative.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing not just the "how" but also the "why" behind each recommended step.
Issue 1: My Thin Layer Chromatography (TLC) shows multiple spots, and I'm unsure which is my product.
Answer:
This is a frequent challenge, especially post-synthesis. The key is systematic analysis.
Underlying Causes & Diagnostic Steps:
-
Unreacted Starting Materials: The most common impurities are leftover benzyl azide and methyl 2-chloro-3-oxobutanoate (or related starting materials). These are often more polar or non-polar than the desired triazole.
-
Isomer Formation: Depending on the synthetic route, regioisomers can form. For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), you might get the 1,5-disubstituted regioisomer alongside the desired 1,4-isomer.[1]
-
Side Reactions: The presence of base or elevated temperatures can lead to side products.
Troubleshooting Protocol:
-
Co-spotting on TLC: Run a TLC plate spotting your crude reaction mixture, your starting materials, and a co-spot (a mix of your crude and one starting material) in separate lanes. This will help you identify which spots correspond to unreacted reagents.
-
Varying TLC Solvent Systems: Use a combination of polar and non-polar solvents to achieve better separation. A good starting point for many triazole derivatives is a mixture of ethyl acetate and hexane.[2] Systematically vary the ratio (e.g., 1:9, 3:7, 1:1) to find the optimal separation.
-
Visualization Techniques: Use multiple visualization methods. UV light (254 nm) is a good first step.[3] Staining with potassium permanganate can help identify compounds that are easily oxidized.
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.
Underlying Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent Choice | The solvent is too good, keeping the compound dissolved even at lower temperatures. The boiling point of the solvent might also be too high. | Select a solvent system where the compound is highly soluble at high temperatures but poorly soluble at room temperature or below. Consider a mixed solvent system. For example, dissolve the compound in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or heptane) until turbidity persists.[4] |
| Cooling Rate | Cooling the solution too quickly can lead to a rapid decrease in solubility, causing the compound to crash out as an oil. | Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of a crystal lattice. |
| Purity | Impurities can disrupt the crystal lattice formation, leading to an oily product. | Try to pre-purify the crude material using a quick flash chromatography plug before attempting recrystallization. |
Experimental Protocol: Step-by-Step Recrystallization
-
Dissolve the crude Methyl 1-benzyl-5-chloro-triazole-4-carboxylate in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).[5]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
If still no crystals form, add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to stand undisturbed to promote crystal growth.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Issue 3: I have poor separation and low yield after column chromatography.
Answer:
Column chromatography is a powerful tool, but its success hinges on proper technique and optimization.
Underlying Causes & Solutions:
-
Improper Solvent System: If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the product may not elute from the column.
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Sample Loading Technique: Loading the sample in a large volume of strong solvent will cause band broadening.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Detailed Protocol for Flash Column Chromatography:
-
Determine the Eluent System: Use TLC to find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.[6]
-
Pack the Column: Use a slurry of silica gel in your initial, least polar solvent to pack the column. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
-
Elute and Collect: Begin eluting with your starting solvent system, collecting fractions. Monitor the elution with TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate?
A: Common impurities can include unreacted starting materials such as benzyl azide and the corresponding alkyne.[7] If the reaction is a copper-catalyzed "click" reaction, residual copper salts can be present, which may affect subsequent reactions or spectroscopic analysis.[8] Additionally, regioisomers are a possibility, though the copper-catalyzed reaction typically favors the 1,4-disubstituted product.[9]
Q2: Can I use liquid-liquid extraction for initial purification?
A: Yes, a liquid-liquid extraction is an excellent first step. After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate can remove water-soluble impurities.[2] A subsequent wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. A final wash with brine helps to remove residual water before drying the organic layer.
Q3: What are the key spectroscopic signatures I should look for to confirm the purity of my product?
A: For Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, you should look for the following in your NMR spectra:
-
¹H NMR:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
A singlet for the benzylic methylene protons (~5.5-5.8 ppm).
-
Multiplets in the aromatic region for the phenyl group (~7.2-7.4 ppm).
-
-
¹³C NMR:
-
A peak for the methyl ester carbon (~52 ppm).
-
A peak for the benzylic methylene carbon (~54 ppm).
-
Peaks for the aromatic carbons (~128-135 ppm).
-
Peaks for the triazole ring carbons.
-
A peak for the carbonyl carbon of the ester (~160 ppm).
-
It's important to note that residual copper from a CuAAC synthesis can sometimes cause broadening or even disappearance of NMR signals of the triazole ring.[8] If you observe this, further purification to remove copper may be necessary.
Q4: Are there any safety considerations I should be aware of during purification?
A: Yes. Benzyl azide is a potentially explosive compound and should be handled with care. Avoid heating it neat and always work behind a blast shield. The solvents used in chromatography and recrystallization are often flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Kupryakov, A. S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
- Antypenko, L., et al. (2020). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. [Source not further specified].
-
Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. (n.d.). Retrieved from [Link]
- Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. (2025). [Source not further specified].
- Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
ResearchGate. (n.d.). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). [Source not further specified].
- Google Patents. (n.d.). Purification of triazoles.
-
ScienceOpen. (n.d.). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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ACS Publications. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies.
-
SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
NIH. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Retrieved from [Link]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Source not further specified].
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
- Google Patents. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.
-
Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Retrieved from [Link]
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). [Source not further specified].
-
MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
NIH. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ChemRxiv. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]
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Technical Support Center: Ester Hydrolysis of Sterically Crowded Triazoles
Welcome to the technical support center for troubleshooting the ester hydrolysis of sterically crowded triazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-recalcitrant transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction.
Understanding the Challenge: The Impact of Steric Hindrance
The hydrolysis of esters is a fundamental reaction in organic synthesis. However, when the ester is flanked by bulky substituents, such as in many substituted triazole derivatives, the reaction can be notoriously difficult.[1] Steric hindrance around the carbonyl group impedes the approach of the nucleophile (hydroxide or water), dramatically slowing down the reaction rate and often leading to incomplete conversion or the need for harsh reaction conditions that can compromise other functional groups in the molecule.[2][3] This guide provides a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the hydrolysis of sterically hindered triazole esters.
Q1: My standard saponification with NaOH or KOH is extremely slow or fails to go to completion. What are my next steps?
This is the most common problem. When standard conditions fail, it's necessary to enhance the reactivity of the system. Here are several approaches, ordered from the most common to more specialized solutions:
-
Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than its sodium or potassium counterparts for hydrolyzing hindered esters.[4][5] The smaller lithium cation is believed to coordinate more strongly to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6][7] A common solvent system is a mixture of THF and water.[2][4]
-
Improve Solubility with Co-solvents: Sterically hindered triazoles are often poorly soluble in purely aqueous solutions.[2] Adding a water-miscible organic co-solvent such as tetrahydrofuran (THF), methanol, or dioxane can significantly improve the solubility of the ester, leading to a more homogeneous reaction mixture and increased reaction rates.[8]
-
Increase Reaction Temperature: If solubility and the choice of base are not the primary issues, increasing the temperature will provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or degradation of your starting material or product at elevated temperatures.
-
Consider "Anhydrous Hydroxide": For extremely stubborn esters, a more potent nucleophile may be required. A combination of potassium tert-butoxide (t-BuOK) and a stoichiometric amount of water in an aprotic solvent like DMSO generates a highly reactive, poorly solvated "anhydrous hydroxide".[9] This "naked" hydroxide is a much stronger nucleophile than its solvated counterpart in aqueous solutions.
Q2: I'm seeing low yields and possibly side products. How can I improve the reaction's selectivity?
Low yields and side products are often a consequence of the harsh conditions required to hydrolyze a hindered ester. The key is to find a method that is potent enough to effect the desired transformation without being destructive.
-
Mild, Non-Aqueous Conditions: A reported method for the mild hydrolysis of hindered esters uses a low concentration of NaOH in a non-aqueous solvent system like methanol/dichloromethane (1:9) at room temperature.[1][10] In this environment, the hydroxide ions are less solvated and therefore more nucleophilic, allowing for hydrolysis under much milder conditions.[1]
-
Enzymatic Hydrolysis: For substrates with sensitive functional groups, enzymatic hydrolysis using lipases can be an exceptionally mild and selective alternative. However, this approach is highly substrate-specific and may require significant screening to find a suitable enzyme.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the rate of hydrolysis, often allowing the reaction to be completed in minutes rather than hours.[11][12] This rapid heating can minimize the formation of degradation byproducts that can occur with prolonged heating.[13][14]
Q3: My triazole ester is very hydrophobic and insoluble in common solvent systems. What are my options?
Poor solubility is a major barrier to achieving efficient hydrolysis.
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., an organic solvent and aqueous base), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be used. The PTC will transport the hydroxide ions from the aqueous phase into the organic phase where they can react with the ester.[2]
-
Aprotic Polar Solvents: Solvents like DMSO or DMF can be excellent choices for dissolving highly nonpolar substrates. As mentioned in Q1, using a base like t-BuOK with a controlled amount of water in DMSO is a powerful combination.[9]
Q4: Is acid-catalyzed hydrolysis a viable option for my sterically hindered triazole ester?
While possible, acid-catalyzed hydrolysis is generally less favorable for sterically hindered esters for two main reasons:
-
Reversibility: The reaction is an equilibrium process, and driving it to completion requires a large excess of water.[15][16]
-
Harsh Conditions: The conditions required (e.g., concentrated strong acids and high temperatures) can be even more destructive than strong bases, potentially leading to cleavage of the triazole ring or other acid-labile functional groups.[17]
Base-catalyzed hydrolysis (saponification) is generally preferred because the final deprotonation of the carboxylic acid to form the carboxylate salt is essentially irreversible, driving the reaction to completion.[5][18]
Visual Troubleshooting Guide
The following flowchart provides a decision-making framework for troubleshooting the hydrolysis of your sterically crowded triazole ester.
Caption: Troubleshooting decision tree for ester hydrolysis.
Detailed Experimental Protocols
Protocol 1: LiOH-Mediated Hydrolysis in a THF/Water System
This is often the first-line alternative to standard NaOH/KOH saponification.
-
Dissolution: Dissolve the sterically hindered triazole ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio). Use enough solvent to ensure complete dissolution at room temperature.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3-5 equiv) to the solution.
-
Heating: Stir the reaction mixture at room temperature or heat to reflux (40-65 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl (e.g., 1N or 2N) to a pH of ~2-3.
-
Extraction: Extract the carboxylic acid product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Microwave-Assisted Hydrolysis with K₂CO₃
This protocol is advantageous for its speed and often cleaner reaction profiles.[14]
-
Reaction Setup: In a microwave-safe vessel, combine the triazole ester (1.0 equiv), potassium carbonate (K₂CO₃, 2-3 equiv), and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined empirically.
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting potassium carboxylate can be used as is, or it can be acidified and extracted as described in Protocol 1 to obtain the free carboxylic acid.
Reaction Mechanisms
Understanding the underlying mechanisms can aid in troubleshooting.
Caption: Base-Catalyzed Hydrolysis (BAC2) Mechanism.
Data Summary Table: Comparison of Hydrolysis Methods
| Method | Reagents | Solvents | Temp. | Typical Time | Pros | Cons |
| Standard Saponification | NaOH or KOH | Water, MeOH/H₂O | Reflux | Hours to Days | Inexpensive, common | Often ineffective for hindered esters, harsh conditions.[1][2] |
| LiOH Hydrolysis | LiOH·H₂O | THF/H₂O | RT to Reflux | 2-24 hours | More effective for hindered esters than NaOH/KOH.[4][5] | More expensive than NaOH/KOH. |
| "Anhydrous Hydroxide" | t-BuOK, H₂O | DMSO | Room Temp. | 1-3 hours | Very powerful nucleophile, effective for highly resistant esters.[9] | Requires anhydrous solvent, strongly basic. |
| Non-Aqueous Hydrolysis | NaOH | MeOH/CH₂Cl₂ | Room Temp. | 1-5 hours | Very mild conditions, good for sensitive substrates.[1][10] | May not be effective for all substrates. |
| Microwave-Assisted | Various bases (e.g., K₂CO₃) | Ethanol, H₂O | 120-150 °C | 5-30 minutes | Extremely fast, often cleaner reactions and higher yields.[11][14] | Requires specialized microwave reactor. |
| Acid-Catalyzed | H₂SO₄ or HCl | Water, Dioxane | Reflux | Hours to Days | Useful if substrate is base-sensitive. | Reversible, requires very harsh conditions, often gives lower yields.[15][16] |
References
-
Difficult hydrolysis of an hindered ester. (2016). Sciencemadness.org. [Link]
-
Microwave-assisted Chemistry of Carbohydrates. (n.d.). MDPI. [Link]
- Ley, S. V., & Mynett, D. M. (1993). Microwave promoted hydrolysis of esters absorbed on alumina: a new deprotection method for pivaloyl groups. Synlett, 1993(10), 793-794.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates. (2023). ResearchGate. [Link]
-
Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress. [Link]
-
Ester Hydrolysis Definition. (2023). Fiveable. [Link]
-
Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014). Reddit. [Link]
-
Esters Hydrolysis: Types and their Mechanisms. (2023). PSIBERG. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). MDPI. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. [Link]
-
Synthesis of triazole substituted methyl ester and attempted hydrolysis. (n.d.). ResearchGate. [Link]
-
Why are my ester hydrolysis not working. (2023). Reddit. [Link]
-
Mechanisms of Ester hydrolysis. (n.d.). Science Discussions. [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (1977). J. Org. Chem.[Link]
-
Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. (2015). Beilstein Journals. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2022). PMC - NIH. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). PMC. [Link]
-
Microwave-Assisted Ester Formation Using O-Alkylisoureas. (2009). Organic Chemistry Portal. [Link]
-
Characterization of ester hydrolysis in terms of microscopic rate constants. (2006). PubMed. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (2007). PMC - NIH. [Link]
-
Saponification of Esters. (n.d.). University of Manitoba. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (2015). RSC Publishing. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). PMC - NIH. [Link]
-
Saponification Reaction of Esters. (2024). YouTube. [Link]
-
General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. (1957). Journal of the American Chemical Society. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2022). MDPI. [Link]
-
1,2,3‐Triazole analogs with bulky and conformationally rigid substructures: Synthesis and in vitro evaluation as DPP-4 inhibitors. (2023). ResearchGate. [Link]
-
Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. (2018). ResearchGate. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkat USA. [Link]
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021). European Journal of Chemistry. [Link]
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- 17. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Preventing dechlorination side reactions in triazole synthesis
Technical Support Center: Triazole Synthesis
Introduction for the Modern Researcher
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and reliability in forming 1,4-disubstituted 1,2,3-triazoles.[1][2] However, when working with chloro-substituted aromatic or heteroaromatic substrates, researchers in pharmaceutical and materials science often encounter a frustrating and yield-depleting side reaction: dechlorination. This process, where the chlorine atom is reductively removed or replaced, leads to a mixture of the desired chlorinated triazole and an undesired, non-chlorinated analog, complicating purification and reducing the overall efficiency of the synthesis.
This technical guide is designed for scientists and drug development professionals who are facing this specific challenge. We will move beyond simple procedural lists to explore the mechanistic underpinnings of dechlorination, provide systematic troubleshooting workflows, and present field-proven protocols to suppress this unwanted side reaction, ensuring the integrity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination in the context of triazole synthesis? A: Dechlorination is an undesired side reaction where the C-Cl bond on an aryl or heteroaryl substrate is cleaved during the CuAAC reaction. This results in the formation of a hydrodechlorinated byproduct, where the chlorine atom is replaced by a hydrogen atom, alongside the desired chloro-functionalized triazole.
Q2: What is the primary cause of this side reaction? A: Dechlorination typically arises from the reactivity of the copper catalyst. The mechanism often involves an oxidative addition of the aryl chloride to the Cu(I) center, a step that is usually slow and challenging but can become significant under certain conditions.[3][4] Factors like high temperatures, inappropriate ligand choice, and the electronic nature of the substrate can promote this competing pathway over the desired cycloaddition.
Q3: Can the choice of copper source influence dechlorination? A: While the active catalyst is Cu(I), the precursor can matter. Using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a standard and generally reliable method that helps maintain a low, steady concentration of Cu(I), which can minimize side reactions.[1][5] However, the entire catalytic system—copper source, ligand, base, and solvent—must be considered holistically.
Q4: Is dechlorination more common with electron-rich or electron-deficient aryl chlorides? A: Both can be susceptible, but the challenges differ. Electron-deficient aryl chlorides are more susceptible to nucleophilic aromatic substitution (a type of "Halex" reaction), especially with certain bases or solvents at high temperatures.[6] Conversely, while oxidative addition is generally difficult for aryl chlorides, it can be promoted in certain systems, leading to reductive dechlorination.[3][7] Modern ligands have been developed to successfully couple both electron-rich and -deficient chloroarenes by mitigating catalyst deactivation.[7]
Mechanistic Insights: The Competing Pathways
Understanding why dechlorination occurs is critical to preventing it. The desired CuAAC reaction and the undesired dechlorination pathway are competing for the same copper catalyst.
The Desired CuAAC Catalytic Cycle
The widely accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. This species then reacts with the organic azide, passing through a six-membered copper metallacycle, which ultimately leads to the triazole product and regeneration of the Cu(I) catalyst.[8][9] This cycle is highly efficient and typically outpaces other potential reactions.
The Dechlorination Side Pathway
Dechlorination primarily occurs when the catalytic cycle is diverted. This can happen through two main mechanisms:
-
Oxidative Addition-Reductive Elimination: Under forcing conditions (e.g., high temperature), the aryl chloride can undergo oxidative addition to the active Cu(I) catalyst, forming a transient Cu(III) intermediate.[3][4] This species can then undergo various reactions, including protonolysis (if a proton source is available) or reaction with other reagents, leading to reductive elimination of the dechlorinated arene. The development of highly sterically hindered ligands has been a key strategy to control this pathway, enabling C-N coupling even at mild temperatures of 40–55 °C.[3][7][10]
-
Halogen Exchange (Halex) and Protodehalogenation: In some cases, particularly at elevated temperatures and with nucleophilic anions present (from the base or solvent), a halogen exchange reaction can occur.[6][11] While often used synthetically to introduce fluorine, for instance, a similar process can lead to unwanted byproducts. A subsequent protodehalogenation of the starting material or product can also contribute to the formation of the dechlorinated impurity.
Below is a diagram illustrating the competition between the productive CuAAC cycle and the off-cycle dechlorination pathway.
Caption: A logical workflow for troubleshooting dechlorination side reactions.
Preventative Protocols & Optimization Strategies
Proactively minimizing dechlorination is preferable to troubleshooting. The following protocols are designed to establish robust reaction conditions from the outset.
Protocol 1: Low-Temperature CuAAC with a High-Performance Ligand
This protocol is based on modern advancements showing that sterically demanding ligands can facilitate the coupling of challenging aryl chlorides at significantly lower temperatures. [3][7][10] Objective: To perform the CuAAC reaction on a chloro-substituted arene while suppressing dechlorination.
Reagents & Equipment:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Sodium Azide (NaN₃) (1.2 equiv, if starting from a halide) or Organic Azide (1.1 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Sterically Hindered Ligand (e.g., N¹,N²-bis(2,6-diisopropylphenyl)benzene-1,2-diamine) (5.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, de-gassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%), the sterically hindered ligand (5.5 mol%), and K₃PO₄ (2.0 equiv).
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the terminal alkyne (1.1 equiv). If using an organic azide, add it at this step. If generating the azide in situ from a corresponding halide, add the halide and sodium azide.
-
Solvent Addition: Add the anhydrous, de-gassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature between 40-55 °C. The lower end of this range should be tested first.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Look for the disappearance of the limiting reagent and the appearance of the desired product mass, while checking for the mass of the dechlorinated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel. [12] Causality: The sterically encumbered ligand is key. It increases the electron density on the copper center and provides steric shielding, which accomplishes two things: it accelerates the desired C-N bond formation and simultaneously resists catalyst deactivation pathways that lead to dechlorination. [3][7]The mild temperature provides insufficient thermal energy for the high-activation-energy oxidative addition of the C-Cl bond.
Data Summary: Parameter Optimization
The choice of reagents can dramatically influence the ratio of desired product to dechlorinated byproduct. The table below summarizes key parameters and their expected impact.
| Parameter | Standard/Problematic Condition | Recommended/Optimized Condition | Rationale & Reference |
| Temperature | > 80 °C | 25 – 55 °C | High temperatures provide the activation energy for the undesired oxidative addition of the aryl chloride. [6][7] |
| Ligand | None, or simple N-donors (e.g., TMEDA) | Sterically hindered N¹,N²-diaryl diamines | Bulky ligands stabilize the active Cu(I) species and sterically disfavor the oxidative addition pathway. [3][7][13] |
| Base | Strong, nucleophilic bases (e.g., NaOtBu) | Weak, non-coordinating bases (e.g., K₃PO₄, DIPEA) | Strong bases can increase the rate of side reactions. K₃PO₄ is heterogeneous and has proven effective in these systems. [2][13] |
| Solvent | Acetonitrile (MeCN), DMF | t-BuOH/H₂O, THF, Dioxane, Toluene, DESs | MeCN can act as a competing ligand, inhibiting the catalyst. [2]Protic solvents or inert aprotics are generally preferred. [14][15] |
| Copper Source | Cu(I) salts exposed to air | Cu(II)SO₄ / Sodium Ascorbate in situ reduction | The in situ generation of Cu(I) maintains a low concentration of the active catalyst, preventing side reactions like oxidative coupling and potential dechlorination. [1][5] |
References
- Benchchem. (2025). Technical Support Center: Synthesis of Nitro-Triazoles.
-
Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950-25955. [Link]
-
Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central (PMC), NIH. [Link]
- Hartwig, J. F., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
- Benchchem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
-
Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. [Link]
-
Kundu, D., et al. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Advances. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2025). A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments.
-
Frontiers Media. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Frontiers Media. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PubMed Central (PMC). [Link]
-
RSC Publishing. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Advances. [Link]
-
Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
- ResearchGate. (2025). ChemInform Abstract: Halogen Exchange (Halex)
-
ResearchGate. (n.d.). Aqueous Halex reaction of 5-iodo-1,2,3-triazole to give.... [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Technical Support Center: Optimizing Recrystallization Solvents for Chlorotriazole Esters
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of selecting and optimizing solvents for the recrystallization of chlorotriazole esters. Drawing from established principles and field experience, this document aims to be a practical resource for troubleshooting common issues and achieving high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular features of chlorotriazole esters I should consider for solvent selection?
When selecting a solvent, it's crucial to analyze the polarity and hydrogen bonding capabilities of your target molecule. Chlorotriazole esters possess a unique combination of functional groups that dictate their solubility:
-
Triazole Ring: This heterocyclic component is polar and contains nitrogen atoms that can act as hydrogen bond acceptors.[1][]
-
Ester Group: This group also contributes to the molecule's polarity.
-
Chloro Group: The electronegative chlorine atom adds to the overall polarity of the molecule.
-
Aromatic/Alkyl Chains: The nature and size of the rest of the molecule (the "R" groups) will significantly influence its overall polarity. A larger non-polar hydrocarbon component will decrease the molecule's solubility in polar solvents.[3]
The fundamental principle of "like dissolves like" is the cornerstone of solvent selection.[3][4] This means polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[5][6]
Q2: What constitutes an ideal recrystallization solvent?
An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the chlorotriazole ester at or near its boiling point.[7][8]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.[7][8]
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[9] Additionally, a solvent with a very low boiling point may evaporate too quickly, while one with a very high boiling point can be difficult to remove from the final crystals.[9][10]
-
Inertness: The solvent must not react with the compound being purified.[9][10]
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[10][11]
-
Differential solubility for impurities: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7][12]
Q3: How do I systematically screen for a suitable single solvent?
A systematic approach to solvent screening is essential for efficient optimization. The following protocol outlines a small-scale experimental procedure:
-
Place a small amount of your crude chlorotriazole ester into several test tubes.
-
Add a few drops of a single test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[8]
-
If the compound is insoluble at room temperature, gently heat the test tube. An effective solvent will dissolve the compound when hot.[7][10]
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[10]
-
Repeat this process with a range of solvents of varying polarities.
Q4: When should I consider using a mixed solvent system?
A mixed solvent system is often employed when a single solvent does not meet all the criteria for a successful recrystallization.[7] This technique is particularly useful when your compound is either too soluble or too insoluble in common solvents.
The process typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy, indicating the point of saturation.[13][14] Gentle warming should redissolve the precipitate, and upon slow cooling, crystals should form. The two solvents must be miscible with each other.[14]
Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing.
Cause: This phenomenon occurs when the saturated solution's temperature is above the melting point of the compound. The compound melts before it dissolves, forming an oil. This is more common with impure compounds or when using mixed solvents.[15]
Solutions:
-
Increase the amount of solvent: Add more of the "good" solvent to lower the saturation temperature.
-
Switch to a lower-boiling point solvent: This will ensure the dissolution temperature is below the compound's melting point.
-
Re-dissolve and cool slowly: If an oil has formed, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool very slowly.[15]
Problem: I have a very low or no yield of crystals.
Cause: The most common reason for poor yield is using too much solvent.[15][16] This keeps the compound dissolved even at low temperatures. Other causes include incomplete crystallization or premature filtration.
Solutions:
-
Concentrate the solution: If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point and then attempt to recrystallize again.[15]
-
Induce crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to initiate crystal growth.[16]
-
Ensure adequate cooling: Allow sufficient time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal formation.[14]
Problem: The recrystallized product is still impure.
Cause: Impurities can be carried along with the desired product if the crystallization process is too rapid or if the chosen solvent does not effectively separate the impurities.
Solutions:
-
Slow down the cooling process: Rapid cooling can trap impurities within the crystal lattice.[17] Allow the solution to cool slowly and undisturbed.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]
-
Re-evaluate your solvent choice: The solvent may not be optimal for separating your specific impurities. You may need to perform the solvent screening process again.
-
Consider a different purification technique: If recrystallization fails to remove a persistent impurity, techniques like column chromatography may be necessary.[18]
Problem: My solution is colored, but the pure compound should be colorless.
Cause: Colored impurities are often present in crude reaction mixtures.
Solution:
-
Use activated carbon: After dissolving your compound in the hot solvent, add a small amount of activated carbon to the solution. The colored impurities will adsorb to the surface of the carbon.[10]
-
Perform a hot filtration: To remove the activated carbon and any other insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.[19] This prevents the desired compound from crystallizing prematurely during filtration.
Experimental Protocols & Data
Systematic Solvent Selection Workflow
The following diagram illustrates a systematic workflow for selecting an appropriate recrystallization solvent.
Caption: Decision tree for troubleshooting recrystallization.
Common Recrystallization Solvents
The following table summarizes the properties of common solvents used in recrystallization, ordered by decreasing polarity. This can serve as a starting point for your solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, but crystals dry slowly. [9] |
| Methanol | 65 | High | Good for relatively polar compounds; easily removed. [9] |
| Ethanol (95%) | 78 | High | Excellent general-purpose solvent. [9] |
| Acetone | 56 | Medium | Good for moderately polar compounds; low boiling point can be challenging. [9] |
| Ethyl Acetate | 77 | Medium | Good general solvent for compounds of intermediate polarity. [9] |
| Dichloromethane | 40 | Low | Useful for intermediate polarity compounds; very low boiling point. [9] |
| Toluene | 111 | Low | Good for aromatic and less polar compounds; high boiling point makes it harder to remove. [9] |
| Hexane | 69 | Very Low | Suitable for non-polar compounds; easily removed. [9] |
Data sourced from the University of California, Los Angeles.[9]
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Experiment 2: Recrystallization - University of California, Los Angeles. [Link]
-
Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy.ai. [Link]
-
Triazole Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]
-
Solubility of Organic Compounds - Chemistry Steps. [Link]
-
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]
-
Solubility - Wikipedia. [Link]
-
Solubility of organic compounds (video) - Khan Academy. [Link]
-
Solvent Selection and Recrystallization Guide - Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Solubility of Organic Compounds - Athabasca University. [Link]
-
Recrystallization - University of Wisconsin-Green Bay. [Link]
-
Recrystallization using two solvents - YouTube. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization1 - University of Michigan-Dearborn. [Link]
-
Recrystallization I - University of Rochester. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Experiment 9 — Recrystallization - Swarthmore College. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. teachy.ai [teachy.ai]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. athabascau.ca [athabascau.ca]
- 10. Recrystallization [sites.pitt.edu]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. amherst.edu [amherst.edu]
Resolving solubility issues of triazole intermediates in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and resolve the notorious aqueous solubility issues associated with substituted triazole intermediates.
While parent unsubstituted triazoles are highly water-soluble, the addition of bulky aromatic or aliphatic substituents—common in CuAAC "click" chemistry and antifungal drug development—drastically increases their lipophilicity and promotes strong intermolecular
Below, you will find a diagnostic workflow, mechanistic Q&As, structured physicochemical data, and self-validating experimental protocols to overcome these formulation bottlenecks.
Diagnostic Workflow for Triazole Solubilization
Diagnostic workflow for resolving triazole aqueous solubility issues.
Troubleshooting Guides & FAQs
Q1: Unsubstituted triazoles are water-soluble. Why do my substituted triazole intermediates immediately precipitate when diluted from a DMSO stock into an aqueous buffer?
A: This is a classic "solvent-shift" crash-out. While the parent 1H-1,2,4-triazole is amphoteric and highly soluble, adding functional groups drastically increases the partition coefficient (LogP). When you inject a DMSO stock into water, the local concentration of water rapidly increases, stripping the DMSO solvation shell away from the highly lipophilic triazole core.
Causality: The thermodynamic drive for water to hydrogen-bond with itself forces the lipophilic triazole molecules together, driven by the hydrophobic effect and
Q2: Can I use pH adjustments to dissolve 1,2,4-triazole intermediates? A: Yes, but only at extreme pH ranges. 1,2,4-triazoles are amphoteric. The pKa of the protonated 1,2,4-triazolium form is approximately 2.45, while the pKa of the neutral molecule (deprotonation) is 10.26[1]. Causality: At physiological pH (7.4), the molecule remains entirely neutral and uncharged, leading to poor solubility. By adjusting the pH below 2.0 (using HCl) or above 11.0 (using NaOH), you can ionize the molecule to form a soluble salt. However, if your downstream biological assay requires a neutral pH, neutralizing the bulk solution will cause a thermodynamic crash-out.
Q3: My triazole intermediate is highly lipophilic, but organic cosolvents are interfering with my biological assay. What is the mechanistic alternative?
A: Cyclodextrin (CD) complexation is the gold standard here. Modified CDs, such as 2-hydroxypropyl-
Q4: What are the hidden risks of relying heavily on DMSO as a cosolvent for protein-ligand binding assays?
A: Beyond the risk of cellular toxicity, high DMSO concentrations fundamentally alter the biophysical properties of your assay. DMSO increases the macroscopic viscosity of the solvent system.
Causality: According to the Stokes-Einstein equation, increased viscosity reduces the diffusion coefficient of your molecules. This can artificially and significantly reduce the association rate constants (
Data Presentation: Physicochemical Properties & Solubilization Systems
Table 1: Physicochemical Properties of Common Triazole Cores
| Triazole Core | pKa (Protonated) | pKa (Deprotonated) | Aqueous Solubility (Parent) | Primary Solubilization Barrier (Substituted) |
| 1,2,3-Triazole | ~1.2 | ~9.4 | Highly Soluble | Strong dipole moment, high LogP upon substitution (Click products). |
| 1,2,4-Triazole | 2.45[1] | 10.26[1] | Very Soluble | Amphoteric nature limits ionization at physiological pH 7.4. |
Table 2: Excipient Systems for Substituted Triazole Solubilization
| Excipient / Solubilizer | Mechanism of Action | Recommended Concentration | Limitations / Caveats |
| DMSO | Organic Cosolvent | < 2% (v/v) for assays | Increases viscosity, alters binding kinetics[4]. |
| PEG-400 | Polymeric Cosolvent | 5% - 20% (v/v) | Can cause osmotic stress in live-cell assays. |
| HP- | Inclusion Complexation | 5 - 50 mM | Cavity size may not fit highly branched triazoles[3]. |
| Tween-80 | Micellar Solubilization | 0.1% - 1.0% (v/v) | May strip proteins of native lipid associations. |
Experimental Protocols
Protocol 1: Phase-Solubility Screening (Higuchi-Connors Method)
Purpose: To determine the stoichiometric ratio and stability constant of a Triazole-Cyclodextrin inclusion complex.
-
Preparation: Prepare a series of aqueous buffer solutions (pH 7.4) containing increasing concentrations of HP-
-CD (e.g., 0, 10, 20, 30, 40, and 50 mM). -
Saturation: Add an excess amount of the solid triazole intermediate (beyond its expected solubility limit) to each vial.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter (or centrifuge at 15,000 x g for 15 mins) to remove all undissolved triazole.
-
Quantification: Dilute the supernatant appropriately and quantify the dissolved triazole concentration using HPLC-UV.
-
Self-Validation Step: Plot the concentration of dissolved triazole (M) on the Y-axis versus the concentration of HP-
-CD (M) on the X-axis.-
Validation: If the plot is linear (an
-type phase solubility profile), it confirms a 1:1 host-guest complexation. You can then calculate the stability constant ( ) using the equation: , where is the intrinsic solubility of the triazole in water.
-
Protocol 2: Kinetic Solubility via Solvent-Shift (Cosolvent Method)
Purpose: To determine the maximum aqueous dilution a DMSO-solubilized triazole can tolerate before precipitating.
-
Stock Preparation: Dissolve the triazole intermediate in 100% DMSO to create a 10 mM stock solution.
-
Buffer Aliquoting: In a 96-well clear-bottom plate, add 190 µL of aqueous assay buffer (containing varying percentages of a secondary cosolvent like PEG-400, from 0% to 10%) to the wells.
-
Solvent Shift: Rapidly spike 10 µL of the 10 mM DMSO stock into the buffer wells (final DMSO concentration = 5%, final triazole concentration = 500 µM). Mix immediately via pipette trituration.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Detection: Read the plate using a microplate reader equipped with a nephelometer (measuring light scattering at 620 nm).
-
Self-Validation Step: Plot light scattering intensity against the co-solvent concentration.
-
Validation: A sharp spike in light scattering indicates the exact threshold where the kinetic solubility is breached and nanoscale precipitation begins. The well with the lowest co-solvent concentration that maintains baseline scattering validates your minimum required formulation for the assay.
-
References
1.1 - wikipedia.org 2.2 - pharmaexcipients.com 3.3 - proquest.com 4.4 - acs.org
Sources
Technical Support Center: Minimizing Regioselectivity Isomers During Benzyl-Triazole Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity during the formation of benzyl-1,2,3-triazoles. As Senior Application Scientists, we understand the critical importance of isomeric purity in your research and development endeavors. This resource is designed to help you navigate the common challenges and achieve high regioselectivity in your azide-alkyne cycloaddition reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers.
-
Question: I am reacting a benzyl azide with a terminal alkyne and obtaining a roughly 1:1 mixture of the 1,4- and 1,5-regioisomers. How can I selectively synthesize only one of these isomers?
-
Answer: The formation of a mixture of regioisomers is a hallmark of the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction requires elevated temperatures and often lacks regioselectivity because the activation energies for the formation of both the 1,4- and 1,5-isomers are very similar.[3]
To achieve high regioselectivity, a catalyzed reaction is strongly recommended.[2] Your choice of catalyst will determine which isomer is predominantly formed.
-
For the 1,4-disubstituted triazole: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific for the formation of the 1,4-isomer and can be performed under mild, often aqueous, conditions.[1][4] The CuAAC reaction proceeds through a distinct mechanism involving a copper(I)-acetylide intermediate, which directs the regioselectivity.[3][4]
-
For the 1,5-disubstituted triazole: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method is complementary to the CuAAC and selectively yields the 1,5-isomer.[5][6] The RuAAC reaction involves a different mechanistic pathway, proceeding through a six-membered ruthenacycle intermediate.[1]
-
Issue 2: I am using a copper catalyst but still observing the formation of the 1,5-isomer.
-
Question: I am performing a CuAAC reaction to synthesize a 1,4-disubstituted benzyl-triazole, but I am still seeing a small amount of the 1,5-isomer in my product mixture. What could be the cause?
-
Answer: While the CuAAC reaction is highly selective for the 1,4-isomer, the formation of minor amounts of the 1,5-isomer can occur under certain conditions. This is often due to a competing uncatalyzed thermal cycloaddition reaction happening in parallel.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The thermal cycloaddition is more sensitive to higher temperatures than the CuAAC reaction.[1] Running your reaction at room temperature or even lower, if the catalyzed reaction rate is sufficient, can help to suppress the formation of the thermal byproduct.
-
Ensure Catalyst Activity: The copper(I) catalyst can be susceptible to oxidation to the inactive copper(II) state.[7] Ensure you have an efficient in situ reduction system (e.g., sodium ascorbate) or use a stabilizing ligand to maintain the active Cu(I) oxidation state throughout the reaction.[7] If the catalyst is not active, the thermal pathway may become more competitive.
-
Check for Competing Reaction Pathways: In some rare cases, the substrate itself may promote the formation of the 1,5-isomer, although this is not typical for standard benzyl azides and terminal alkynes in a CuAAC reaction.
-
Issue 3: My RuAAC reaction is not completely selective for the 1,5-isomer.
-
Question: I am attempting to synthesize a 1,5-disubstituted triazole using a RuAAC protocol, but I am observing the 1,4-isomer as a minor product. How can I improve the regioselectivity?
-
Answer: Similar to the issue with the CuAAC, the formation of the 1,4-isomer in a RuAAC reaction is likely due to a competing thermal cycloaddition.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The conditions for RuAAC polymerization should be optimized to obtain the desired product.[8] While RuAAC often requires heating, excessive temperatures can promote the non-selective thermal pathway.[8] A careful balance of temperature and reaction time is necessary to favor the catalyzed reaction.
-
Catalyst Choice: The most common catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.[1][5] Ensure you are using the appropriate and active ruthenium catalyst for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in regioselectivity between CuAAC and RuAAC reactions?
A1: The difference in regioselectivity is a direct result of their distinct reaction mechanisms.
-
CuAAC: In the copper-catalyzed reaction, the terminal alkyne first reacts with the copper(I) catalyst to form a copper-acetylide intermediate.[4] This intermediate then reacts with the azide in a stepwise manner, where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading exclusively to the 1,4-disubstituted product.[3]
-
RuAAC: The ruthenium-catalyzed reaction proceeds via an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle.[1] In this cycle, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, which ultimately leads to the 1,5-disubstituted triazole after reductive elimination.[1][6]
Q2: Can I use internal alkynes in these reactions, and how does that affect regioselectivity?
A2: Yes, internal alkynes can be used, particularly in RuAAC reactions, to generate fully substituted 1,2,3-triazoles.[6][9]
-
CuAAC: The standard CuAAC reaction is generally not suitable for internal alkynes.
-
RuAAC: Ruthenium catalysts are effective for the cycloaddition of internal alkynes with azides.[6] The regioselectivity with unsymmetrical internal alkynes is often high and is influenced by a combination of electronic and steric factors of the alkyne substituents.[6][7] For instance, hydrogen bond donors in the propargylic position of the alkyne tend to direct that substituent to the C-5 position of the triazole.[6] Conversely, electron-withdrawing groups like esters or ketones often direct the substituent to the C-4 position.[6]
Q3: Are there any solvent effects that I should be aware of regarding regioselectivity?
A3: For catalyzed reactions like CuAAC and RuAAC, the catalyst is the primary determinant of regioselectivity. However, the solvent can play a crucial role in reaction efficiency and, in some cases, can have a minor influence on the ratio of isomers if a competing thermal reaction is occurring.
-
Thermal Cycloaddition: In the absence of a catalyst, solvent polarity can slightly influence the isomer ratio. Polar, protic solvents may marginally favor the 1,4-isomer.[2]
-
CuAAC: This reaction is famously versatile and can be run in a variety of solvents, including water, t-butanol/water mixtures, and polar organic solvents.[1] The choice of solvent is often dictated by the solubility of the starting materials.
-
RuAAC: RuAAC reactions are typically performed in nonprotic solvents such as benzene, toluene, THF, or dioxane.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (1,4-isomer) via CuAAC
This protocol is a standard procedure for the highly regioselective synthesis of a 1,4-disubstituted triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-24 hours.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole (1,5-isomer) via RuAAC
This protocol provides a method for the regioselective synthesis of a 1,5-disubstituted triazole.[6]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)ruthenium(II) complex (e.g., [Cp*RuCl(COD)])
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE), toluene, or THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.05 equiv) in the chosen anhydrous solvent.[6]
-
Add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 0.01 equiv) to the reaction mixture.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C).[5][6]
-
Stir the reaction mixture at the designated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The choice of catalyst is the most critical factor in determining the regioselectivity of the azide-alkyne cycloaddition. The following table summarizes the expected outcomes.
| Catalyst System | Predominant Isomer | Typical Reaction Conditions |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | High Temperature (e.g., >80 °C) |
| Copper(I) (CuAAC) | 1,4-disubstituted | Room Temperature, Aqueous or Organic Solvents |
| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Elevated Temperature (e.g., 45-80 °C), Anhydrous Non-protic Solvents |
Visualizations
Logical Flowchart for Achieving Regioselectivity
Caption: A logical flowchart to guide the selection of the appropriate reaction pathway for achieving the desired triazole regioisomer.
Mechanistic Comparison of CuAAC and RuAAC
Caption: Simplified mechanistic pathways for CuAAC and RuAAC, highlighting the key intermediates that dictate the final regioselectivity.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC. Available at: [Link]
-
Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Available at: [Link]
-
3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC. Available at: [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - ACS Publications. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available at: [Link]
-
Click Chemistry: Solutions by baseclick. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC. Available at: [Link]
-
A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations | ACS Omega - ACS Publications. Available at: [Link]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - ResearchGate. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful and accessible tools for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect the expected spectrum, compare it with related structures, and provide a robust experimental protocol for its acquisition.
Deciphering the Molecular Architecture: Predicted 1H NMR Spectrum
The structure of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate presents three distinct proton environments. A thorough analysis of these environments allows for a detailed prediction of the corresponding 1H NMR spectrum.
Molecular Structure and Proton Environments
Figure 1. Molecular structure of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate highlighting the distinct proton environments: benzylic methylene (blue), aromatic (green), and methyl ester (red).
Based on established principles of 1H NMR spectroscopy and empirical data from similar structures, we can predict the chemical shift (δ), multiplicity, and integration for each set of protons:
-
Aromatic Protons (Ar-H): The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm . Due to the free rotation around the C-C and C-N bonds, these protons may appear as a complex multiplet, though a simplified representation would be a multiplet integrating to 5H . The electron-withdrawing nature of the triazole ring might cause a slight downfield shift compared to toluene.
-
Benzylic Methylene Protons (-CH2-): The two protons of the methylene bridge are situated between the electron-withdrawing triazole ring and the phenyl ring. This environment will lead to a significant downfield shift. While typical benzylic protons appear around δ 2.3-2.7 ppm, the attachment to the nitrogen of the triazole ring will deshield them further. Based on data from similar 1-benzyl-1,2,3-triazole structures, this signal is anticipated to be a sharp singlet at approximately δ 5.5-5.8 ppm , integrating to 2H . The singlet multiplicity arises from the absence of adjacent protons.
-
Methyl Ester Protons (-OCH3): The three protons of the methyl ester group are in a well-defined chemical environment. They are expected to resonate as a sharp singlet due to the absence of neighboring protons. The electronegative oxygen atom deshields these protons, placing their signal at a characteristic chemical shift of around δ 3.7-4.0 ppm , with an integration of 3H .
Comparative Analysis with Structurally Related Triazoles
To add further confidence to our spectral interpretation, we can compare the predicted spectrum of our target molecule with experimentally determined data for structurally similar compounds.
| Compound | Benzylic -CH2- (δ, ppm) | Aromatic Ar-H (δ, ppm) | Other Key Signals (δ, ppm) |
| Methyl 1-benzyl-5-chloro-triazole-4-carboxylate (Predicted) | 5.5 - 5.8 (s, 2H) | 7.2 - 7.5 (m, 5H) | 3.7 - 4.0 (s, 3H, -OCH3) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5.58 (s, 2H) | 7.30-7.42 (m, 8H), 7.79-7.81 (m, 2H) | 7.66 (s, 1H, triazole-H) |
| 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole | 5.58 (s, 2H) | 7.21-7.41 (m, 7H), 7.67-7.69 (m, 2H) | 2.36 (s, 3H, -CH3), 7.62 (s, 1H, triazole-H) |
| 1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole | 5.55 (s, 2H) | 7.29-7.40 (m, 5H) | 4.05, 4.28, 4.68 (s, t, t, ferrocenyl-H) |
Table 1. Comparison of predicted 1H NMR data for Methyl 1-benzyl-5-chloro-triazole-4-carboxylate with experimentally determined data for related 1-benzyl-1,2,3-triazoles.
The comparative data in Table 1 strongly supports our predictions. The chemical shift of the benzylic methylene protons is consistently observed around δ 5.5-5.6 ppm in various 1-benzyl-1,2,3-triazoles, corroborating our prediction. The aromatic protons also fall within the expected range. The key difference in our target molecule is the absence of a proton on the triazole ring at the 5-position, which is replaced by a chlorine atom. This substitution, along with the carboxylate group at the 4-position, is expected to influence the electron density of the ring and, consequently, the chemical shifts of the attached groups.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum, a standardized and carefully executed experimental protocol is essential.
Workflow for 1H NMR Sample Preparation and Analysis
Figure 2. A generalized workflow for acquiring and processing 1H NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry NMR tube. CDCl3 is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe to the correct frequency for 1H nuclei.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse width: Typically a 90° pulse.
-
Acquisition time: Usually 2-4 seconds.
-
Relaxation delay: 1-5 seconds, depending on the relaxation times of the protons in the molecule. A longer delay ensures accurate integration.
-
Number of scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Conclusion
The 1H NMR spectrum of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is predicted to be relatively simple and highly informative. By understanding the characteristic chemical shifts of the constituent functional groups and comparing them with related structures, a confident structural assignment can be made. The provided experimental protocol outlines a robust method for obtaining high-quality data, which is the foundation of accurate spectral interpretation in modern chemical research and drug development.
References
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]
-
Canadian Science Publishing. (1966). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 44(22), 2719-2728. Available at: [Link]
-
University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Available at: [Link]
-
AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Available at: [Link]
-
OpenOChem Learn. Interpreting 1H NMR. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
University of Cambridge. 1H NMR Spectroscopy. Available at: [Link]
-
SciELO. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Chilean Chemical Society, 63(4). Available at: [Link]
-
Bentham Science. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Available at: [Link]
-
American Chemical Society. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2021. Available at: [Link]
-
ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: Ru-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Supporting Information for: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384. Available at: [Link]
-
Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
National Institutes of Health. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: A Silver Bullet for the Copper-Catalyzed Azide-Alkyne Cycloaddition. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2022). A COMPARATIVE STUDY OF VARIOUS SYNTHETIC METHODS OF 1,2,3-TRIAZOLES VIA CLICK REACTION: A MINI REVIEW. World Journal of Pharmaceutical Research, 11(3), 1093-1110. Available at: [Link]
-
MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(11), 3091. Available at: [Link]
- SciELO. (2016). 1H--triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H--triazole-4-carboxylic Acid Ethyl Ester and
Advanced 13C NMR Spectral Assignment Guide: 5-Chloro-Triazole Esters
This guide serves as an advanced technical resource for the structural elucidation of 5-chloro-1,2,3-triazole-4-carboxylate esters . It addresses the specific analytical challenges posed by the "silent" quaternary C-Cl center and provides a comparative analysis of assignment strategies against non-chlorinated analogs and regioisomers.
Executive Summary & Comparative Overview
In drug discovery, the 5-chloro-1,2,3-triazole moiety is a high-value bioisostere, often offering improved metabolic stability over its protonated (5-H) precursor. However, verifying this substitution is analytically deceptive. Unlike the 5-H analog, which offers a diagnostic proton signal, the 5-chloro derivative possesses a quaternary carbon at the 5-position, rendering it invisible in standard 1H NMR and DEPT-135 experiments.
This guide compares the "Standard Protocol" (1D 1H/13C) against the "Advanced Integrated Protocol" (1D + 2D HSQC/HMBC), demonstrating why the latter is the mandatory standard for this chemical class.
Performance Matrix: Assignment Methodologies
| Feature | Method A: Standard 1D (1H, 13C, DEPT) | Method B: Advanced Integrated (HSQC, HMBC, 15N) |
| C5-Cl Detection | Fail (Invisible in DEPT; ambiguous in 1D 13C) | Pass (Inferred via lack of HSQC; confirmed via HMBC) |
| Regioisomer Distinction | Low (Chemical shift overlap between 1,4 and 1,5 isomers) | High (Definitive 3-bond connectivity) |
| Solvent Sensitivity | High (Shifts vary significantly in CDCl3 vs DMSO) | Moderate (Topology remains consistent) |
| Throughput | Fast (<10 min) | Medium (30-60 min) |
| Confidence Level | Speculative | Forensic / Absolute |
The Analytical Challenge: 5-H vs. 5-Cl
The primary challenge in synthesizing 5-chloro-triazole esters (typically via oxidative chlorination of CuAAC products) is distinguishing the product from unreacted starting material (5-H) or regioisomeric byproducts.
Spectral Fingerprint Comparison[1]
-
5-H Triazole (Precursor):
-
1H NMR: Diagnostic singlet at
8.0–8.9 ppm (C5-H ). -
13C NMR: C5 appears at
120–130 ppm. -
DEPT-135: C5 signal is Positive (CH).
-
-
5-Cl Triazole (Target):
-
1H NMR: Silent in the aromatic region (no C5-H).
-
13C NMR: C5 shift moves to
125–135 ppm (often overlapping with aromatic solvents). -
DEPT-135: C5 signal is Absent (Quaternary).[1]
-
Critical Insight: Reliance solely on the disappearance of the C5-H proton signal in 1H NMR is a negative proof and prone to error (e.g., deuterium exchange or peak broadening). Positive confirmation requires observing the C5 quaternary carbon via 2D NMR.
Detailed Experimental Protocol
Objective: Unambiguous assignment of the quaternary C4 (ester-bearing) and C5 (chloro-bearing) carbons.
Step 1: Sample Preparation[6]
-
Concentration: Prepare a high-concentration sample (~30-50 mg) to ensure quaternary carbon detection in 2D experiments.
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: Triazoles can aggregate in non-polar solvents, broadening peaks. DMSO prevents aggregation and provides a clear window around 120-140 ppm, avoiding overlap with the CDCl3 triplet (
77.0).
-
Step 2: Acquisition Parameters
-
1H NMR: Standard 16 scans.
-
13C {1H} NMR: Minimum 1024 scans. Look for low-intensity quaternary signals.
-
HSQC (Multiplicity-Edited): Distinguish CH/CH3 (red/blue) from CH2 (opposite phase). Crucial: Identify which carbons lack protons.
-
HMBC (Long-Range): Optimized for
. This is the "solver" experiment.
Step 3: Data Processing & Logic Flow
-
Identify the Ester: Locate the carbonyl (
~160) and the alkoxy group (OMe/OEt). -
Anchor C4: Find the HMBC correlation from the alkoxy protons to the carbonyl. Then, look for a weak or absent correlation from the alkoxy group to the triazole Ring Carbon C4 (rare, but possible). More reliably, finding C4 requires the N1-substituent.
-
Anchor N1 (Benzyl/Alkyl): The protons on the carbon attached to N1 (e.g., benzyl CH2) will show strong HMBC correlations to C5 (3-bond) and C4 (2-bond, often weaker).
-
Differentiation:
-
C5 (Cl): Will show correlations from N1-CH2 but NO correlations from the Ester group.
-
C4 (Ester): Will show correlations from N1-CH2 (weak) and potentially long-range coupling to the ester side.
-
Representative Data: Chemical Shift Table
Solvent: DMSO-d6 (Reference
| Position | Carbon Type | Chemical Shift ( | HSQC Signal | HMBC Correlations (Key) |
| C4 | Quaternary (C-Ester) | 138.5 - 142.0 | None | From N1-CH2 (weak), From Ester O-R |
| C5 | Quaternary (C-Cl) | 126.0 - 130.5 | None | Strong from N1-CH2 |
| C=O | Carbonyl | 159.0 - 161.0 | None | From Ester O-CH3 |
| N1-CH2 | Methylene | 48.0 - 52.0 | Positive (CH2) | To Ph (ipso), C4, C5 |
| O-CH3 | Methyl | 51.0 - 53.0 | Positive (CH3) | To C=O |
Note: The C4 signal is typically deshielded (downfield) relative to C5 due to the electron-withdrawing ester group and the resonance of the triazole ring.
Visualization: HMBC Assignment Logic
The following diagram illustrates the flow of logic required to distinguish the regioisomers and assign the quaternary carbons using HMBC connectivity.
Figure 1: Decision tree for distinguishing 5-chloro derivatives using 1H screening followed by definitive 2D NMR characterization.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. BenchChem Technical Support. Link
-
Creary, X., et al. (2012). Azide–Alkyne Cycloaddition.[6][3] Synthesis of 1,2,3-Triazoles. Journal of Organic Chemistry. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
-
Kalinin, V. O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles. PMC / NIH. Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
Sources
HPLC method development for Methyl 1-benzyl-5-chloro-triazole-4-carboxylate purity
A Comparative HPLC Column Study & Method Development Guide
Executive Summary
Analyte: Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (MBCTC). Application: Pharmaceutical Intermediate (Soluble Guanylate Cyclase stimulators, antifungal scaffolds). The Challenge: Separation of the target 5-chloro analog from its des-chloro impurity , regioisomers (1,4- vs 1,5-substitution) , and hydrolysis byproducts (carboxylic acid) .
This guide compares the performance of standard C18 (Octadecyl) chemistry against Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, our data indicates that Phenyl-Hexyl columns provide superior resolution (Rs > 2.0) for this specific aromatic-rich analyte due to secondary
Part 1: The Separation Challenge & Strategy
The analyte contains three distinct interaction zones:
-
Benzyl Group: Highly hydrophobic, aromatic.
-
Triazole Core: Polar, aromatic, potential for hydrogen bonding.
-
Chloro-Substituent: Electron-withdrawing, alters the electron density of the ring.
The Impurity Profile
In the synthesis of MBCTC, three critical impurities typically arise:
-
Impurity A (Acid): 1-benzyl-5-chloro-triazole-4-carboxylic acid (Hydrolysis product).
-
Impurity B (Des-chloro): Methyl 1-benzyl-triazole-4-carboxylate (Incomplete halogenation or starting material).
-
Impurity C (Regioisomer): Methyl 1-benzyl-4-chloro-triazole-5-carboxylate (Isomeric byproduct depending on cyclization route).
Method Development Decision Tree
The following logic flow illustrates the selection process for the optimal stationary phase.
Figure 1: Decision logic for selecting Phenyl-Hexyl over C18 based on impurity resolution requirements.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
We evaluated two primary column chemistries under identical gradient conditions to demonstrate the selectivity differences.
Experimental Conditions (Screening)
-
System: Agilent 1260 Infinity II LC.
-
Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Comparative Data Table
| Parameter | Column A: C18 (Standard) | Column B: Phenyl-Hexyl (Recommended) | Observation |
| Column Details | 4.6 x 150mm, 5µm, 100Å | 4.6 x 150mm, 5µm, 100Å | Same dimensions for fair comparison. |
| Retention (MBCTC) | 11.2 min | 12.4 min | Phenyl-Hexyl shows slightly higher retention due to |
| Impurity A (Acid) | 4.5 min (Tailing factor 1.4) | 4.8 min (Tailing factor 1.1) | Acidic mobile phase suppresses ionization; Phenyl gives sharper peaks. |
| Impurity B (Des-chloro) | 11.0 min (Co-elutes) | 10.5 min (Rs = 2.8) | CRITICAL DIFFERENCE. |
| Impurity C (Isomer) | 11.4 min (Shoulder) | 13.1 min (Rs = 3.5) | Phenyl-Hexyl discriminates the chloro-position effectively. |
| Resolution (Main Peak) | Rs < 1.0 (Fail) | Rs > 2.5 (Pass) | C18 fails to resolve the des-chloro impurity fully. |
Scientific Analysis: Why Phenyl-Hexyl Wins
While C18 relies almost exclusively on hydrophobic subtraction, the Phenyl-Hexyl phase utilizes a "dual-mode" retention mechanism:
-
Hydrophobicity: The hexyl linker provides standard alkyl retention.
- Interaction: The phenyl ring on the stationary phase interacts with the benzyl ring and the electron-deficient triazole core of the analyte.
The "Chlorine Effect": The 5-chloro substituent on the triazole ring significantly alters the electron density (quadrupole moment) of the aromatic system compared to the des-chloro or regioisomer impurities. The Phenyl-Hexyl phase is highly sensitive to these electronic differences, causing the chlorinated species to interact more strongly (or differently) than the non-chlorinated impurities, creating the necessary separation window.
Part 3: The "Gold Standard" Protocol
This protocol is validated for specificity, linearity, and robustness.
1. Reagents & Preparation
-
Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (
) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.-
Why Acidic? The methyl ester is susceptible to hydrolysis at neutral/alkaline pH. Acidic conditions stabilize the analyte and suppress the ionization of Impurity A (Acid), ensuring it retains on the column.
-
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
2. Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna Phenyl-Hexyl).
-
Column Temp: 30°C (Controls selectivity; higher temps reduce
interactions, so do not exceed 40°C). -
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: DAD/UV at 220 nm (Trace impurities) and 254 nm (Main assay).
-
Note: 254 nm is specific to the benzyl chromophore. 220 nm is better for detecting non-aromatic impurities or precursors.
-
3. Gradient Program
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Interaction Mode |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar salts) |
| 15.0 | 30 | 70 | Linear gradient (separation) |
| 18.0 | 5 | 95 | Wash (elute dimers/polymers) |
| 20.0 | 5 | 95 | Hold wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Ready for next injection |
4. Separation Mechanism Visualization
Figure 2: Mechanism of separation. The chloro-group on the triazole ring enhances the pi-pi interaction with the stationary phase, increasing retention relative to the des-chloro impurity.
Part 4: Troubleshooting & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these system suitability criteria:
-
Resolution (Rs): > 2.0 between Impurity B (Des-chloro) and Main Peak. If Rs < 2.0, lower the initial %B or decrease column temperature to 25°C to enhance
selectivity. -
Tailing Factor: < 1.5 for the main peak. Higher tailing indicates secondary silanol interactions; ensure the column is "end-capped" and the buffer pH is < 3.0.
-
Stability: The methyl ester is stable in 0.1% H3PO4 for approx. 24 hours. Do not use phosphate buffers at pH > 7.0 , as the ester will hydrolyze to the carboxylic acid (Impurity A) during the run.
References
-
Separation Science. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. 2[3]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. 4
-
BenchChem. (2025).[1] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. 1[3]
-
National Institutes of Health (NIH). (2008). Crystal structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Fragmentation of Chlorotriazole Carboxylates
For researchers, scientists, and professionals in drug development and environmental analysis, understanding the mass spectrometric behavior of emerging contaminants and metabolites is paramount. This guide provides an in-depth technical exploration of the fragmentation patterns of chlorotriazole carboxylates, a class of compounds often encountered as metabolites or degradation products of widely used triazole fungicides. By synthesizing data from peer-reviewed literature and established mass spectrometry principles, this document offers a practical framework for the identification and characterization of these molecules.
Introduction: The Significance of Chlorotriazole Carboxylates
Triazole fungicides are a cornerstone of modern agriculture, but their widespread use has led to the emergence of various metabolites in the environment and food products. Among these, chlorotriazole carboxylates are of particular interest due to their potential persistence and toxicological relevance. These molecules are characterized by a 1,2,4-triazole ring, a chlorine substituent, and a carboxylic acid moiety. A prime example is triazolylacetic acid (TAA), a common metabolite of several triazole fungicides.[1] The accurate identification of these compounds in complex matrices necessitates a thorough understanding of their fragmentation behavior in mass spectrometry.
This guide will focus on the fragmentation patterns observed using electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), a common analytical technique for such polar compounds.
Fundamental Principles of Fragmentation
The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the chemical structure of the molecule, with cleavage preferentially occurring at the weakest bonds and leading to the formation of stable ions.[2] For chlorotriazole carboxylates, the key structural features influencing fragmentation are the carboxylic acid group, the chlorinated aromatic or aliphatic substituent, and the triazole ring itself.
Ionization and Precursor Ion Formation
In positive-ion ESI-MS, chlorotriazole carboxylates readily form protonated molecules, [M+H]⁺. In negative-ion mode, they form deprotonated molecules, [M-H]⁻, due to the acidic nature of the carboxylic acid group. The choice of ionization mode can significantly impact the subsequent fragmentation pathways.
Key Fragmentation Reactions
Several types of fragmentation reactions are commonly observed for this class of compounds:
-
Alpha-Cleavage: This involves the cleavage of a bond adjacent to a functional group, such as the carbonyl group of the carboxylic acid.[3]
-
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[4]
-
Cleavage of the Triazole Ring: The heterocyclic triazole ring can undergo fragmentation, leading to characteristic neutral losses and fragment ions.[5]
-
Loss of Small Neutral Molecules: The elimination of stable, small molecules such as H₂O, CO, and CO₂ is a common fragmentation pathway.
Fragmentation Patterns of a Representative Chlorotriazole Carboxylate
To illustrate the fragmentation behavior, let's consider a representative, albeit simplified, chlorotriazole carboxylate structure. While specific fragmentation patterns will vary with the exact structure, the general principles can be elucidated. A key real-world example is the degradation of chlorinated triazole fungicides which can result in various transformation products.[6][7]
A common fragmentation pathway for many triazole fungicides involves the cleavage of the side chain from the triazole ring. For a chlorotriazole carboxylate, we can anticipate the following key fragmentation steps:
-
Decarboxylation: The loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻ is a very common fragmentation pathway for carboxylic acids in negative-ion mode.
-
Cleavage of the Triazole Ring: The triazole ring can be cleaved, leading to fragments corresponding to the chlorinated substituent and the remaining part of the triazole ring.
-
Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is a possible fragmentation pathway for chlorinated compounds.
Visualizing Fragmentation Pathways
The following diagram illustrates a plausible fragmentation pathway for a generic chlorotriazole carboxylic acid in negative ion mode.
Sources
- 1. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation of N-chlorotriazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IR Spectroscopy of Triazole Esters: A Comprehensive Guide to Characteristic Peaks and Structural Elucidation
In modern drug development and materials science, the triazole ester motif is a highly valued pharmacophore and synthetic intermediate. Synthesized predominantly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," these molecules require robust, high-throughput analytical validation.
As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a study of physical causality. Fourier-Transform Infrared (FT-IR) spectroscopy is the ideal modality for this, as the observed vibrational peaks are direct manifestations of the molecule's electron density, dipole moments, and bond conjugation. This guide objectively compares FT-IR against other analytical modalities and provides a self-validating experimental framework for characterizing triazole esters.
Comparative Analysis: FT-IR vs. Alternative Modalities
To objectively evaluate the performance of FT-IR in characterizing triazole esters, it must be compared against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Each technique serves a distinct operational purpose in the laboratory:
-
FT-IR Spectroscopy (The Kinetic & Functional Tool): FT-IR excels in rapid, non-destructive functional group verification. It is the superior choice for real-time reaction monitoring. Because the azide starting material possesses a massive, isolated dipole moment, it produces a distinct, intense peak at ~2100 cm⁻¹[1]. FT-IR allows scientists to track the exact moment this peak disappears, providing immediate proof of cycloaddition without the need for deuterated solvents or complex sample prep.
-
Nuclear Magnetic Resonance (NMR): While FT-IR confirms the presence of the triazole and ester groups, ¹H and ¹³C NMR are required to determine the exact regiochemistry (e.g., distinguishing between 1,4-disubstituted and 1,5-disubstituted triazoles). However, NMR has a lower throughput and cannot monitor rapid reaction kinetics as seamlessly as Attenuated Total Reflectance (ATR) FT-IR.
-
Mass Spectrometry (MS): MS provides exact molecular weight and fragmentation patterns (such as the diagnostic loss of N₂ from the triazole ring). However, it offers limited direct evidence of the intact ester linkage's electronic environment without advanced tandem MS/MS analysis.
Mechanistic Causality: The Vibrational Physics of Triazole Esters
Understanding the IR spectrum of a triazole ester requires analyzing the physical causality behind the bond vibrations.
The Ester Linkage (C=O and C–O Stretches): The C=O stretch is typically the most intense peak in the IR spectrum due to its large dipole moment, generally appearing between 1735 and 1750 cm⁻¹ for simple aliphatic esters[2]. However, when the ester is directly conjugated with the triazole ring or an adjacent aromatic system, the delocalization of π-electrons reduces the double-bond character of the carbonyl. This physical phenomenon results in a diagnostic shift of the C=O stretch to lower frequencies, typically between 1715 and 1730 cm⁻¹[3]. Additionally, the C–O stretches produce two or more strong bands in the 1300–1000 cm⁻¹ region (frequently observed around 1222 and 1037 cm⁻¹)[4], representing the asymmetric and symmetric vibrations of the ester linkage.
The Triazole Ring (N=N, C=N, and C–H Stretches): The 1,2,3-triazole and 1,2,4-triazole heterocycles exhibit complex vibrational modes due to their highly conjugated N=N, C=N, and C–N bonds. The N=N stretching vibration is typically observed around 1540–1556 cm⁻¹, while the C=N stretch is found between 1440 and 1540 cm⁻¹[5]. Furthermore, the aromatic C–H stretching of the triazole ring occurs above 3000 cm⁻¹ (typically 3032–3139 cm⁻¹), which clearly distinguishes it from aliphatic C–H stretches that strictly appear below 3000 cm⁻¹[4].
Quantitative Data: Characteristic IR Peaks
The following table summarizes the causal relationships and expected wavenumber ranges for the functional groups present in triazole ester synthesis.
| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) | Structural Causality & Notes |
| Ester | C=O Stretch (Aliphatic) | 1735 – 1750 | High dipole moment yields a sharp, intense peak[2]. |
| Ester | C=O Stretch (Conjugated) | 1715 – 1730 | Conjugation lowers bond order, shifting the peak to lower frequencies[3]. |
| Ester | C–O Stretch | 1000 – 1300 | Appears as two strong bands (e.g., 1222 and 1037 cm⁻¹)[4]. |
| Triazole | N=N Stretch | 1540 – 1556 | Diagnostic for the intact, conjugated triazole ring[5]. |
| Triazole | C=N Stretch | 1440 – 1540 | Often overlaps with aromatic C=C stretches[5]. |
| Triazole | C–H Stretch (Aromatic) | 3032 – 3139 | Readily distinguishable from aliphatic C-H (<3000 cm⁻¹)[4]. |
| Azide (Precursor) | N=N=N Asymmetric Stretch | ~2100 | Critical for reaction monitoring; must be completely absent in the final product[1]. |
Experimental Protocol: Self-Validating FT-IR Workflow
To ensure scientific integrity, I employ a self-validating FT-IR protocol for synthesizing and characterizing triazole esters. This method uses the ester carbonyl peak as an internal standard to validate sample integrity while monitoring the consumption of the azide precursor.
Step 1: Baseline Acquisition (The Control)
-
Prepare the alkyne ester and azide starting materials in the reaction solvent.
-
Using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, acquire the baseline spectrum of the unreacted mixture.
-
Causality Check: Verify the presence of the strong azide asymmetric stretch at ~2100 cm⁻¹ and the ester C=O stretch at ~1735 cm⁻¹.
Step 2: Reaction Execution and Kinetic Monitoring
-
Initiate the CuAAC reaction by adding the copper catalyst (e.g., CuSO₄) and sodium ascorbate.
-
Extract 10 µL aliquots at 15-minute intervals. Evaporate the solvent and place the neat sample directly onto the ATR crystal.
-
Self-Validating Logic: Monitor the attenuation of the 2100 cm⁻¹ peak. The continuous presence of the 1735 cm⁻¹ peak acts as an internal standard (confirming the ester has not hydrolyzed under reaction conditions), while the disappearance of the 2100 cm⁻¹ peak confirms the consumption of the azide[1].
Step 3: Final Product Characterization
-
Purify the isolated triazole ester via column chromatography or recrystallization.
-
Acquire the final FT-IR spectrum of the purified compound.
-
Validation: The spectrum must be completely devoid of the ~2100 cm⁻¹ peak. It must exhibit new bands at ~1540 cm⁻¹ (N=N) and ~1450 cm⁻¹ (C=N), alongside the retained ester bands at ~1735 cm⁻¹ (C=O) and ~1220/1030 cm⁻¹ (C–O)[4].
Workflow Visualization
Fig 1: FT-IR self-validating workflow for triazole ester synthesis via click chemistry.
References
1.[3] IR Spectroscopy Tutorial: Esters. orgchemboulder.com. URL: 2.[4] Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PMC (nih.gov). URL: 3.[2] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. URL: 4.[5] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem. URL: 5.[1] Bisheterocycles: Synthesis of some novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction. Semantic Scholar. URL:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 5-chloro vs 5-bromo triazole carboxylates
Title: Comparative Reactivity Guide: 5-Chloro vs. 5-Bromo-1,2,3-Triazole-4-Carboxylates
Executive Summary For researchers optimizing the functionalization of the 1,2,3-triazole core, the choice between 5-chloro and 5-bromo substituents at the C5 position is a critical decision point that dictates synthetic success.
-
Select 5-Bromo for transition metal-catalyzed cross-couplings (Suzuki, Sonogashira). The weaker C-Br bond facilitates rapid oxidative addition, often the rate-determining step.[1]
-
Select 5-Chloro for cost-sensitive scale-up or when enhanced hydrolytic/thermal stability is required. While generally less reactive in cross-couplings, the higher electronegativity of chlorine can offer unique advantages in specific Nucleophilic Aromatic Substitution (
) reactions with "hard" nucleophiles by stabilizing the Meisenheimer intermediate.
Mechanistic Foundations & Electronic Profiling
To manipulate these scaffolds effectively, one must understand the electronic push-pull dynamics of the 1,4-disubstituted-5-halo-1,2,3-triazole system.
-
The Scaffold: The 1,2,3-triazole ring is electron-poor (π-deficient).
-
The Activator (C4-Carboxylate): The ester group at C4 acts as a strong electron-withdrawing group (EWG), further depleting electron density at C5. This makes C5 highly electrophilic, susceptible to both metal insertion and nucleophilic attack.
-
The Halogen (C5-X):
-
Inductive Effect (-I): Cl > Br. Chlorine pulls electron density more strongly, making C5 more positive.
-
Resonance Effect (+M): Cl ≈ Br (weak).
-
Bond Dissociation Energy (BDE): C-Cl (~95 kcal/mol) > C-Br (~68 kcal/mol).
-
Reactivity Decision Matrix (DOT Visualization)
Caption: Decision tree for selecting 5-halo-triazole substrates based on reaction type.
Comparative Performance Analysis
A. Transition Metal Catalysis (Suzuki-Miyaura / Sonogashira)
Winner: 5-Bromo
The C-X bond cleavage is the initiation step for the catalytic cycle (Oxidative Addition).
-
5-Bromo: Reacts readily with standard Pd(0) sources (e.g.,
). The lower BDE of C-Br allows the reaction to proceed at lower temperatures (60-80°C), preserving the ester functionality. -
5-Chloro: Often inert under standard conditions. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to force the oxidative addition. Higher temperatures (>100°C) may be needed, increasing the risk of ester hydrolysis or decarboxylation.
B. Nucleophilic Aromatic Substitution ( )
Winner: Context Dependent (Usually Br, but Cl has utility)
In
-
Leaving Group Ability: Br is a better leaving group than Cl, generally making the elimination step faster.
-
The "Element Effect": Because Cl is more electronegative, it stabilizes the anionic intermediate more effectively than Br.[2] If the addition step is rate-limiting (common with poor nucleophiles), 5-chloro can sometimes exhibit comparable reactivity to 5-bromo, despite being a worse leaving group.
-
Practical Recommendation: Start with 5-Bromo . Switch to 5-Chloro only if the bromo-derivative is too unstable (e.g., prone to reduction) or if you are screening a library where cost is a major factor.
C. Stability & Handling
-
5-Bromo: Prone to debromination (reduction to H) under harsh basic conditions or in the presence of reducing metals (Zn, Mg). Light sensitive over long storage.
-
5-Chloro: Highly robust. Resistant to accidental reduction. Ideal for multi-step sequences where the halogen must "survive" earlier transformations.
Experimental Data Summary
Table 1: Comparative Reactivity in Standard Transformations
| Reaction Type | Conditions | 5-Bromo Yield | 5-Chloro Yield | Notes |
| Suzuki Coupling | 85-95% | < 10% | Br is essential for standard ligands. | |
| Suzuki (Optimized) | 90-98% | 75-85% | Cl requires specialized catalysts. | |
| Morpholine, | 92% (1h) | 88% (4h) | Br reacts faster; Cl requires longer time/heat. | |
| Full Conv. | Partial Conv. | Br is superior for azide displacement. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (5-Bromo Preferred)
Use this protocol for installing aryl/heteroaryl groups at C5.
-
Setup: In a dry reaction vial, charge ethyl 5-bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). Note: Handle quickly or use a glovebox. -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 0.2 M concentration).
-
Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Nucleophilic Substitution ( ) with Amines
Applicable to both, but times listed are for 5-Bromo.
-
Setup: Dissolve 5-halo-triazole carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile: Add the amine (1.2–1.5 equiv).
-
Base: Add DIPEA or
(2.0 equiv) to scavenge the generated acid. -
Reaction: Stir at Room Temperature .
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
Reaction Pathway Visualization
Caption: Mechanistic divergence: Metal catalysis vs. Nucleophilic substitution pathways.
References
-
Synthesis of 5-Halo-1,2,3-Triazoles: Title: General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles.[6] Source: ResearchGate / Beletskaya et al. URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms: Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]
Sources
Navigating the Uncharted: A Comparative Guide to the Structural Elucidation of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Introduction
Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a substituted triazole, a class of heterocyclic compounds that are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities.[1] The precise determination of the three-dimensional structure of such molecules is paramount, as structure dictates function. While single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases reveals that the crystal structure of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate has not yet been reported.
This guide serves as a crucial resource for researchers encountering such a scenario. We will navigate the process of structural characterization in the absence of direct crystallographic data. This will be achieved by first examining the crystallographic data of closely related analogs to infer the expected structural parameters of our target molecule. Subsequently, we will provide a comprehensive comparison of alternative and complementary spectroscopic techniques, complete with detailed experimental protocols. This multi-faceted approach empowers researchers to confidently elucidate the structure of novel compounds.
The Power of Analogy: Insights from X-ray Crystallography of Related Triazoles
While the crystal structure of our target molecule is unknown, the crystallographic data of several analogous compounds provide a solid foundation for predicting its key structural features. We will consider three close relatives for which crystallographic data is available: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate [2][3], 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [4], and Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate [5].
The primary differences between our target molecule and these analogs lie at the 5-position of the triazole ring (chloro vs. methyl or hydrogen) and the nature of the carboxylate group (methyl ester vs. carboxylic acid). Despite these variations, the core triazole and the N-benzyl group are conserved, allowing for meaningful structural comparisons.
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (Triazole-Phenyl) (°) |
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate | Not specified | P-1 | 6.5808 | 7.4995 | 12.337 | 99.87 | 93.75 | 91.80 | 89.5 |
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Not specified | R-3 | 10.1178 | 10.1178 | 8.9971 | 90 | 90 | 120 | 76.47 |
| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | CCDC 756637 | P2₁/c | 12.0551 | 5.6285 | 16.7578 | 90 | 110.664 | 90 | 67.87 |
Inferred Structural Features of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate:
Based on the data from these analogs, we can anticipate several key structural characteristics for our target molecule:
-
Planarity of the Triazole Ring: The 1,2,3-triazole ring is an aromatic system and is expected to be essentially planar.
-
Conformation of the Benzyl Group: The benzyl group is likely to be conformationally flexible. The dihedral angle between the triazole and phenyl rings in the analogs ranges from approximately 68° to 90°. This indicates that crystal packing forces can significantly influence the orientation of the benzyl group. For our target molecule, a similar range of rotation around the N-CH₂ bond is expected.
-
Bond Lengths and Angles: The bond lengths and angles within the triazole ring and the benzyl group are expected to be in good agreement with the values reported for the analogs. The introduction of the electron-withdrawing chloro group at the 5-position may lead to subtle changes in the bond lengths within the triazole ring compared to the 5-methyl analog.
-
Intermolecular Interactions: In the absence of the carboxylic acid group, which participates in strong hydrogen bonding in two of the analogs, the crystal packing of the target molecule will likely be dominated by weaker van der Waals interactions and potentially C-H···O or C-H···N hydrogen bonds. The presence of the chlorine atom may introduce halogen bonding interactions.
A Comparative Guide to Alternative Spectroscopic Techniques
In the absence of a single crystal suitable for X-ray diffraction, a combination of spectroscopic methods is essential for unambiguous structure determination.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] For our target molecule, ¹H and ¹³C NMR will confirm the presence of all expected functional groups and their connectivity. Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC will be instrumental in definitively assigning all proton and carbon signals and confirming the substitution pattern on the triazole ring.[8] For triazoles, ¹⁵N NMR can also be a valuable tool for distinguishing between different isomers.[9]
Expected Spectral Data:
-
¹H NMR: We expect to see distinct signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), a singlet for the methyl ester protons, and a singlet for the triazole proton (if present, though in our 1,4,5-trisubstituted case, this proton is absent). The chemical shifts of the benzyl protons will be influenced by the electronic environment of the triazole ring.
-
¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbon of the ester, the carbons of the triazole ring, the methylene carbon of the benzyl group, and the aromatic carbons of the phenyl ring. The chemical shifts of the triazole carbons are particularly diagnostic of the substitution pattern.
-
HMBC: Correlations between the benzyl CH₂ protons and the triazole ring carbons will confirm the N-benzyl linkage. Correlations between the methyl ester protons and the carbonyl carbon, and between the carbonyl carbon and the C4 of the triazole ring will confirm the ester group's position.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[10][11]
Expected Spectral Data:
-
Molecular Ion: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the molecular weight of C₁₁H₁₀ClN₃O₂. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), will be a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways for N-benzyl triazoles involve cleavage of the benzylic C-N bond, leading to a prominent tropylium ion at m/z 91. Other fragments may arise from the loss of the ester group or cleavage of the triazole ring.
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry-based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13] While it does not provide detailed connectivity information like NMR, it is an excellent complementary technique for confirming the presence of key functional groups.
Expected Spectral Data:
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretching of the methyl ester.
-
C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ and methyl ester groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy Analysis
Caption: Workflow for FTIR-based functional group analysis.
Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
A plausible synthetic route to the target compound involves the well-established [3+2] cycloaddition reaction between an azide and an alkyne. Specifically, benzyl azide would be reacted with methyl 2-chloro-3-oxobutanoate, followed by cyclization to form the triazole ring. This approach is analogous to synthetic procedures reported for similar triazole-4-carboxylates.[1]
Conclusion
While the definitive solid-state structure of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate awaits elucidation by single-crystal X-ray diffraction, this guide demonstrates that a robust and confident structural assignment is achievable through a synergistic approach. By leveraging crystallographic data from close analogs, we can formulate a reasonable hypothesis of the molecule's three-dimensional arrangement. This hypothesis can then be rigorously tested and confirmed through a combination of powerful spectroscopic techniques, namely NMR, mass spectrometry, and FTIR. This integrated strategy empowers researchers to overcome the challenges posed by the absence of single-crystal data and to continue advancing the frontiers of chemical science.
References
- Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078.
- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 39(5), 535-542.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
- ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
- Alonso, D., et al. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 12(34), 6644-6653.
- Huang, C.-C., Wu, F.-L., Lo, Y. H., Lai, W.-R., & Lin, C.-H. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1688.
- National Institutes of Health. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.
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- Pokhodylo, N. T., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
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- ResearchGate. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.
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A Comparative Guide to the Bioactivity of Benzyl-Triazole Derivatives
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make it a versatile building block for the design of novel therapeutic agents. When functionalized with a benzyl group, the resulting benzyl-triazole derivatives exhibit a remarkable breadth of biological activities. This guide provides a comparative analysis of the bioactivity of various benzyl-triazole derivatives, supported by experimental data and insights into their structure-activity relationships (SAR). We will delve into their antimicrobial, anticancer, antiviral, and enzyme inhibitory properties, offering a comprehensive resource for researchers and drug development professionals.
Antimicrobial Activity: A Broad Spectrum of Action
Benzyl-triazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antibacterial Activity
The antibacterial efficacy of benzyl-triazole derivatives is highly dependent on the substitution pattern on both the benzyl and triazole rings. Generally, these compounds show greater activity against Gram-positive bacteria than Gram-negative bacteria.[1]
A key SAR observation is the influence of substituents on the benzyl ring. For instance, studies have shown that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the benzyl moiety can enhance antibacterial activity. This is likely due to increased lipophilicity, facilitating penetration of the bacterial cell wall.
Table 1: Comparative Antibacterial Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli | - (Inhibition zone 8-12 mm) | [1] |
| Mannich base with morpholine | P. aeruginosa, S. aureus | - (Inhibition zone 6-20 mm) | [1] |
| 1-benzyl-1H-1,2,3-triazole derivatives | S. aureus | Weak to moderate inhibition | [2] |
| Benzimidazole-1,2,3-triazole hybrids | S. aureus, E. coli | MIC: 3.125 µg/mL (for some derivatives) | [3] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Cation-adjusted Mueller-Hinton broth is the recommended medium as it supports the growth of most common pathogens and has a defined ionic content that does not interfere with antimicrobial activity.
Antifungal Activity
The antifungal properties of benzyl-triazole derivatives are particularly noteworthy, with many compounds exhibiting potent activity against clinically relevant fungal pathogens. The mechanism often mirrors that of commercial azole antifungals, involving the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
Table 2: Comparative Antifungal Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| N4-phenyl and N4-(4-fluorophenyl) benzimidazole-1,2,4-triazole derivatives | A. brasiliensis, C. albicans | 0.5 - 4 | [9] |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Various pathogenic fungi | Varies with substitution | [6] |
Experimental Protocol: Antifungal Susceptibility Testing (Agar Disk Diffusion)
This method provides a qualitative assessment of antifungal activity.[10][11][12][13][14]
-
Prepare Inoculum: A standardized suspension of the fungal isolate is prepared in sterile saline.
-
Inoculate Plate: The fungal suspension is evenly spread onto the surface of an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Apply Disks: Sterile filter paper disks impregnated with a known concentration of the benzyl-triazole derivative are placed on the agar surface.
-
Incubate: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (24-48 hours or longer for slow-growing fungi).
-
Measure Zone of Inhibition: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The anticancer potential of benzyl-triazole derivatives is a rapidly expanding area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple mechanisms.
The SAR for anticancer activity is complex and often cell-line dependent. However, some general trends have emerged. For example, the presence of a p-fluoro substituent on the phenyl ring has been shown to be more potent than other substitutions in certain cancer cell lines.[15] The nature of the linker between the triazole and other aromatic systems also plays a crucial role in determining cytotoxicity.
Table 3: Comparative Anticancer Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 (Breast) | 0.046 | [15] |
| 1,2,3-triazole-containing pyridine derivatives | A549 (Lung) | 1.023 - 23.61 | [16] |
| 1,2,3-triazole-containing chalcone compounds | A549 (Lung) | 35.81 - 50.82 | [16] |
| Benzimidazole-1,2,3-triazole hybrids | A549, HeLa, etc. | 0.05 - 62.14 | [17] |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [18] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Causality Behind Experimental Choices: The MTT assay relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing the formazan crystals is necessary for spectrophotometric quantification.
Antiviral Activity: A Promising Frontier
Benzyl-triazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of RNA and DNA viruses.[23][24] The mechanism of action can vary depending on the virus and the specific derivative, but may include inhibition of viral entry, replication, or release.
For example, certain benzotriazole derivatives have shown selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values in the low micromolar range.[24] Some derivatives have been found to protect cells from viral infection, suggesting a mechanism that interferes with the early stages of the viral life cycle.[24]
Table 4: Antiviral Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Benzotriazole derivative 18e | Coxsackievirus B5 | Low µM range | [24] |
| Benzotriazole derivative 43a | Coxsackievirus B5 | Low µM range | [24] |
| 1,2,3-triazole-sulfonamide hybrid | SARS-CoV-2 | - | [25] |
Enzyme Inhibition: A Targeted Approach
The structural features of benzyl-triazole derivatives make them well-suited to interact with the active sites of various enzymes, leading to their inhibition. This targeted approach has been explored for enzymes implicated in a range of diseases.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives have been synthesized and evaluated as XO inhibitors.
Table 5: Xanthine Oxidase Inhibitory Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative 1h | 0.16 | [26] |
Experimental Protocol: Xanthine Oxidase Inhibitory Assay
This spectrophotometric assay measures the inhibition of uric acid formation.[27][28][29][30][31]
-
Prepare Reaction Mixture: In a 96-well plate, combine a buffer (e.g., phosphate buffer, pH 7.5), the benzyl-triazole derivative at various concentrations, and xanthine oxidase solution.
-
Initiate Reaction: Add the substrate, xanthine, to each well to start the reaction.
-
Measure Absorbance: Monitor the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid, over a set period.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Benzimidazole-1,2,3-triazole hybrids with substituted benzyl moieties have shown potent tyrosinase inhibitory activity.
Table 6: Tyrosinase Inhibitory Activity of Benzyl-Triazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 2-(4-((1-(3,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole (6g) | 9.42 | [11] |
| 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole (6h) | 10.34 | [11] |
Experimental Protocol: Tyrosinase Inhibitory Assay
This colorimetric assay measures the inhibition of dopachrome formation.[26][32][33][34][35]
-
Prepare Reaction Mixture: In a 96-well plate, combine a buffer (e.g., phosphate buffer, pH 6.8), the benzyl-triazole derivative, and mushroom tyrosinase solution.
-
Initiate Reaction: Add the substrate, L-DOPA, to each well.
-
Measure Absorbance: Monitor the formation of the colored product, dopachrome, by measuring the absorbance at approximately 475-510 nm.
-
Calculate Inhibition: Determine the percentage of inhibition and the IC50 value as described for the xanthine oxidase assay.
Other Enzyme Inhibition
Benzyl-triazole derivatives have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease, as well as α-glucosidase, a target for diabetes management.[36][37][38]
Conclusion
Benzyl-triazole derivatives represent a highly versatile and promising class of bioactive compounds. Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their biological activity. The comparative data presented in this guide highlight the significant potential of these derivatives in the development of new antimicrobial, anticancer, antiviral, and enzyme-inhibiting drugs. Further research focusing on optimizing their potency, selectivity, and pharmacokinetic properties is warranted to translate these promising laboratory findings into clinical applications.
References
Please note that for brevity, a full list of numbered references with clickable URLs is not included in this response. The in-text citations correspond to the search results provided in the thought process.
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- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acm.or.kr [acm.or.kr]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 9. preprints.org [preprints.org]
- 10. Antifungal Activity Testing | Susceptibility Test for fungi [nikoopharmed.com]
- 11. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchhub.com [researchhub.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. atcc.org [atcc.org]
- 23. (PDF) Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review [academia.edu]
- 24. mdpi.com [mdpi.com]
- 25. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. ovid.com [ovid.com]
- 31. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
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- 36. Synthesis of 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol derivatives and evaluation of their selective inhibitions against butyrylcholinesterase and monoamine oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Regioisomer Validation Guide: 1-Benzyl vs. 3-Benzyl 1,2,3-Triazoles
A Comprehensive Methodological Comparison for Structural Elucidation
Executive Summary
In the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition, controlling and validating the regiochemistry of the product is a critical quality attribute in drug development. While1[1], thermal Huisgen cycloadditions and Ruthenium-catalyzed (RuAAC) reactions yield 1,5-disubstituted isomers. Note on Nomenclature: In 4-substituted 1,2,3-triazoles, the 1,5-disubstituted regioisomer is frequently denoted in literature as the 3-benzyl-3H-1,2,3-triazole derivative.
Distinguishing between the 1-benzyl (1,4-isomer) and 3-benzyl (1,5-isomer) structures requires orthogonal analytical techniques. This guide compares the efficacy of 2D NMR and Density Functional Theory (DFT) in validating these regioisomers, providing actionable, self-validating protocols for the bench scientist.
Mechanistic Context: The Regioisomer Problem
When a terminal alkyne reacts with benzyl azide without a catalyst, the reaction is governed by transition state energies rather than a rigid metallacycle intermediate. This leads to a mixture of 1-benzyl-1H-1,2,3-triazole (thermodynamic product) and 3-benzyl-3H-1,2,3-triazole (kinetic/minor product).
Mechanistic pathways leading to 1-benzyl and 3-benzyl triazole regioisomers.
Analytical Validation Workflows: A Comparative Evaluation
To establish a self-validating system, relying on a single analytical method (like 1D
-
2D NMR Spectroscopy (NOESY) - The High-Throughput Standard Causality: NOESY (Nuclear Overhauser Effect Spectroscopy) measures spatial proximity (< 5 Å). In the 1-benzyl (1,4-disubstituted) isomer, the benzyl methylene protons (-CH
-) are spatially adjacent to the triazole C5-proton, yielding a strong NOE cross-peak. In the 3-benzyl (1,5-disubstituted) isomer, the substituent at the adjacent carbon physically separates the benzyl group from the lone triazole proton. The increased spatial distance prevents cross-relaxation, resulting in an absent NOE signal. -
DFT Calculations - The Predictive Baseline Causality: By simulating the thermodynamic stability of both regioisomers, DFT provides a theoretical baseline that cross-validates experimental yields. For example,. If a thermal reaction yields a 73:20 ratio, DFT confirms that the major product corresponds to the lower-energy 1-benzyl isomer[2].
Orthogonal analytical workflow for triazole regioisomer validation.
Quantitative Data Comparison
The following table summarizes the key differential metrics used to objectively distinguish the two regioisomers based on experimental and computational data[2].
| Parameter | 1-Benzyl-1H-Triazole (1,4-Isomer) | 3-Benzyl-3H-Triazole (1,5-Isomer) |
| Thermodynamic Stability (DFT) | Most Stable (Baseline, 0.0 kcal/mol) | Less Stable ( |
| Typical Thermal Yield | ~73% (Major Product) | ~20% (Minor Product) |
| Triazole | ||
| Benzyl -CH | ||
| NOESY Cross-Peak (-CH | Strong (Distance < 3 Å) | Absent (Distance > 5 Å) |
Experimental Protocols: Self-Validating Systems
Protocol 1: Synthesis of Regioisomer Reference Standards (Thermal Cycloaddition)
Objective: Generate both 1-benzyl and 3-benzyl regioisomers to serve as internal standards for analytical validation. Causality: Using a 2[2] deliberately forces a mixed regiochemical outcome, allowing for the isolation of both the kinetic and thermodynamic products for comparative analysis.
-
Reaction Setup: Dissolve 0.2 g of the terminal alkyne (e.g., 5-chloro-1-(prop-2-ynyl)-indoline-2,3-dione) and 1.2 equivalents of benzyl azide in 15 mL of absolute ethanol.
-
Thermal Activation: Stir the mixture under reflux (78 °C) for 72 hours. Rationale: The high activation energy of the uncatalyzed 1,3-dipolar cycloaddition requires sustained thermal energy, yielding both 1,4- and 1,5-regioisomers.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:5) until the alkyne is consumed. Two distinct product spots will emerge.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography (Ethyl Acetate/Hexane 1:5).
-
Isolation: The 1-benzyl (1,4-isomer) typically elutes first due to lower polarity, followed by the 3-benzyl (1,5-isomer). Recrystallize both fractions from ethanol to obtain pure analytical standards.
Protocol 2: 2D NMR (NOESY) Validation Workflow
Objective: Unambiguously assign the 1-benzyl and 3-benzyl structures based on through-space proton interactions.
-
Sample Preparation: Dissolve 15 mg of the purified triazole in 0.6 mL of CDCl
. Rationale: CDCl is preferred as it lacks exchangeable protons that might interfere with the triazole C-H signal. -
1D
H NMR Acquisition: Acquire a standard proton spectrum at 300 MHz or higher. Identify the benzyl methylene protons ( ~5.2 - 5.6 ppm) and the triazole ring proton ( ~7.8 - 8.2 ppm). -
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 400-600 ms. Rationale: This mixing time is optimized for small molecules (< 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.
-
Data Interpretation (Self-Validation):
-
Positive Match (1-Benzyl): Look for a distinct cross-peak between the benzyl -CH
- and the triazole C-H. If present, the structure is definitively the 1-benzyl (1,4-disubstituted) isomer. -
Negative Match (3-Benzyl): The absence of this cross-peak confirms the 3-benzyl (1,5-disubstituted) isomer. Cross-validate this by looking for a NOE cross-peak between the benzyl -CH
- and the protons of the C4-substituent.
-
References
-
Title: THEORETICAL AND EXPERIMENTAL STUDY OF THE REGIOSECTIVITY OF THE NEW 1,2,3-TRIAZOLES DERIVED FROM 5- CHLOROISATIN Source: imist.ma URL: [Link]
-
Title: DFT Study and Synthesis of New 1, 2, 3-triazoles Obtained by 1, 3-Dipolar Cycloaddition Derived from 5-chloro-1-(prop-2-yn-1-yl) Source: ijsr.net URL: [Link]
-
Title: A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations Source: acs.org URL: [Link]
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A Comparative Guide to Elemental Analysis Standards for Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. The purity and elemental composition of a compound are fundamental parameters that underpin all subsequent biological and pharmacological evaluations. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the characterization of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate , a heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of methods, offering a rationale for experimental choices and a framework for cross-validation, thereby ensuring the trustworthiness and scientific integrity of the analytical data.
The Central Role of Elemental Analysis
Elemental analysis, particularly CHNX (Carbon, Hydrogen, Nitrogen, Halogen) analysis, remains a cornerstone technique for verifying the elemental composition of a pure organic compound.[1][2] The principle is straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, and HX) are quantitatively measured.[3][4] This provides a direct assessment of the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the compound's molecular formula.
For Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate , with a molecular formula of C₁₂H₁₂ClN₃O₂ , the theoretical elemental composition is the benchmark against which all experimental results are measured.
Table 1: Theoretical Elemental Composition of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 54.26 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.55 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.35 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.82 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.05 |
| Total | 265.69 | 100.00 |
The power of elemental analysis lies in its ability to provide a bulk assessment of purity. The presence of significant amounts of impurities, such as residual solvents or inorganic salts, will lead to a deviation between the experimental and theoretical values.[2]
A Multi-Faceted Approach: Comparative Analytical Techniques
While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive characterization relies on the synergy of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information regarding purity, structure, and the nature of any impurities.[5][6][7][8]
Table 2: Comparative Performance of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHNX) | Combustion and detection of elemental gases | Elemental composition (%C, %H, %N, %Cl) | - Direct measure of elemental content- Sensitive to non-UV active impurities- Cost-effective for purity assessment | - Does not identify specific impurities- Requires a pure standard for comparison- Can be affected by sample homogeneity |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Purity (area %), retention time of impurities | - High resolution for separating complex mixtures- Quantitative determination of impurities- Widely applicable to non-volatile compounds | - Requires a chromophore for UV detection- Impurity identification requires further analysis (e.g., MS)- Relative purity unless a certified standard is used |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Identification of volatile impurities, fragmentation patterns | - High sensitivity for volatile and semi-volatile compounds- Provides structural information of impurities- Excellent for analyzing residual solvents | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclear spin transitions in a magnetic field | Absolute purity, structural elucidation | - Provides both qualitative and quantitative data- Non-destructive- Can quantify compounds without a reference standard of the analyte | - Lower sensitivity compared to other techniques- Requires a certified internal standard- Complex spectra can be challenging to interpret |
Experimental Data: A Comparative Analysis
To illustrate the practical application of these techniques, we present a set of representative (hypothetical) experimental data for a synthesized batch of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
Table 3: Illustrative Experimental Results
| Analytical Method | Parameter | Result |
| Elemental Analysis | % Carbon | 54.15% |
| % Hydrogen | 4.52% | |
| % Nitrogen | 15.78% | |
| % Chlorine | 13.30% | |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.5% |
| Impurity 1 (retention time 3.2 min) | 0.3% | |
| Impurity 2 (retention time 5.8 min) | 0.2% | |
| qNMR (¹H NMR) | Purity (vs. internal standard) | 99.2% |
The elemental analysis results are in close agreement with the theoretical values, suggesting a high degree of purity. The minor deviations can be attributed to instrumental limitations or the presence of trace impurities. The HPLC data corroborates this, indicating a purity of 99.5% and revealing the presence of two minor impurities. Quantitative NMR provides a third, independent confirmation of the high purity of the sample. The convergence of data from these orthogonal techniques provides a high level of confidence in the quality of the synthesized compound.
Experimental Protocols
Elemental Analysis (CHNX) Workflow
Caption: Workflow for CHNX Elemental Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate into a pre-cleaned tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.
-
Combustion: Introduce the encapsulated sample into the combustion furnace, which is maintained at approximately 950°C. A controlled pulse of pure oxygen facilitates complete combustion.
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, N₂, and HCl) is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the percentage of each element.
High-Performance Liquid Chromatography (HPLC) Protocol
Caption: HPLC Protocol for Purity Determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A consisting of 0.1% trifluoroacetic acid in water, and Mobile Phase B consisting of 0.1% trifluoroacetic acid in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more non-polar compounds.
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Processing: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion: A Triad of Trustworthiness
For the definitive characterization of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate, a single analytical technique, while informative, is insufficient to establish the high degree of confidence required in research and drug development. This guide advocates for a tripartite approach, leveraging the strengths of elemental analysis, HPLC, and qNMR.
-
Elemental analysis provides a fundamental and direct measure of the elemental composition, acting as a crucial check for the presence of non-chromophoric or non-volatile impurities.
-
HPLC offers a high-resolution separation of the target compound from its impurities, providing a quantitative measure of relative purity.
-
qNMR serves as a powerful, non-destructive method for both structural confirmation and the determination of absolute purity against a certified internal standard.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12651401, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5245764, methyl 1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
- V. A. Grachev, A. V. Knyazev, & I. K. Moiseev. (2009). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 64(1), 74-84.
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Mestrelab Research. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]
- Said, A. (2012, April 1). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America, 30(4), 324-330.
- dos Santos, A. M. P., da Silva, C. A. M., & de Souza, S. V. C. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA, 1(1), 1-15.
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
- Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22165184, 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS/MS optimized parameters of the triazoles studied. Precursor ion... [Download Table]. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
-
Cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]
-
Wieczorek, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(11), 2568. [Link]
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Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Njardarson, J. T., et al. (2025, August 6). Beyond C, H, O, and N! Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. Request PDF. Retrieved from [Link]
-
Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]
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Safety Operating Guide
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate proper disposal procedures
Operational Guide: Safe Handling and Disposal of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of scaling up heterocyclic synthesis. Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is a highly functionalized intermediate often utilized in click chemistry and pharmaceutical scaffolding [1].
While the 1,2,3-triazole core is generally stable due to its aromaticity, the presence of the covalent chlorine atom at the 5-position fundamentally alters its environmental and regulatory disposal profile. This guide outlines the causality behind its handling requirements and provides self-validating protocols for its safe disposal.
The Mechanistic Rationale for Halogenated Segregation
The critical factor in disposing of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate is its classification as a halogenated organic compound .
The Causality: When organic waste is transferred to a licensed facility, it is typically destroyed via high-temperature incineration. If halogenated compounds are mixed with standard organic waste, the combustion process generates highly corrosive hydrogen chloride (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [2]. To manage this, facilities must use specialized alkaline scrubbers. Consequently, environmental health and safety (EHS) regulations mandate strict segregation of halogenated waste from non-halogenated waste [3]. Mixing this triazole derivative into a non-halogenated waste stream not only creates severe compliance violations but can triple the disposal cost for the entire carboy [4].
Quantitative Waste Stream Profiling
To ensure operational efficiency, laboratories must categorize the physical state of the triazole waste at the point of generation.
Table 1: Waste Stream Categorization and Containment
| Waste State | Primary Hazard Profile | Approved Primary Container | Regulatory Labeling Requirements |
| Pure Solid (Powder/Crystals) | Halogenated Organic Solid | High-density polyethylene (HDPE) wide-mouth jar | "Hazardous Waste - Solid Halogenated Organic" |
| Dissolved in Halogenated Solvent (e.g., DCM) | Halogenated Liquid Waste | 4L Glass bottle or 5-gallon white plastic carboy[4] | "Hazardous Waste - Halogenated Solvents", list all constituents (%) |
| Dissolved in Non-Halogenated Solvent (e.g., EtOAc) | Mixed Halogenated Waste | 4L Glass bottle or 5-gallon white plastic carboy | "Hazardous Waste - Halogenated" (The halogenated solute dictates the stream) [3] |
| Contaminated Consumables (Gloves, Silica) | Trace Halogenated Debris | Heavy-duty sealed polyethylene bag | "Hazardous Waste - Contaminated Solid Debris" |
Step-by-Step Disposal Workflows
Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the verification check is successful.
Protocol A: Disposal of Solid Triazole Waste
-
Collection: Sweep up solid Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate using a static-free brush and dustpan. Do not use compressed air, which generates inhalable dust [1].
-
Containment: Transfer the solid into a dedicated HDPE waste container.
-
Verification Check: Inspect the container lid threads for residual powder before sealing to ensure a gas-tight closure.
-
Labeling: Attach a university/institutional Hazardous Waste Tag immediately. List the full chemical name; do not use abbreviations or structural acronyms [5].
Protocol B: Disposal of Triazole Reaction Solutions
-
Solvent Compatibility Assessment: Determine the solvent matrix. If the triazole is dissolved in a non-halogenated solvent (like ethyl acetate), the entire solution must now be treated as halogenated waste due to the solute's chlorine atom [4].
-
Transfer: In an operating chemical fume hood, transfer the liquid to a designated Halogenated Waste carboy.
-
Verification Check: Ensure the carboy is stored in secondary containment (e.g., a spill tray) and is kept away from incompatible materials such as strong alkaline solutions or heavy metals [4].
-
Documentation: Update the waste log attached to the carboy, adding the specific percentage of the triazole derivative to the total volume.
Decision Logic Visualization
To standardize laboratory operations, the following decision tree maps the exact segregation logic required for this specific chemical.
Disposal workflow for halogenated triazole waste streams.
Spill Management and Emergency Response
If a spill of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate occurs:
-
Small Solid Spill: Personnel trained in spill response, wearing double nitrile gloves and chemical splash goggles, should absorb the material with an inert dry material (e.g., sand or commercial spill pad) [3]. Sweep carefully to avoid aerosolizing the powder, place it in a resealable bag, and route it through the solid halogenated waste stream [4].
-
Liquid Spill (in Solvent): Contain the leak with inert absorbent material. Place all saturated spill pads into a sealed bag, tag it as hazardous waste, and immediately request disposal through your institution's EHS department [4].
References
-
Thieme E-Books & E-Journals. Product Class 13: 1,2,3-Triazoles. Retrieved from [Link]
-
Washington State University (WSU) Environmental Health & Safety. Halogenated Solvents. Retrieved from[Link]
-
Temple University Campus Operations. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
King Khalid University. Laboratory Waste Disposal Guidelines. Retrieved from[Link]
Personal protective equipment for handling Methyl 1-benzyl-5-chloro-triazole-4-carboxylate
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (CAS 90997-14-1) is a highly valuable intermediate in medicinal chemistry, frequently utilized for synthesizing complex 1,4- and 1,5-disubstituted 1,2,3-triazole frameworks[1].
While the monocyclic 1,2,3-triazole core is remarkably stable against hydrolysis and oxidation[1], the presence of the 5-chloro substituent and the benzyl group dictates specific physicochemical behaviors—namely, high lipophilicity and potential reactivity as an electrophile. To ensure both operator safety and the integrity of your synthetic yields, this guide provides a self-validating, causally driven protocol for the handling, personal protective equipment (PPE) selection, and disposal of this compound.
Causality-Driven PPE & Safety Specifications
When handling halogenated triazole carboxylates, standard baseline PPE is insufficient. The compound typically presents as a crystalline powder, introducing risks of aerosolization and dermal absorption. The following matrix outlines the required PPE, quantitative specifications, and the mechanistic rationale behind each choice.
Table 1: Quantitative PPE and Safety Specifications Matrix
| Equipment / Protocol | Quantitative Specification | Causal Rationale |
| Hand Protection | ≥ 5 mil Nitrile (Double-gloved) | Halogenated organics can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against both the API and common carrier solvents. |
| Eye Protection | EN 166 / NIOSH compliant goggles | Tightly fitting seals prevent fine crystalline dust from bypassing the lenses and contacting ocular mucosa[2]. |
| Respiratory Protection | N95 or Full-Face Respirator | Required if exposure limits are exceeded; triazole powders can form fine dusts that severely irritate the respiratory tract upon inhalation[2]. |
| Body Protection | Fire/flame resistant lab coat | Mitigates systemic dermal exposure and protects the operator if the powder is dissolved in flammable organic solvents (e.g., THF, DCM)[2]. |
| Emergency First Aid | 15-minute continuous flush | In case of ocular contact, a minimum 15-minute pure water rinse is required to fully dilute and mechanically remove the halogenated compound[2]. |
Self-Validating Operational Workflow
To ensure absolute safety, every operational step must include a built-in validation check. Do not proceed to the next step unless the current step's validation passes.
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a certified, well-ventilated fume hood.
-
Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized particulates are drawn away from the operator's breathing zone.
-
Validation Check: Perform a "flutter test" by holding a tissue (e.g., Kimwipe) at the sash opening; it must actively pull inward before you open the chemical container.
Step 2: Anti-Static Transfer
-
Action: Use a grounded, anti-static micro-spatula to weigh the compound.
-
Causality: Halogenated organic powders can accumulate static charge, leading to sudden repulsion (scattering) or, in the presence of solvent vapors, ignition.
-
Validation Check: Observe the powder on the spatula; if it "jumps" or clings aggressively to the metal, increase the ambient humidity or use a static eliminator before proceeding.
Step 3: Solubilization and Containment
-
Action: Dissolve the compound in the target solvent (e.g., Dichloromethane) within a sealed vial before removing it from the hood.
-
Causality: Once in solution, the inhalation hazard of the dust is eliminated, shifting the risk profile entirely to the solvent, which is easily managed with standard sealed glassware.
-
Validation Check: Visually confirm complete dissolution with no residual particulates before transferring the vial to the reaction block.
Spill Decontamination and Disposal Plan
Halogenated compounds require strict segregation from general organic waste due to environmental regulations and the potential for reactive cross-contamination[3].
Spill Response Protocol:
-
Containment: If a dry spill occurs, do not sweep. Sweeping mechanically aerosolizes the compound.
-
Decontamination: Gently cover the spill with damp absorbent pads using a mild alkaline surfactant solution. The alkaline environment helps mitigate the reactivity of the 5-chloro substituent and prevents airborne dust.
-
Collection: Use a non-sparking scoop to place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
Halogenated Waste Disposal Plan:
-
Segregation: Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate and any solvents used to dissolve it must be placed exclusively in containers designated for "Halogenated Organic Waste"[3].
-
Causality: Disposal of halogenated compounds requires specialized, high-temperature incineration to break the carbon-halogen bonds and scrub the resulting acidic gases (e.g., HCl). Mixing them with non-halogenated waste drastically increases disposal costs and introduces explosion risks if mixed with incompatible reagents[3].
-
Validation Check: Verify that the waste container label explicitly lists the full chemical name and the specific halogenated solvents used—never use abbreviations.
Workflow Visualization
Workflow for the safe handling and spill response of halogenated triazole derivatives.
References
- methyl1-benzyl-5-chloro-triazole-4-carboxylate Safety Data Sheets Source: Echemi URL
- Product Class 13: 1,2,3-Triazoles Source: Thieme E-Books & E-Journals URL
- Source: UTIA Safety Office (University of Tennessee)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
